molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH B042761 Lactic Acid CAS No. 50-21-5

Lactic Acid

カタログ番号: B042761
CAS番号: 50-21-5
分子量: 90.08 g/mol
InChIキー: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lactic acid (2-hydroxypropanoic acid) is a fundamental hydroxycarboxylic acid with significant utility across diverse scientific disciplines. In biomedical research, it serves as a critical metabolite in the study of cellular energetics, particularly regarding the Warburg effect in cancer metabolism, where rapidly proliferating cells exhibit high rates of glycolysis followed by this compound fermentation even in the presence of oxygen. Its role extends to immunology, where this compound is recognized as a key signaling molecule and immune modulator, influencing macrophage polarization and T-cell function within the tumor microenvironment. Furthermore, this compound is indispensable in industrial biotechnology as a monomer for the synthesis of polythis compound (PLA), a biodegradable polymer, and as a platform chemical in green chemistry initiatives. In cell culture, it is a component of media and a marker for metabolic analysis. Its mechanism of action is multifaceted, involving acidification of the extracellular milieu, inhibition of histone deacetylases (HDACs), and activation of the G-protein-coupled receptor HCAR1 (GPR81), which regulates lipid metabolism and angiogenesis. This reagent is provided in high purity to ensure reliability and reproducibility in these advanced research applications, offering scientists a versatile tool for probing metabolic pathways, signaling networks, and bioprocess development.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
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Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS No.

50-21-5, 598-82-3, 26100-51-6
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Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
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Foundational & Exploratory

lactic acid molecular formula and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Lactic Acid: Molecular Formula, Chemical Structure, and Analysis

Introduction

This compound (IUPAC name: 2-hydroxypropanoic acid) is a pivotal organic acid with the molecular formula C₃H₆O₃.[1][2][3] First isolated from sour milk in 1780 by Swedish chemist Carl Wilhelm Scheele, it is a key intermediate in various biochemical pathways, most notably in anaerobic respiration.[3][4] Beyond its metabolic role, this compound is a versatile chemical intermediate used in the food, pharmaceutical, and polymer industries.[2][5] Its conjugate base is known as lactate.[2] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its biological signaling functions, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers and professionals in drug development and life sciences.

Molecular Formula and Chemical Structure

This compound is an alpha-hydroxy acid (AHA), characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.[2][3][4] This bifunctional nature, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, dictates its chemical reactivity, allowing it to participate in reactions typical of both alcohols and carboxylic acids.[4]

Chirality and Stereoisomers

The central alpha-carbon of this compound is bonded to four different groups (-H, -OH, -CH₃, -COOH), making it a chiral center.[4][6] Consequently, this compound exists as a pair of stereoisomers, or enantiomers, which are non-superimposable mirror images of each other.[6] These enantiomers are designated as L-(+)-lactic acid ((S)-lactic acid) and D-(-)-lactic acid ((R)-lactic acid).[6][7][8] While both forms are found in nature, the L-isomer is the predominant form in living organisms, including humans, where it is a product of muscle metabolism.[4][6] A mixture of equal parts L- and D-lactic acid is known as a racemic mixture, or DL-lactic acid.[7]

Figure 1: Stereoisomers of this compound

Physicochemical Properties

The physical and chemical properties of this compound can vary between its enantiopure forms and the racemic mixture. The pure enantiomers are white, crystalline solids, whereas the racemic mixture is typically a colorless to yellowish, odorless, syrupy liquid at room temperature.[1][3][9] It is miscible with water and ethanol.[4][9]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₆O₃[1][2][5]
Molar Mass 90.08 g/mol [1][4][9]
IUPAC Name 2-hydroxypropanoic acid[1][4]
Density ~1.21 g/cm³ (DL-lactic acid, liquid)[9][10]
Melting Point 16.8 - 18 °C (DL-lactic acid)[2][3][9]
53 °C (L- or D-lactic acid)[4][9]
Boiling Point 122 °C at 15 mmHg[2][9]
Acidity (pKa) 3.86[4][9][11]
Solubility Miscible in water and ethanol[2][4][9]

Biological Significance and Signaling Pathways

Historically viewed as a metabolic waste product of glycolysis, lactate is now recognized as a critical energy shuttle and a signaling molecule, or "lactormone," that mediates intercellular and inter-organ communication.[12][13] It plays significant roles in regulating metabolism, inflammation, and cellular adaptation to exercise.[12][13][14]

Lactate-Mediated Signaling via HCAR1/GPR81

Lactate exerts many of its signaling effects by acting as a natural ligand for the G-protein coupled receptor GPR81, now known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[13][15] This receptor is highly expressed in adipocytes and is also found in various other tissues, including the brain and immune cells.[12][13] Activation of HCAR1 by lactate typically leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels and reduces the activity of Protein Kinase A (PKA).[13][14] This pathway has diverse downstream effects, including the inhibition of lipolysis in fat cells and modulation of immune responses.[13]

Lactate_Signaling Figure 2: Lactate Signaling via HCAR1/GPR81 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol Lactate Lactate HCAR1 HCAR1 (GPR81) Receptor Lactate->HCAR1 binds AC Adenylyl Cyclase (AC) HCAR1->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Response Downstream Cellular Response (e.g., Inhibition of Lipolysis) PKA_active->Response phosphorylates targets Production_Workflow Figure 3: General Workflow for this compound Production & Purification cluster_prod Production cluster_pur Purification start Carbon Source (e.g., Glucose) ferm Microbial Fermentation (e.g., Lactobacillus sp.) start->ferm broth Crude Fermentation Broth ferm->broth filt Cell Removal (Filtration/Centrifugation) broth->filt ester Esterification (with Alcohol) filt->ester dist Reactive Distillation (Purifies Ester) ester->dist hydro Hydrolysis dist->hydro final Final Purification (e.g., Ion Exchange) hydro->final pure_la High-Purity This compound final->pure_la

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereoisomers of Lactic Acid: L(+) vs. D(-) Enantiomers

Abstract

This compound, a chiral molecule, exists as two distinct stereoisomers: L(+)-lactic acid and D(-)-lactic acid. These enantiomers, while possessing identical chemical formulas, exhibit significant differences in their biological activities and metabolic fates within living organisms. L(+)-lactic acid is a natural and primary product of anaerobic glycolysis in mammals, playing a crucial role in energy metabolism and cellular signaling. In contrast, D(-)-lactic acid is primarily a product of microbial fermentation and is metabolized more slowly by mammals, with high concentrations leading to pathological conditions such as D-lactic acidosis. This technical guide provides a comprehensive overview of the physicochemical properties, distinct biological roles, metabolic pathways, and toxicological profiles of L(+) and D(-) this compound. Furthermore, it details established experimental protocols for their chiral separation and quantification and visualizes key biological and experimental processes to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound (2-hydroxypropanoic acid) is a fundamental organic acid with a chiral center, giving rise to two enantiomeric forms: L(+)-lactic acid (also known as (S)-lactic acid) and D(-)-lactic acid (or (R)-lactic acid).[1][2] The L-isomer is the predominant form found in higher organisms, including humans, where it is a key intermediate in carbohydrate metabolism.[1] D-lactic acid, conversely, is mainly produced by certain bacteria and can be introduced into the human body through fermented foods or produced by gut microbiota.[1][3]

The stereochemistry of this compound is of paramount importance in biological systems. Enzymes involved in lactate metabolism are highly stereospecific, leading to vastly different physiological effects of the two enantiomers.[4] While L-lactate is efficiently utilized as an energy source and acts as a signaling molecule, the accumulation of D-lactate can be toxic, leading to neurological and cardiovascular disturbances.[5][6] This distinction is critical in clinical diagnostics, food science, and the pharmaceutical industry, where the enantiomeric purity of this compound and its derivatives can have significant implications for efficacy and safety.[7] For instance, in the production of biodegradable polymers like polythis compound (PLA), the ratio of L- to D-lactide precursors determines the polymer's physical properties.[8]

This guide will delve into the core technical aspects of L(+) and D(-) this compound, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for the scientific community.

Physicochemical Properties

While enantiomers share many physical properties, such as boiling point and pKa in an achiral environment, their interaction with plane-polarized light and their melting points can differ. The racemic mixture (DL-lactic acid) also exhibits distinct physical properties.

Table 1: Comparison of Physicochemical Properties of this compound Stereoisomers

PropertyL(+)-Lactic AcidD(-)-Lactic AcidDL-Lactic Acid (Racemic)Reference(s)
IUPAC Name (S)-2-Hydroxypropanoic acid(R)-2-Hydroxypropanoic acid(RS)-2-Hydroxypropanoic acid[1][9][10]
CAS Number 79-33-410326-41-750-21-5[9][10]
Molecular Formula C₃H₆O₃C₃H₆O₃C₃H₆O₃[9][10]
Molar Mass 90.08 g/mol 90.08 g/mol 90.08 g/mol [9][10]
Melting Point 53 °C (127 °F)53 °C (127 °F)16.8 °C (62.2 °F)[11]
Boiling Point 122 °C (252 °F) at 15 mmHg122 °C (252 °F) at 15 mmHg122 °C (252 °F) at 15 mmHg[11]
Acidity (pKa) 3.863.863.86[2]
Optical Rotation Levorotatory (+)Dextrorotatory (-)Optically inactive[4]
Solubility Miscible with water, ethanolMiscible with water, ethanolMiscible with water, ethanol[2]

Biological Significance and Metabolic Pathways

L(+)-Lactic Acid: The Endogenous Metabolite and Signaling Molecule

L(+)-lactic acid is continuously produced and consumed in the human body, with normal blood plasma concentrations ranging from 0.5 to 2.0 mmol/L.[1][12] It is the end product of anaerobic glycolysis and is readily converted back to pyruvate by the enzyme L-lactate dehydrogenase (L-LDH), which is present in mammalian cells.[4] This pyruvate can then enter the Krebs cycle for energy production.

Beyond its role as a metabolic fuel, L-lactate has emerged as a critical signaling molecule, or "lactormone." It exerts its effects through various mechanisms, including the activation of the G-protein coupled receptor HCA1 (also known as GPR81).

The Hydroxycarboxylic Acid Receptor 1 (HCA1) is a Gαi-coupled receptor that is activated by physiological concentrations of L-lactate (EC₅₀ ≈ 1-5 mM).[13] Activation of HCA1 by L-lactate initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[13][14] This pathway is particularly important in adipocytes, where it leads to the inhibition of lipolysis.[13]

HCA1_Signaling_Pathway L_Lactate L(+)-Lactate HCA1 HCA1 Receptor (GPR81) L_Lactate->HCA1 Gi Gi Protein (α, β, γ subunits) HCA1->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Figure 1: L(+)-Lactate Signaling via HCA1 Receptor.
D(-)-Lactic Acid: Microbial Product and Toxin

D(-)-lactic acid is not a significant product of mammalian metabolism.[1] Its presence in the body is typically due to the ingestion of fermented products or the metabolic activity of gut bacteria, especially after malabsorption of carbohydrates.[5] Humans possess a D-2-hydroxy-acid dehydrogenase, but its activity is much lower than that of L-LDH, leading to a slower metabolism of D-lactate.[3]

When D-lactate production exceeds the body's capacity for metabolism and excretion, it can accumulate in the blood, leading to D-lactic acidosis, a form of metabolic acidosis with a high anion gap.[1] Plasma concentrations of D-lactate greater than 3.0 mmol/L are typically associated with this condition.[4]

The primary toxic effects of D-lactate are neurological.[1] Symptoms can range from confusion and slurred speech to ataxia and coma.[6] One of the proposed mechanisms for this neurotoxicity is the competitive inhibition of pyruvate transport into mitochondria via monocarboxylate transporters.[6][7] Since D-lactate cannot be efficiently used as a substrate for mitochondrial energy production, its presence hinders the utilization of pyruvate and L-lactate, thereby impairing cellular respiration, particularly in the brain.[7]

D_Lactate_Toxicity cluster_gut Gut Lumen cluster_blood Bloodstream cluster_cell Brain Cell Carbs Malabsorbed Carbohydrates Bacteria Gut Microbiota Carbs->Bacteria Fermentation D_Lactate_Blood D(-)-Lactate Accumulation Bacteria->D_Lactate_Blood Produces MCT Monocarboxylate Transporter (MCT) D_Lactate_Blood->MCT Transport D_Lactate_Blood->MCT Competitively Inhibits Mitochondrion Mitochondrion MCT->Mitochondrion Energy Energy Production (ATP) Impaired Mitochondrion->Energy Pyruvate Pyruvate Pyruvate->MCT Transport Neurotoxicity Neurotoxicity Energy->Neurotoxicity

Figure 2: Pathophysiology of D(-)-Lactate Toxicity.

Experimental Protocols for Chiral Separation

The accurate quantification of L(+) and D(-) this compound is crucial for clinical diagnosis and research. Due to their identical physical and chemical properties in an achiral environment, their separation requires chiral recognition techniques.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

HPLC-Based Chiral Separation

Direct chiral separation using a Chiral Stationary Phase (CSP) is a widely used HPLC method. Macrocyclic antibiotic-based CSPs, such as those containing teicoplanin or ristocetin, are particularly effective.[15]

  • Column: Astec CHIROBIOTIC® R (ristocetin), 150 x 2.1 mm.[16]

  • Mobile Phase: A mixture of acetonitrile and aqueous ammonium acetate. A typical composition is 85:15 (v/v) acetonitrile/0.03 M ammonium acetate.[15]

  • Flow Rate: 0.7 - 1.0 mL/min.[15][17]

  • Column Temperature: 4 - 25 °C. Lower temperatures often enhance chiral recognition and improve resolution.[15][17]

  • Injection Volume: 25 µL.[15]

  • Detection:

    • UV Detection: 210 nm, suitable for higher concentrations.[15]

    • Tandem Mass Spectrometry (MS/MS): For high sensitivity and specificity, especially in complex biological matrices like urine or plasma. Electrospray ionization in negative mode (ESI-) is typically used.[18][19]

  • Expected Outcome: Baseline separation of D(-) and L(+) this compound enantiomers. The elution order may vary depending on the specific column and conditions.

Table 2: Example HPLC Method Parameters

ParameterSettingReference(s)
Column Astec CHIROBIOTIC® R[17][18]
Mobile Phase 85% Acetonitrile, 15% 33.3 mM Ammonium Acetate[17]
Flow Rate 0.7 mL/min[17]
Temperature 4 °C[17]
Detection Tandem Mass Spectrometry (ESI-)[18][19]
GC-MS-Based Chiral Separation

This method involves a two-step process: chiral derivatization followed by separation of the resulting diastereomers on a standard achiral GC column.

  • Sample Preparation: The sample containing this compound is acidified and extracted.

  • Derivatization: The extracted this compound is reacted with a chiral derivatizing agent, such as L-menthol, in the presence of acetyl chloride. This reaction forms diastereomeric esters (L-lactyl-L-menthol and D-lactyl-L-menthol).[20]

  • GC Separation:

    • Column: A standard nonpolar or medium-polarity capillary column (e.g., DB-5 MS).[21]

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the diastereomeric esters.

  • MS Detection: Mass spectrometry is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[20]

  • Expected Outcome: The diastereomers will have different retention times on the achiral column, allowing for their separation and quantification. The method's accuracy relies on the enantiomeric purity of the derivatizing agent and the absence of racemization during the reaction.[21]

Experimental_Workflow_HPLC Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Sample Pre-treatment (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Pretreatment Injection HPLC Injection Pretreatment->Injection Column Chiral Stationary Phase Column Injection->Column Detection Detection (UV or MS/MS) Column->Detection Analysis Data Acquisition and Quantification Detection->Analysis

Figure 3: General Workflow for HPLC-Based Chiral Separation.

Implications for Drug Development and Research

The stereospecificity of this compound's biological activity has significant implications for drug development:

  • Drug Metabolism and Toxicity: The metabolic pathways of chiral drugs can be influenced by the body's lactate metabolism. Furthermore, understanding the mechanisms of D-lactate toxicity can inform the development of neuroprotective agents.

  • Targeting Lactate Signaling: The L-lactate-HCA1 signaling pathway presents a potential therapeutic target for metabolic diseases.[14] Modulating this pathway could offer new treatments for conditions like dyslipidemia.

  • Chiral Synthesis and Analysis: The development of enantiopure drugs requires robust analytical methods to ensure enantiomeric purity. The protocols detailed in this guide are fundamental for the quality control of chiral pharmaceuticals.

  • Biomaterials: In the field of biodegradable polymers, controlling the stereochemistry of PLA by using specific ratios of L- and D-lactic acid allows for the tuning of material properties such as degradation rate and mechanical strength, which is critical for applications in medical implants and drug delivery systems.[8]

Conclusion

The L(+) and D(-) enantiomers of this compound, though structurally similar, are profoundly different in their biological roles and metabolic handling. L(+)-lactic acid is an integral part of mammalian metabolism and cellular communication, while D(-)-lactic acid is a metabolic byproduct of microbes that can be toxic to humans at elevated concentrations. A thorough understanding of their distinct properties, metabolic fates, and signaling pathways is essential for researchers, scientists, and drug development professionals. The ability to accurately separate and quantify these enantiomers using the robust experimental protocols outlined herein is fundamental to advancing research and ensuring the safety and efficacy of pharmaceuticals and other biotechnological products.

References

An In-depth Technical Guide on the Biochemical Pathways for Lactic Acid Synthesis in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid, or lactate, has long been considered a mere metabolic byproduct of anaerobic glycolysis. However, emerging research has recast lactate as a critical signaling molecule and a key player in cellular metabolism, with profound implications in physiology and pathology, including cancer biology. This technical guide provides a comprehensive overview of the core biochemical pathways of this compound synthesis, its regulation, and its role in various cellular contexts. Furthermore, it offers detailed experimental protocols for the quantification of lactate and the activity of key enzymes involved in its production, along with relevant quantitative data to support further research and drug development endeavors.

Core Biochemical Pathway: From Glucose to this compound

The primary pathway for this compound synthesis in cells is initiated through glycolysis, a sequence of reactions that converts glucose into pyruvate. Under anaerobic conditions, or in cells with a high glycolytic flux, pyruvate is then reduced to lactate.

Glycolysis: The Preparatory Phase

Glycolysis is a ten-step process that occurs in the cytoplasm and can be divided into two main phases: the energy investment phase and the energy payoff phase. The net result of glycolysis is the conversion of one molecule of glucose into two molecules of pyruvate, with the concomitant production of two molecules of ATP and two molecules of NADH.[1][2][3]

This compound Fermentation: The Final Step

In the absence of oxygen, the pyruvate generated from glycolysis undergoes this compound fermentation. This single-step reaction is catalyzed by the enzyme lactate dehydrogenase (LDH).[3][4] LDH facilitates the transfer of a hydride from NADH to pyruvate, thereby regenerating NAD+ which is essential for glycolysis to continue.[4][5] The overall equation for the conversion of glucose to this compound is:

C6H12O6 (Glucose) → 2 CH3CH(OH)COOH (this compound) + 2 ATP[]

Glycolysis_to_Lactate cluster_glycolysis Glycolysis cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 cluster_cofactors4 cluster_cofactors5 cluster_cofactors6 Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate (PEP) P2G->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP ATP2->ADP2 NAD_in 2 NAD+ NADH_out 2 NADH NAD_in->NADH_out ADP3 2 ADP ATP3 2 ATP ADP3->ATP3 ADP4 2 ADP ATP4 2 ATP ADP4->ATP4 NADH_in NADH + H+ NAD_out NAD+ NADH_in->NAD_out

Caption: The core pathway of this compound synthesis from glucose.

Regulation of this compound Synthesis

The production of lactate is tightly regulated at multiple levels, primarily through the availability of substrates and the activity of key enzymes.

Substrate Availability

The rate of lactate production is directly influenced by the concentrations of pyruvate and NADH.[5][7] During intense physical activity or in rapidly proliferating cancer cells, the rate of glycolysis can exceed the capacity of the mitochondria to oxidize pyruvate, leading to an accumulation of both pyruvate and NADH and driving the conversion to lactate.[8]

Lactate Dehydrogenase (LDH)

LDH is the central enzyme in lactate synthesis and exists as a tetramer composed of two different subunits: LDHA (M-type) and LDHB (H-type).[5][7] These subunits can combine to form five different isoenzymes (LDH1-5) with varying tissue distributions and kinetic properties.[5] LDHA, predominantly found in skeletal muscle, has a higher affinity for pyruvate and is geared towards lactate production.[7] Conversely, LDHB, abundant in the heart, favors the conversion of lactate to pyruvate.[7]

The activity of LDH is also subject to transcriptional regulation. For instance, the transcription factor hypoxia-inducible factor (HIF) can upregulate the expression of LDHA, promoting lactate production in hypoxic conditions.[7][9]

The Cori Cycle: An Inter-organ Lactate Shuttle

The Cori cycle, also known as the this compound cycle, is a metabolic pathway that links the muscles and the liver.[10][11][12] During strenuous exercise, muscles produce large amounts of lactate, which is released into the bloodstream and transported to the liver.[10][13] In the liver, lactate is converted back to glucose through gluconeogenesis.[11][14] This newly synthesized glucose is then released back into the circulation to be used by the muscles for energy.[11] The Cori cycle is crucial for preventing lactic acidosis and for recycling lactate.[10][13]

Cori_Cycle cluster_muscle Muscle Cell cluster_liver Liver Cell Glucose_muscle Glucose Pyruvate_muscle Pyruvate Glucose_muscle->Pyruvate_muscle Glycolysis (2 ATP produced) Lactate_muscle Lactate Pyruvate_muscle->Lactate_muscle LDHA Lactate_liver Lactate Lactate_muscle->Lactate_liver Bloodstream Pyruvate_liver Pyruvate Lactate_liver->Pyruvate_liver LDHB Glucose_liver Glucose Pyruvate_liver->Glucose_liver Gluconeogenesis (6 ATP consumed) Glucose_liver->Glucose_muscle Bloodstream

Caption: The Cori Cycle illustrating the interplay between muscle and liver.

The Warburg Effect: Aerobic Glycolysis in Cancer

In the 1920s, Otto Warburg observed that cancer cells exhibit a high rate of glycolysis and produce large amounts of lactate, even in the presence of sufficient oxygen—a phenomenon termed the "Warburg effect" or aerobic glycolysis.[9][15] This metabolic reprogramming is now recognized as a hallmark of cancer.[9] The increased lactate production in tumors is not merely a waste product but plays a crucial role in cancer progression by contributing to angiogenesis, immune evasion, and metastasis.[16]

Warburg_Effect cluster_cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Upregulated Glycolysis Lactate Lactate Pyruvate->Lactate LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Oxidative Phosphorylation (Downregulated) Cancer_Cell Cancer Cell

Caption: Simplified representation of the Warburg Effect in cancer cells.

Quantitative Data on this compound Synthesis

ParameterContextValueReference
Lactate ConcentrationHealthy Blood/Tissue1.5 - 3 mM[17]
Lactate ConcentrationTumor MicroenvironmentUp to 40 mM[17][18]
Glucose to Lactate ConversionTumor Cells~66% of glucose uptake[16]
Glucose UptakeNormal Tissues2 - 18%[16]
Glucose UptakeTumor Cells47 - 70%[16]
Intracellular vs. Extracellular LactateCultured T-cellsExtracellular concentration is ~10-fold higher[19]

Experimental Protocols

Measurement of Lactate Concentration

1. Colorimetric Assay for Extracellular and Intracellular L-Lactate

This protocol is adapted from commercially available kits and published research.[19][20][21]

Materials:

  • L-Lactate Assay Kit (e.g., from Abcam, BioAssay Systems) or individual reagents.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm.[19][22]

  • Phosphate Buffered Saline (PBS).

  • Perchloric Acid (PCA), ~14%.

  • Potassium Hydroxide/Potassium Bicarbonate (KOMO) solution for neutralization.

  • BCA Protein Assay Kit.

Procedure for Adherent Cells:

  • Culture cells to the desired density in a 96-well plate.

  • Extracellular Lactate: Collect the cell culture medium. If necessary, adjust the pH to ~7.4 with HEPES solution.[21]

  • Intracellular Lactate:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.[21]

    • Remove the supernatant and add 100 µL of 14% PCA to the cell pellet to precipitate proteins.[21]

    • Centrifuge at 20,000 x g for 1 minute and collect the supernatant.[21]

    • Neutralize the supernatant to pH 7.4 with KOMO solution.[21]

  • Assay:

    • Prepare a standard curve using the provided lactate standard.

    • Add samples (extracellular medium or neutralized intracellular extract) and standards to the wells of a 96-well plate.

    • Add the reaction mix (containing lactate dehydrogenase, NAD+, and a probe) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[19]

    • Measure the absorbance or fluorescence.

  • Normalization: Normalize the intracellular lactate concentration to the total protein content of the cell pellet, determined by a BCA assay.[23]

2. Enzymatic Method using a Spectrophotometer

This protocol is based on the principle of measuring the increase in NADH absorbance at 340 nm.[24]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes.

  • Glycine buffer.

  • L-Lactate Dehydrogenase (LDH).

  • Nicotinamide Adenine Dinucleotide (NAD+).

  • Sodium Lactate (for standard curve).

Procedure:

  • Prepare a reaction mixture containing glycine buffer, water, and L-lactate dehydrogenase in a NAD+ vial.[24]

  • Prepare a blank by adding the reaction mixture and deionized water to a cuvette.

  • Prepare a standard curve by adding the reaction mixture and known concentrations of sodium lactate to separate cuvettes.

  • For the sample, add the reaction mixture and the sample (e.g., deproteinized cell extract) to a cuvette.

  • Incubate all tubes for 15 minutes at 37°C.[24]

  • Measure the absorbance at 340 nm.

  • Calculate the lactate concentration in the sample by comparing its absorbance to the standard curve.

Measurement of Lactate Dehydrogenase (LDH) Activity

This assay measures the activity of LDH by monitoring the rate of NADH formation.

Materials:

  • LDH Activity Assay Kit (e.g., from Sigma-Aldrich, Assay Genie) or individual reagents.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 450 nm or fluorescence.[22]

  • LDH Assay Buffer.

  • LDH Substrate Mix (containing lactate).

  • NAD+.

  • NADH Standard.

Procedure:

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~1 x 10^6) in ice-cold LDH Assay Buffer.[22]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

    • Collect the supernatant.

  • Assay:

    • Prepare an NADH standard curve.

    • Add samples, positive control (if available), and standards to the wells of a 96-well plate. Adjust the volume with LDH Assay Buffer.

    • Prepare a master reaction mix containing LDH Assay Buffer, LDH Substrate Mix, and a probe.

    • Add the master reaction mix to each well.

    • Measure the absorbance or fluorescence in kinetic mode for 10-30 minutes at 37°C.[22]

  • Calculation: Calculate the LDH activity based on the rate of change in absorbance or fluorescence compared to the NADH standard curve.

Conclusion

The synthesis of this compound is a fundamental biochemical process with far-reaching implications for cellular metabolism and disease. A thorough understanding of the pathways, their regulation, and the roles of key enzymes is paramount for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the multifaceted roles of lactate and for the development of novel therapeutic strategies targeting lactate metabolism.

References

The Pathophysiology and Diagnosis of Lactic Acidosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acidosis is a metabolic condition characterized by the accumulation of lactate in the blood, leading to a decrease in physiological pH. It is a common and serious condition in critically ill patients, often indicating underlying tissue hypoxia or metabolic dysregulation. A thorough understanding of its pathophysiology and the nuances of its diagnosis is critical for the development of effective therapeutic strategies. This guide provides a comprehensive overview of the core mechanisms of lactic acidosis, detailed diagnostic criteria, and relevant experimental methodologies for its study.

Pathophysiology of Lactic Acidosis

Lactic acidosis arises from an imbalance between lactate production and clearance. Under normal physiological conditions, lactate is produced in small amounts, primarily from anaerobic glycolysis, and is efficiently cleared by the liver and kidneys.[1] However, in pathological states, this delicate balance is disrupted.

Cellular Mechanisms of Lactate Production

The cornerstone of lactate production is anaerobic glycolysis. In the absence of sufficient oxygen, the final product of glycolysis, pyruvate, is diverted from the mitochondrial tricarboxylic acid (TCA) or Krebs cycle. Instead, it is converted to lactate by the enzyme lactate dehydrogenase (LDH). This reaction also serves to regenerate nicotinamide adenine dinucleotide (NAD+) from NADH, which is essential for the continuation of glycolysis.[2][3]

The key cellular events leading to increased lactate production include:

  • Increased Pyruvate Production: Accelerated glycolysis, often stimulated by stress, catecholamines, or certain toxins, can overwhelm the capacity of the pyruvate dehydrogenase (PDH) complex, leading to an accumulation of pyruvate.[4]

  • Reduced Pyruvate Entry into Mitochondria: Impaired mitochondrial function, either due to hypoxia or direct inhibition of the electron transport chain, prevents the oxidation of pyruvate.[4] This is a central feature of Type A lactic acidosis.

  • Shift in the NADH/NAD+ Ratio: An increase in the NADH/NAD+ ratio, characteristic of anaerobic conditions, favors the conversion of pyruvate to lactate by LDH.[5]

Impaired Lactate Clearance

The liver is the primary organ responsible for lactate clearance, accounting for approximately 60% of its removal from circulation, with the kidneys contributing to a lesser extent.[1][6] This clearance occurs mainly through two processes:

  • Gluconeogenesis (Cori Cycle): Lactate is transported to the liver, where it is converted back to pyruvate and then to glucose. This newly synthesized glucose can then be released back into the circulation for use by other tissues.[7][8]

  • Oxidation: Lactate can be converted back to pyruvate and subsequently oxidized to CO2 and water via the TCA cycle, a process that can occur in the liver, kidneys, and even skeletal muscle.[6]

Impaired function of the liver or kidneys can significantly reduce lactate clearance, contributing to its accumulation in the blood.[9]

Classification of Lactic Acidosis

Lactic acidosis is broadly classified into two types based on the presence or absence of clinical evidence of tissue hypoxia:

  • Type A Lactic Acidosis: This is the most common form and is characterized by inadequate oxygen delivery to the tissues.[10] This can result from systemic hypoperfusion (e.g., septic, cardiogenic, or hypovolemic shock), regional ischemia, or severe hypoxemia.[5]

  • Type B Lactic Acidosis: This form occurs in the absence of overt tissue hypoxia.[6] It is further subdivided into:

    • Type B1: Associated with underlying diseases such as liver failure, malignancy, and diabetes.[10]

    • Type B2: Caused by drugs and toxins, including metformin, salicylates, and certain antiretroviral agents.[10]

    • Type B3: Due to inborn errors of metabolism affecting carbohydrate metabolism.[10]

Diagnosis of Lactic Acidosis

The diagnosis of lactic acidosis is based on clinical presentation and laboratory findings. A high index of suspicion is crucial in critically ill patients.

Laboratory Investigations

Key laboratory tests for the diagnosis and evaluation of lactic acidosis include:

  • Blood Lactate Level: The cornerstone of diagnosis.

  • Arterial Blood Gas (ABG) Analysis: To assess the acid-base status.

  • Serum Electrolytes: To calculate the anion gap.

Diagnostic Criteria

The definitive diagnosis of lactic acidosis is established by the following criteria:

  • Elevated Blood Lactate: A serum lactate concentration of >4.0 mmol/L.[8][11]

  • Metabolic Acidosis: An arterial pH of <7.35.[8][11]

Hyperlactatemia is defined as a persistent, mild to moderately elevated lactate level (2-4 mmol/L) without metabolic acidosis.[6]

Anion Gap

Lactic acidosis is a high anion gap metabolic acidosis. The anion gap is a calculated value that represents the difference between the measured cations (primarily sodium) and the measured anions (chloride and bicarbonate).

Formula for Anion Gap: Anion Gap = [Na+] - ([Cl-] + [HCO3-])[4]

An elevated anion gap suggests the presence of unmeasured anions, such as lactate. It is important to note that hypoalbuminemia, common in critically ill patients, can falsely lower the anion gap.[11]

Quantitative Data Summary

ParameterNormal RangeHyperlactatemiaLactic AcidosisClinical Significance
Arterial Blood Lactate 0.5 - 1.6 mmol/L2.0 - 4.0 mmol/L> 4.0 mmol/LA lactate level > 4.0 mmol/L is associated with increased mortality.[2][12]
Venous Blood Lactate 0.5 - 2.2 mmol/L2.0 - 4.0 mmol/L> 4.0 mmol/LGenerally slightly higher than arterial levels.[1]
Arterial pH 7.35 - 7.45Normal< 7.35A pH < 7.35 in the presence of hyperlactatemia confirms lactic acidosis.[11]
Anion Gap 3 - 11 mEq/LVariableElevated (>12 mEq/L)Helps in the differential diagnosis of metabolic acidosis.[13]
Lactate Level (mmol/L)Associated Mortality in Sepsis
< 2.0Lower mortality
2.0 - 3.93.8%
> 4.015.5%
Data from a study on emergency department patients.

Signaling Pathways and Diagnostic Logic

Signaling Pathway: Cellular Response to Hypoxia

Under hypoxic conditions, a complex signaling cascade is initiated to adapt cellular metabolism. Key players in this pathway include Hypoxia-Inducible Factor 1-alpha (HIF-1α) and AMP-activated protein kinase (AMPK). HIF-1α promotes the expression of genes involved in glycolysis and lactate production, while AMPK acts as a cellular energy sensor, further promoting glycolysis and inhibiting energy-consuming processes.

Hypoxia Tissue Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a ATP_Depletion ATP Depletion Hypoxia->ATP_Depletion Glycolysis Increased Glycolysis HIF1a->Glycolysis PDH_Inhibition PDH Inhibition HIF1a->PDH_Inhibition AMPK AMPK Activation AMPK->Glycolysis Lactate_Production Increased Lactate Production Glycolysis->Lactate_Production PDH_Inhibition->Lactate_Production ATP_Depletion->AMPK Start Start: Anesthetized Animal Model Catheter Catheterize Artery and Vein Start->Catheter Baseline Draw Baseline Blood Sample (Lactate, Glucose) Catheter->Baseline Priming Administer Priming Lactate Infusion Baseline->Priming Variable Begin Variable Rate Lactate Infusion Priming->Variable Monitor Monitor Blood Lactate q5-10min Variable->Monitor Adjust Adjust Infusion Rate to Maintain Target Lactate Level Monitor->Adjust SteadyState Achieve Steady State (60-90 min) Monitor->SteadyState If stable Adjust->Variable Feedback Loop Calculate Calculate Lactate Infusion Rate (mg/kg/min) SteadyState->Calculate End End: Quantify Lactate Clearance Calculate->End Clinical_Suspicion Clinical Suspicion of Lactic Acidosis (e.g., shock, sepsis, altered mental status) Measure_Lactate_ABG Measure Arterial Blood Gas (ABG) and Serum Lactate Clinical_Suspicion->Measure_Lactate_ABG Lactate_High Lactate > 4.0 mmol/L? Measure_Lactate_ABG->Lactate_High pH_Low pH < 7.35? Lactate_High->pH_Low Yes No_LA No Lactic Acidosis (Consider Hyperlactatemia) Lactate_High->No_LA No LA_Confirmed Lactic Acidosis Confirmed pH_Low->LA_Confirmed Yes pH_Low->No_LA No Assess_Perfusion Assess Tissue Perfusion (Clinical signs of shock, SvO2) LA_Confirmed->Assess_Perfusion Hypoperfusion Evidence of Hypoperfusion? Assess_Perfusion->Hypoperfusion Type_A Type A Lactic Acidosis Hypoperfusion->Type_A Yes Type_B Type B Lactic Acidosis Hypoperfusion->Type_B No Investigate_B Investigate for Type B Causes: - Drugs/Toxins - Liver/Renal Failure - Malignancy - Inborn Errors of Metabolism Type_B->Investigate_B

References

The Evolving Landscape of Lactic Acid Bacteria: A Technical Guide to Classification and Taxonomy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid bacteria (LAB) represent a diverse group of Gram-positive, non-spore-forming, catalase-negative cocci or rods, characterized by the production of this compound as a primary end-product of carbohydrate fermentation.[1][2] Their ubiquitous presence in fermented foods and the gastrointestinal tracts of mammals, coupled with their "Generally Recognized As Safe" (GRAS) status, has made them subjects of intense scientific and industrial interest.[1] This technical guide provides a comprehensive overview of the current classification and taxonomy of LAB, with a focus on the polyphasic approach that integrates phenotypic and genotypic data for accurate identification and classification. Recent significant taxonomic revisions, particularly the reclassification of the genus Lactobacillus, are also detailed to provide researchers with the most up-to-date information.

Taxonomic Hierarchy of this compound Bacteria

The classification of LAB follows the standard taxonomic ranks from phylum to species. Historically, classification was primarily based on phenotypic characteristics such as morphology, fermentation patterns, and growth conditions.[3] However, the advent of molecular techniques has led to a more robust and phylogenetically accurate classification system. The current accepted taxonomic hierarchy for LAB is rooted in the phylum Firmicutes, class Bacilli, and order Lactobacillales.[4][5]

The order Lactobacillales encompasses the core families of LAB, including Lactobacillaceae, Leuconostocaceae, Enterococcaceae, and Streptococcaceae. A significant recent development in LAB taxonomy was the 2020 reclassification of the genus Lactobacillus. This extensive revision, based on whole-genome sequence analysis, resulted in the division of the former Lactobacillus genus into 25 genera, including the emended genus Lactobacillus and 23 novel genera.[6][7][8] This reclassification aimed to create more phylogenetically coherent and functionally relevant groupings of species.

Taxonomic_Hierarchy rank_phylum Phylum phylum Firmicutes rank_class Class class Bacilli rank_order Order order Lactobacillales rank_family Family family1 Lactobacillaceae rank_genus Genus genus1 Lactobacillus (emended) phylum->class class->order order->family1 family2 Leuconostocaceae order->family2 family3 Enterococcaceae order->family3 family4 Streptococcaceae order->family4 family1->genus1 genus2 Lacticaseibacillus (novel) family1->genus2 genus3 Lactiplantibacillus (novel) family1->genus3 etc_genera ... (and other genera) family1->etc_genera genus4 Leuconostoc family2->genus4 genus5 Enterococcus family3->genus5 genus6 Streptococcus family4->genus6

Caption: Hierarchical classification of this compound Bacteria.

Polyphasic Taxonomy: An Integrated Approach

Modern bacterial taxonomy relies on a polyphasic approach, which integrates phenotypic, genotypic, and phylogenetic information to provide a robust and reliable classification.[3][9][10] This approach is crucial for the accurate identification of LAB species and strains, which can have significant implications for their application in food production, probiotics, and therapeutics.

Polyphasic_Taxonomy_Workflow isolate Bacterial Isolate phenotypic Phenotypic Characterization isolate->phenotypic genotypic Genotypic Characterization isolate->genotypic morphology Morphology (Cocci/Rods) phenotypic->morphology biochemical Biochemical Tests (e.g., Catalase, Fermentation) phenotypic->biochemical physiological Physiological Tests (e.g., Growth at different temps/pH) phenotypic->physiological rRNA 16S rRNA Gene Sequencing genotypic->rRNA ddh DNA-DNA Hybridization (or in silico dDDH) genotypic->ddh wgs Whole-Genome Sequencing genotypic->wgs integration Data Integration & Analysis morphology->integration biochemical->integration physiological->integration rRNA->integration ddh->integration wgs->integration identification Species Identification & Classification integration->identification

Caption: Polyphasic taxonomy workflow for LAB identification.

Data Presentation: Comparative Characteristics of Key LAB Genera

The following tables summarize key phenotypic and genotypic characteristics of some of the most common and industrially important LAB genera.

Table 1: Phenotypic Characteristics of Selected this compound Bacteria Genera

GenusMorphologyGram StainCatalaseFermentation PathwayGrowth at 10°CGrowth at 45°C
Lactobacillus (emended)Rods+-HomofermentativeVariable+
LacticaseibacillusRods+-Homofermentative++
LactiplantibacillusRods+-Homofermentative++
LeuconostocCocci+-Heterofermentative+-
EnterococcusCocci+-Homofermentative++
StreptococcusCocci+-Homofermentative-Variable
PediococcusCocci (tetrads)+-HomofermentativeVariable+

Data compiled from various sources, including Bergey's Manual of Systematic Bacteriology.[1][2]

Table 2: Genotypic Characteristics of Selected this compound Bacteria Genera

GenusG+C Content (mol%)16S rRNA Signature SequencesKey Differentiating Genes
Lactobacillus (emended)32-52Genus-specific variable regionsSpecific housekeeping genes (e.g., recA, rpoA)
Lacticaseibacillus45-48Genus-specific variable regionsSpecific housekeeping genes
Lactiplantibacillus44-47Genus-specific variable regionsSpecific housekeeping genes
Leuconostoc37-45Genus-specific variable regionsGenes for heterofermentative pathway
Enterococcus37-45Genus-specific variable regionsGenes associated with stress tolerance
Streptococcus34-46Genus-specific variable regionsGenes related to pathogenicity (in some species)
Pediococcus34-42Genus-specific variable regionsGenes for tetrad formation

Data compiled from various scientific publications.

Experimental Protocols

16S rRNA Gene Sequencing for Bacterial Identification

This technique is a cornerstone of modern bacterial taxonomy, providing a phylogenetic framework for classification.[11]

Methodology:

  • DNA Extraction:

    • Culture the bacterial isolate in an appropriate liquid medium (e.g., MRS broth for most LAB).

    • Harvest the cells by centrifugation.

    • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) methods.

    • Purify the genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

    • Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • PCR Amplification:

    • Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) that target conserved regions of the gene.[12]

    • Set up a PCR reaction containing the purified DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform the PCR using a thermal cycler with an optimized program (denaturation, annealing, and extension steps).[12]

  • PCR Product Purification:

    • Verify the amplification of the ~1500 bp 16S rRNA gene fragment by agarose gel electrophoresis.

    • Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

  • Sequencing:

    • Sequence the purified PCR product using a Sanger sequencing platform or a next-generation sequencing (NGS) platform.[11][13]

  • Data Analysis:

    • Assemble and edit the raw sequence data to obtain a high-quality consensus sequence.

    • Compare the obtained 16S rRNA gene sequence to a public database (e.g., NCBI GenBank, RDP) using BLAST or other alignment tools to determine the closest known relatives.[13]

    • Construct a phylogenetic tree to visualize the evolutionary relationship of the isolate with related species.

rRNA_Sequencing_Workflow dna_extraction DNA Extraction pcr PCR Amplification of 16S rRNA Gene dna_extraction->pcr purification PCR Product Purification pcr->purification sequencing Sequencing purification->sequencing analysis Data Analysis & Phylogenetic Placement sequencing->analysis

Caption: Workflow for 16S rRNA gene sequencing.

DNA-DNA Hybridization (DDH)

DDH has been a traditional gold standard for bacterial species delineation, although it is increasingly being replaced by in silico methods.[14] A DNA-DNA similarity value of 70% or greater is typically used as the threshold for defining a species.

Methodology:

  • Genomic DNA Extraction and Labeling:

    • Extract high-purity genomic DNA from the test and reference strains.

    • Label the DNA of one strain (e.g., the reference strain) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxigenin).

  • DNA Fragmentation:

    • Shear the genomic DNA from both strains into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

  • Denaturation and Hybridization:

    • Mix the labeled and unlabeled fragmented DNA.

    • Denature the DNA by heating to separate the double strands.

    • Allow the single-stranded DNA to reassociate (hybridize) by slowly cooling the mixture.

  • Separation of Hybridized DNA:

    • Separate the double-stranded (hybridized) DNA from the single-stranded (unhybridized) DNA using hydroxyapatite chromatography or S1 nuclease treatment.

  • Quantification of Hybridization:

    • Quantify the amount of labeled DNA in the hybridized fraction.

    • Calculate the percentage of DNA-DNA reassociation between the two strains.

Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive genetic information for taxonomic classification and is becoming the new standard in bacterial taxonomy.[15][16]

Methodology:

  • Library Preparation:

    • Extract high-quality genomic DNA.

    • Fragment the DNA to a specific size range.

    • Ligate sequencing adapters to the ends of the DNA fragments.

    • Amplify the adapter-ligated fragments by PCR to create a sequencing library.

  • Sequencing:

    • Sequence the prepared library using a high-throughput NGS platform (e.g., Illumina, PacBio, Oxford Nanopore).[16]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the short reads into a draft or complete genome sequence.

    • Genome Annotation: Identify genes and other functional elements within the genome.

    • Comparative Genomics:

      • Average Nucleotide Identity (ANI): Calculate the average nucleotide identity between the query genome and reference genomes. An ANI value of ≥95-96% is generally considered the threshold for species delineation.

      • in silico DNA-DNA Hybridization (dDDH): Calculate the digital DNA-DNA hybridization value, which correlates well with traditional DDH. A dDDH value of ≥70% is the species delineation threshold.

      • Phylogenomic Analysis: Construct a phylogenetic tree based on the sequences of a set of core genes to determine the evolutionary relationships with high resolution.

WGS_Workflow library_prep Library Preparation sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control sequencing->qc assembly Genome Assembly qc->assembly annotation Genome Annotation assembly->annotation comparative Comparative Genomics annotation->comparative ani Average Nucleotide Identity (ANI) comparative->ani dddh in silico DDH (dDDH) comparative->dddh phylogenomics Phylogenomics comparative->phylogenomics classification Taxonomic Classification ani->classification dddh->classification phylogenomics->classification

Caption: Workflow for whole-genome sequencing and analysis.

Conclusion

The classification and taxonomy of this compound bacteria is a dynamic field that has been significantly advanced by the integration of molecular techniques. The polyphasic approach, culminating in whole-genome sequencing, provides a robust framework for the accurate identification and classification of these important microorganisms. For researchers, scientists, and drug development professionals, a thorough understanding of the current taxonomic landscape is essential for harnessing the full potential of LAB in various applications. This guide provides a foundational understanding and practical workflows to aid in these endeavors.

References

A Historical Perspective on the Discovery of Lactic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the discovery of lactic acid, detailing the seminal experiments and the evolution of our understanding of its role in chemistry and biology. The content is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science of this pivotal organic acid.

The Dawn of Discovery: Carl Wilhelm Scheele and the Isolation from Sour Milk (1780)

The story of this compound begins in 1780 with the Swedish chemist Carl Wilhelm Scheele, who was the first to isolate this organic acid in an impure form from sour milk.[1][2][3] His work laid the groundwork for the field of organic chemistry and introduced a compound that would become central to biochemistry and industrial processes.

Experimental Protocol: Isolation of this compound from Sour Milk (Reconstructed from Scheele's Methodology)

The following protocol is a reconstruction of the likely steps taken by Scheele, based on the chemical practices of the 18th century.

  • Evaporation and Precipitation: A large volume of sour milk was evaporated to a thick, syrupy consistency. This concentrate was then treated with lime (calcium hydroxide), leading to the precipitation of calcium lactate.

  • Filtration and Washing: The precipitated calcium lactate was separated from the remaining liquid by filtration and washed to remove soluble impurities.

  • Acidification and Extraction: The calcium lactate was then treated with oxalic acid. This caused the precipitation of calcium oxalate, a more insoluble salt, liberating this compound into the solution.

  • Purification: The solution containing free this compound was then further purified, likely through a series of filtrations and evaporations, to yield an impure, syrupy form of this compound.

A New Frontier: Jöns Jacob Berzelius and this compound in Muscle (1808)

Nearly three decades after its initial discovery, another Swedish chemist, Jöns Jacob Berzelius, made the groundbreaking discovery that this compound is also present in muscle tissue.[4][5][6] This was a pivotal moment, shifting the understanding of this compound from a mere product of milk fermentation to a key component of animal physiology. He termed this "sarcothis compound" from the Greek sarx for flesh.

Experimental Protocol: Identification of this compound in Muscle Tissue (Reconstructed from Berzelius's Methodology)

Berzelius's experimental approach to identifying this compound in muscle tissue would have involved the following conceptual steps:

  • Tissue Preparation: Muscle tissue, likely from hunted stags as noted in historical accounts, was minced and extracted with water.[5][6]

  • Coagulation and Filtration: The aqueous extract was heated to coagulate proteins, which were then removed by filtration.

  • Concentration and Precipitation: The filtrate was concentrated by evaporation, and then likely treated with a metallic salt (such as a lead or zinc salt) to precipitate the lactate salt.

  • Liberation and Identification: The precipitated metal lactate was then treated with a stronger acid to liberate the this compound, which could then be identified through its chemical properties, comparing them to those of the this compound isolated from sour milk.

The Biological Catalyst: Louis Pasteur and the Microbial Origin of Fermentation (1857)

The understanding of this compound took a significant leap forward with the work of the French chemist and microbiologist Louis Pasteur. In his seminal 1857 paper, "Mémoire sur la fermentation appelée lactique," Pasteur demonstrated that this compound fermentation is not a purely chemical process but is carried out by living microorganisms.[7][8][9][10][11] This discovery was a cornerstone of the germ theory of disease and revolutionized the understanding of biological processes.

Experimental Protocol: Demonstrating the Role of Microorganisms in this compound Fermentation

Pasteur's experiments were elegantly designed to demonstrate the biological nature of fermentation.

  • Preparation of a Fermentable Medium: A medium containing sugar, yeast water (as a source of nitrogenous compounds), and mineral salts was prepared and sterilized by boiling.

  • Inoculation: A small amount of a gray substance observed in this compound fermentations was introduced into the sterilized medium.

  • Observation: Pasteur observed the proliferation of small globules or rods in the medium, which coincided with the production of this compound.

  • Control Experiments: Crucially, Pasteur demonstrated that the sterilized medium would not ferment if it was not inoculated with the "lactic yeast," and that the fermentation could be initiated in a fresh sterile medium by introducing a small amount of the actively fermenting culture.

Unveiling the Molecular Architecture: Johannes Wislicenus and Stereoisomerism (1873)

The final piece of the foundational puzzle of this compound's discovery was put in place by the German chemist Johannes Wislicenus. In 1873, he established the correct chemical structure of this compound as 2-hydroxypropanoic acid.[4] Furthermore, his work on this compound led to the groundbreaking concept of stereoisomerism, explaining how two molecules could have the same chemical formula and connectivity but different spatial arrangements of their atoms.[12] He recognized that the this compound from milk (optically inactive) was different from the "sarcothis compound" from muscle (optically active).[12]

Experimental Approach: Elucidating the Structure and Stereochemistry of this compound

Wislicenus's work would have involved a combination of chemical reactions and analysis of the optical properties of the resulting compounds.

  • Chemical Synthesis and Degradation: Through a series of chemical reactions, Wislicenus would have synthesized this compound from known precursors and also broken it down into simpler, identifiable compounds. This allowed him to deduce the arrangement of atoms in the molecule.

  • Polarimetry: Using a polarimeter, Wislicenus would have measured the rotation of plane-polarized light by solutions of this compound from different sources. This revealed the existence of optically active forms (enantiomers) and an optically inactive form (a racemic mixture).

  • Logical Deduction: By combining the chemical and optical data, Wislicenus proposed that the central carbon atom of this compound is bonded to four different groups, leading to the possibility of two mirror-image isomers.

This compound in the Web of Life: Early Understanding of Glycolysis

The discovery of this compound in muscle by Berzelius spurred investigations into its physiological role. By the early 20th century, the work of scientists like Gustav Embden and Otto Meyerhof led to the elucidation of the metabolic pathway for glucose breakdown, which we now know as glycolysis, or the Embden-Meyerhof-Parnas pathway.[13][14][15][16][17] This pathway revealed that under anaerobic conditions, glucose is converted to this compound in muscle cells.

Historical Model of Glycolysis and this compound Formation

The early understanding of glycolysis established the following key concepts:

  • Anaerobic Process: Glycolysis does not require oxygen.

  • Glucose as a Substrate: The pathway begins with the six-carbon sugar, glucose.

  • Energy Production: A small amount of ATP is generated during glycolysis.

  • This compound as an End Product: In the absence of oxygen, the final product of glycolysis in muscle is this compound.

Data Presentation

The following tables summarize the key discoveries in the historical timeline of this compound research. Due to the historical nature of these discoveries, quantitative data in the modern sense is largely unavailable. The data presented is therefore primarily qualitative and descriptive.

Table 1: Key Discoveries in the History of this compound

YearScientist(s)Key Discovery/ContributionSource Material
1780Carl Wilhelm ScheeleFirst to isolate this compound.Sour Milk
1808Jöns Jacob BerzeliusDiscovered the presence of this compound in muscle tissue.Muscle Tissue
1857Louis PasteurDemonstrated that this compound fermentation is caused by microorganisms.Fermentation Broths
1873Johannes WislicenusElucidated the chemical structure and proposed the concept of stereoisomerism for this compound.Chemical Synthesis & Polarimetry
Early 20th CenturyEmbden, Meyerhof, et al.Elucidated the glycolytic pathway, linking glucose metabolism to this compound production in muscle.Muscle Extracts & Yeast

Table 2: Qualitative Observations from Key Historical Experiments

ExperimentStarting MaterialKey Observation(s)Inferred Conclusion
Scheele's IsolationSour MilkFormation of a crystalline salt with lime; liberation of a syrupy acid upon treatment with oxalic acid.A new organic acid is present in sour milk.
Berzelius's DiscoveryMuscle TissueAn acidic substance with properties similar to this compound from milk could be extracted.The same acid found in sour milk is also present in muscle.
Pasteur's FermentationSugar, Yeast Water, MineralsGrowth of microorganisms correlated with the production of this compound; no fermentation in sterile media.This compound fermentation is a biological process carried out by living organisms.
Wislicenus's StereochemistryThis compound from Milk and MuscleThis compound from milk was optically inactive, while that from muscle was optically active.This compound exists as different spatial isomers (stereoisomers).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows of the key historical discoveries.

Scheele_Experiment cluster_0 Scheele's Isolation of this compound (1780) sour_milk Sour Milk evaporation Evaporation sour_milk->evaporation lime Addition of Lime (Calcium Hydroxide) evaporation->lime precipitation1 Precipitation of Calcium Lactate lime->precipitation1 filtration1 Filtration precipitation1->filtration1 oxalic_acid Addition of Oxalic Acid filtration1->oxalic_acid precipitation2 Precipitation of Calcium Oxalate oxalic_acid->precipitation2 filtration2 Filtration precipitation2->filtration2 lactic_acid Impure this compound (Syrupy Liquid) filtration2->lactic_acid Pasteur_Experiment cluster_1 Pasteur's this compound Fermentation Experiment (1857) start Prepare Sterile Fermentable Medium (Sugar, Yeast Water, Minerals) inoculation Inoculate with 'Lactic Yeast' start->inoculation control Sterile Medium (No Inoculation) start->control incubation Incubation inoculation->incubation observation Microscopic Observation and Chemical Analysis incubation->observation result Proliferation of Microorganisms & Production of this compound observation->result no_fermentation No Microbial Growth & No this compound Production control->no_fermentation Glycolysis_Historical cluster_2 Early 20th Century Understanding of Glycolysis glucose Glucose intermediates Series of Intermediates glucose->intermediates pyruvate Pyruvate intermediates->pyruvate anaerobic Anaerobic Conditions (e.g., in Muscle) pyruvate->anaerobic lactic_acid This compound anaerobic->lactic_acid

References

The Multifaceted Role of Lactic Acid in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactic acid, long considered a metabolic waste product of glycolysis, is now recognized as a pivotal signaling molecule and a key orchestrator of the tumor microenvironment (TME).[1][2] Produced in high concentrations by cancer cells through the Warburg effect, lactate actively promotes tumor progression by modulating immune responses, fostering angiogenesis, facilitating metastasis, and driving metabolic reprogramming of both tumor and stromal cells.[3][4][5] This technical guide provides an in-depth examination of the functions of this compound within the TME, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and professionals in the development of novel cancer therapies targeting lactate metabolism.

This compound Concentrations in the Tumor Microenvironment

The concentration of this compound in the TME is significantly elevated compared to normal physiological conditions, creating an acidic milieu that fosters tumor growth and suppresses anti-tumor immunity.[6][7]

ParameterNormal Tissue/BloodTumor MicroenvironmentReference
Lactate Concentration1.5–3 mM10–40 mM[6][7]
pH~7.46.0–7.0[8]

Table 1: Comparison of Lactate Concentration and pH in Normal Tissue versus the Tumor Microenvironment.

Quantitative studies have consistently demonstrated a correlation between high intratumoral lactate levels and poor patient prognosis, including increased incidence of metastasis and reduced survival rates across various cancer types.[5][9][10]

Cancer TypeLactate Concentration in Tumors with Metastasis (μmol/g)Lactate Concentration in Tumors without Metastasis (μmol/g)Reference
Head and Neck Cancer12.3 ± 3.34.7 ± 1.5[11]
Cervical Cancer10.0 ± 2.96.3 ± 2.5[9]

Table 2: Intratumoral Lactate Concentrations and Metastasis.

Core Functions of this compound in the TME

Immunosuppression

This compound is a potent immunosuppressive agent, impairing the function of various immune cells that are critical for anti-tumor responses.[12][13]

  • T Cells: Lactate inhibits the proliferation and cytokine production of cytotoxic T lymphocytes (CTLs).[6] It can also promote the differentiation and function of regulatory T cells (Tregs), which further suppress anti-tumor immunity.[14]

  • Natural Killer (NK) Cells: The acidic TME impairs the cytotoxic activity of NK cells.[15]

  • Dendritic Cells (DCs): this compound can impair the maturation and antigen-presenting function of DCs.[12]

  • Macrophages: Lactate promotes the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is associated with tumor promotion and immune suppression.[16]

Angiogenesis

This compound stimulates the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[10][17] It exerts its pro-angiogenic effects through several mechanisms:

  • Endothelial Cell Activation: Lactate activates endothelial cells, promoting their migration and tube formation.[18]

  • VEGF Upregulation: It can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[10]

  • HIF-1α Stabilization: Lactate can stabilize the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that drives the expression of many pro-angiogenic genes.[1]

Metastasis and Invasion

High lactate levels are strongly correlated with an increased risk of metastasis.[9][11] this compound facilitates metastasis by:

  • Extracellular Matrix Remodeling: The acidic environment created by this compound promotes the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

  • Enhanced Cell Motility: Lactate can directly enhance the motility of cancer cells.[10]

Metabolic Reprogramming

Lactate acts as a key metabolic coupler within the TME, creating a symbiotic relationship between different cell populations.

  • "Reverse Warburg Effect": Glycolytic cancer cells or cancer-associated fibroblasts (CAFs) produce and export lactate, which is then taken up and utilized as a primary fuel source by oxidative cancer cells. This "lactate shuttle" allows for efficient energy utilization and spares glucose for anabolic processes in proliferating cells.

  • MCT Transporters: The transport of lactate across cell membranes is mediated by monocarboxylate transporters (MCTs), primarily MCT1 and MCT4. MCT4 is often upregulated in glycolytic cells for lactate export, while MCT1 is expressed in oxidative cells for lactate uptake.[19]

Key Signaling Pathways

This compound exerts its diverse functions by activating specific signaling pathways.

GPR81 Signaling

Lactate acts as a ligand for the G protein-coupled receptor 81 (GPR81), which is expressed on various cell types within the TME, including cancer cells, endothelial cells, and immune cells.[20]

GPR81_Signaling Lactate This compound GPR81 GPR81 Lactate->GPR81 Gi Gi GPR81->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates Immunosuppression Immunosuppression Gi->Immunosuppression cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates CellSurvival Cell Survival Akt->CellSurvival AREG AREG (Amphiregulin) CREB->AREG induces expression Angiogenesis Angiogenesis AREG->Angiogenesis

Caption: Lactate/GPR81 signaling pathway promoting angiogenesis and cell survival.

HIF-1α Stabilization

In endothelial cells, lactate can stabilize HIF-1α even under normoxic conditions by inhibiting prolyl hydroxylases (PHDs), leading to the expression of pro-angiogenic genes.[1]

HIF1a_Stabilization Lactate_ext This compound MCT1 MCT1 Lactate_ext->MCT1 Lactate_int Lactate MCT1->Lactate_int Pyruvate Pyruvate Lactate_int->Pyruvate LDH PHD Prolyl Hydroxylases (PHD) Pyruvate->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates VHL VHL HIF1a->VHL binds HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation VHL->Proteasome targets for HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to VEGF VEGF Transcription HRE->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis NFkB_Activation cluster_cell Endothelial Cell Lactate_ext This compound MCT1 MCT1 Lactate_ext->MCT1 Lactate_int Lactate MCT1->Lactate_int ROS ROS Lactate_int->ROS induces IKK IKK Complex ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα IkBa->NFkB_IkBa NFkB_active Active NF-κB IkBa->NFkB_active degrades, releasing NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB_active->Nucleus translocates to IL8 IL-8 Gene Transcription Nucleus->IL8 activates Angiogenesis Angiogenesis IL8->Angiogenesis

References

Endogenous Lactic Acid Production and Regulation in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid, or its conjugate base lactate, has transitioned from being viewed as a mere metabolic waste product to a critical signaling molecule and a key player in cellular and systemic energy homeostasis. This technical guide provides an in-depth exploration of endogenous this compound production and its intricate regulation in mammals. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the biochemical pathways, regulatory mechanisms, and experimental methodologies pertinent to the study of lactate metabolism. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of lactate's multifaceted role in health and disease.

Introduction: The Lactate Paradigm Shift

For decades, lactate was primarily associated with anaerobic metabolism and muscle fatigue. However, a paradigm shift, largely driven by the "lactate shuttle" hypothesis, has repositioned lactate as a central hub in intermediary metabolism.[1] Lactate is continuously produced and utilized by various tissues, serving as a readily available fuel source and a signaling molecule with diverse physiological and pathological roles.[1][2] It is now understood to be a key coordinator of whole-body metabolism, bridging glycolysis and oxidative phosphorylation between cells and even within intracellular compartments.[1][2] This guide delves into the core aspects of endogenous lactate production, its transport, and the complex signaling networks that govern its homeostasis.

Endogenous Lactate Production: The Glycolytic Pathway

The primary pathway for endogenous lactate production is glycolysis, the metabolic pathway that converts glucose into pyruvate. Under anaerobic conditions, or during periods of high glycolytic flux that outpace the capacity of mitochondrial respiration, pyruvate is converted to lactate by the enzyme lactate dehydrogenase (LDH). This reaction is crucial for regenerating the NAD+ required to maintain glycolytic flux.

Key Enzymes and Transporters

The production and transport of lactate are tightly regulated by a series of enzymes and transporters, with lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs) playing pivotal roles.

  • Lactate Dehydrogenase (LDH): This enzyme catalyzes the reversible conversion of pyruvate to lactate.[3] Different isoforms of LDH exist, with varying affinities for pyruvate and lactate, reflecting the metabolic specialization of different tissues.[3]

  • Monocarboxylate Transporters (MCTs): These are a family of proton-linked transporters responsible for the transport of lactate, pyruvate, and other monocarboxylates across plasma membranes.[3][4] MCT1 and MCT4 are the most well-characterized isoforms in the context of lactate transport in skeletal muscle and other tissues.[5]

Quantitative Data on Lactate Metabolism

A quantitative understanding of lactate metabolism is essential for appreciating its physiological significance. The following tables summarize key data on lactate concentrations, and the kinetics of the primary enzymes and transporters involved in its metabolism.

Table 1: Lactate Concentrations in Mammalian Tissues
Tissue/ConditionSpeciesLactate ConcentrationCitation
Human Blood (Rest)Human1-2 mmol/L[6]
Human Blood (Intense Exertion)Human> 20 mmol/L[6]
Rat Skeletal Muscle (Rest)Rat~1.5 µmol/g
Rat Skeletal Muscle (Post-Exercise)Rat~10-25 µmol/g
Mouse Periportal HepatocytesMouse8.62-13.5 mM (Km of LDH)[7]
Table 2: Enzyme and Transporter Kinetics
Enzyme/TransporterSubstrateTissue/SpeciesKmVmaxCitation
Lactate Dehydrogenase (LDH)
L-LactateMouse Skeletal Muscle13.3-17.9 mMNot specified[7]
L-LactateMouse Periportal Hepatocytes8.62-13.5 mMNot specified[7]
PyruvateCanine Skeletal MuscleNot specified4.6 U/mg protein[8]
Phosphofructokinase-1 (PFK-1)
Fructose-6-PhosphateCanine Skeletal MuscleNot specifiedNot specified[8]
Fructose-6-PhosphateHuman Skeletal Muscle (Resting)Not specified0.27 ± 0.01 µmol/min/mg[7]
Fructose-6-PhosphateHuman Skeletal Muscle (Intense Exercise)Not specified7.15 ± 0.52 µmol/min/mg[7]
Monocarboxylate Transporter 1 (MCT1)
L-LactateRat3.5 mMNot specified[5]
L-LactateHuman Skeletal Muscle30 ± 8 mM142 nmol/mg protein/min[2]
Monocarboxylate Transporter 4 (MCT4)
L-LactateRat17-34 mMNot specified[5]
L-LactateHuman~28 mMNot specified[9]
Table 3: MCT1 and MCT4 Protein Expression in Various Tissues
TissueSpeciesMCT1 ExpressionMCT4 ExpressionCitation
HeartRatHighUndetectable[5]
Red Skeletal Muscle (Oxidative)RatHighLow[10]
White Skeletal Muscle (Glycolytic)RatLowHigh[10]
BrainRatPresent in endothelial cells and gliaPresent in astrocytes[11][12]
LiverRatPresentPresent[13]
KidneyRatPresentNot specified[12]

Regulation of Endogenous Lactate Production

The production and clearance of lactate are tightly regulated by a complex interplay of signaling pathways that respond to cellular energy status, oxygen availability, and hormonal cues.

The Cori Cycle

The Cori cycle, or this compound cycle, is a metabolic pathway in which lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted back to glucose.[14] This glucose then returns to the muscles to be metabolized again.[14] This cycle is crucial for maintaining glucose homeostasis, especially during periods of intense physical activity.[14]

Cori_Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis (+2 ATP) Muscle_Lactate Lactate Muscle_Pyruvate->Muscle_Lactate LDH-A Blood_Lactate Lactate Muscle_Lactate->Blood_Lactate Muscle_Glycogen Glycogen Muscle_Glycogen->Muscle_Glucose Glycogenolysis Liver_Lactate Lactate Blood_Lactate->Liver_Lactate Blood_Glucose Glucose Blood_Glucose->Muscle_Glucose Liver_Pyruvate Pyruvate Liver_Lactate->Liver_Pyruvate LDH-B Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis (-6 ATP) Liver_Glucose->Blood_Glucose

The Cori Cycle: Inter-organ lactate and glucose flux.
Signaling Pathways

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels.[15] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including glucose transporters and glycolytic enzymes, leading to increased lactate production.[11]

HIF1a_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Glycolysis_Genes Glycolytic Genes (e.g., GLUT1, HK2, LDHA) HIF1a->Glycolysis_Genes activates transcription Glucose_Uptake Increased Glucose Uptake Glycolysis_Genes->Glucose_Uptake Glycolysis Increased Glycolysis Glycolysis_Genes->Glycolysis Glucose_Uptake->Glycolysis Lactate_Production Increased Lactate Production Glycolysis->Lactate_Production

HIF-1α regulation of glycolysis and lactate production.

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated during periods of high AMP:ATP ratios, such as during exercise. Activated AMPK stimulates catabolic pathways that generate ATP, including glycolysis and fatty acid oxidation, thereby influencing lactate production.

AMPK_Pathway High_AMP_ATP High AMP/ATP Ratio (e.g., Exercise) AMPK AMPK High_AMP_ATP->AMPK activates PFK2 PFK-2 AMPK->PFK2 activates PFK1 PFK-1 PFK2->PFK1 activates Glycolysis Increased Glycolysis PFK1->Glycolysis Lactate_Production Increased Lactate Production Glycolysis->Lactate_Production

AMPK signaling in the regulation of glycolysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study lactate metabolism.

Measurement of Lactate Concentration in Blood Plasma

This protocol is adapted from standard enzymatic colorimetric assays.[1]

Principle: Lactate is oxidized to pyruvate by lactate oxidase, producing hydrogen peroxide. Peroxidase then catalyzes a reaction between hydrogen peroxide and a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the lactate concentration.

Materials:

  • Blood collection tubes with an anticoagulant (e.g., sodium fluoride/potassium oxalate to inhibit glycolysis).

  • Centrifuge.

  • Microplate reader.

  • Lactate assay kit (containing lactate standard, lactate oxidase, peroxidase, and chromogenic substrate).

Procedure:

  • Collect a venous blood sample into a tube containing an appropriate anticoagulant and glycolysis inhibitor.

  • Immediately place the sample on ice to minimize further glycolysis.

  • Centrifuge the blood sample at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant.

  • Prepare a standard curve using the provided lactate standards.

  • In a 96-well plate, add a small volume of plasma sample and the reaction mixture from the assay kit to each well.

  • Incubate the plate at 37°C for the time specified in the kit instructions (typically 5-10 minutes).

  • Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve.

Lactate_Assay_Workflow Start Start: Collect Blood Sample Centrifuge Centrifuge to Separate Plasma Start->Centrifuge Prepare_Plate Prepare 96-well Plate (Samples & Standards) Centrifuge->Prepare_Plate Add_Reagents Add Assay Reagents Prepare_Plate->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Read_Absorbance Read Absorbance Incubate->Read_Absorbance Calculate Calculate Lactate Concentration Read_Absorbance->Calculate End End Calculate->End LDH_Assay_Workflow Start Start: Culture Cells with Test Compounds Centrifuge Centrifuge Plate Start->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Add_Reaction_Mix Add LDH Reaction Mix Transfer_Supernatant->Add_Reaction_Mix Incubate Incubate at Room Temp Add_Reaction_Mix->Incubate Add_Stop_Solution Add Stop Solution Incubate->Add_Stop_Solution Read_Absorbance Read Absorbance at 490nm Add_Stop_Solution->Read_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End Vesicle_Transport_Assay Start Start: Isolate Sarcolemmal Vesicles Initiate_Transport Initiate Transport with [¹⁴C]Lactate Start->Initiate_Transport Stop_and_Filter Stop Reaction and Filter at Timed Intervals Initiate_Transport->Stop_and_Filter Wash_Filter Wash Filter Stop_and_Filter->Wash_Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Filter->Measure_Radioactivity Calculate_Kinetics Calculate Transport Kinetics (Km, Vmax) Measure_Radioactivity->Calculate_Kinetics End End Calculate_Kinetics->End C13_Flux_Analysis Start Start: Infuse Animal with [¹³C]Lactate Collect_Samples Collect Blood and Tissue Samples at Steady-State Start->Collect_Samples Quench_Metabolism Quench Metabolism Collect_Samples->Quench_Metabolism Extract_Metabolites Extract Metabolites Quench_Metabolism->Extract_Metabolites Analyze_Enrichment Analyze Isotopic Enrichment (GC-MS/LC-MS) Extract_Metabolites->Analyze_Enrichment Model_Flux Metabolic Flux Modeling and Calculation Analyze_Enrichment->Model_Flux End End Model_Flux->End

References

The Cori Cycle and Lactic Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cori cycle, also known as the lactic acid cycle, is a vital metabolic pathway that facilitates the intercellular cooperation between skeletal muscle and the liver to maintain glucose homeostasis, particularly during periods of intense physical activity and subsequent recovery. This intricate cycle, first described by Carl and Gerty Cori, involves the conversion of glucose to lactate in muscle tissue, the transport of lactate to the liver, and its subsequent reconversion to glucose via gluconeogenesis.[1][2] This guide provides a comprehensive technical overview of the Cori cycle, its intimate relationship with this compound metabolism, the key regulatory signaling pathways, and detailed experimental protocols for its investigation.

The metabolism of this compound has undergone a paradigm shift in recent decades. Once considered a metabolic waste product and the primary cause of muscle fatigue, lactate is now recognized as a crucial metabolic fuel and a signaling molecule.[3] The "lactate shuttle" hypothesis posits that lactate is continuously produced and utilized by various tissues, serving as a key energy source and a precursor for gluconeogenesis.[3] Understanding the dynamics of the Cori cycle and lactate metabolism is paramount for research in exercise physiology, metabolic disorders such as diabetes, and cancer metabolism, where altered glucose and lactate fluxes are a hallmark.

The Biochemical Pathway of the Cori Cycle

The Cori cycle represents a metabolic loop between two key organs: the skeletal muscle and the liver.

In the Skeletal Muscle:

During intense exercise, when the demand for ATP exceeds the capacity of aerobic respiration, muscle cells rely heavily on anaerobic glycolysis to generate energy rapidly. In this process, glucose is broken down into pyruvate. Due to the limited oxygen supply, pyruvate is then reduced to lactate by the enzyme lactate dehydrogenase (LDH), a reaction that also regenerates NAD+ which is essential for glycolysis to continue.[4] This lactate accumulates in the muscle cells and is subsequently transported into the bloodstream.

In the Liver:

Lactate released from the muscles travels via the bloodstream to the liver.[4] Hepatocytes take up lactate from the circulation, where it is oxidized back to pyruvate by hepatic LDH. This pyruvate then serves as a primary substrate for gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors.[5] The newly synthesized glucose is then released from the liver into the bloodstream, from where it can be taken up by the muscles and other tissues for energy, thus completing the cycle.[6]

The overall process is energetically expensive for the body. While glycolysis in the muscle produces a net of 2 ATP molecules per glucose molecule, gluconeogenesis in the liver consumes 6 ATP molecules to synthesize one glucose molecule from two lactate molecules.[1] This net cost of 4 ATP per cycle highlights that the Cori cycle is not a source of net energy gain for the whole body but rather a mechanism to shift the metabolic burden from the muscle to the liver and to recycle a valuable carbon source.[1]

This compound Metabolism and the Role of Monocarboxylate Transporters (MCTs)

The transport of lactate across cell membranes is a critical component of the Cori cycle and overall lactate metabolism. This process is facilitated by a family of proton-linked monocarboxylate transporters (MCTs).[7] The two most relevant isoforms in the context of the Cori cycle are MCT1 and MCT4.

  • MCT1: This isoform has a high affinity for lactate (low Km) and is predominantly found in tissues with high oxidative capacity, such as the heart and oxidative skeletal muscle fibers.[7][8] It is primarily responsible for lactate uptake into these cells, where it is used as an oxidative fuel.

  • MCT4: In contrast, MCT4 has a lower affinity for lactate (high Km) and is highly expressed in glycolytic tissues, including fast-twitch skeletal muscle fibers.[7][8] Its primary role is to facilitate the efflux of lactate from these cells, particularly during periods of high glycolytic activity.

The differential expression and kinetic properties of MCT1 and MCT4 are fundamental to the lactate shuttle hypothesis, allowing for the efficient transport of lactate from producer cells to consumer cells.[7]

Quantitative Data on the Cori Cycle and this compound Metabolism

The following tables summarize key quantitative data related to the Cori cycle and this compound metabolism, providing a basis for comparison and modeling.

Table 1: Substrate Concentrations and Flux Rates

ParameterConditionValueReference
Blood Lactate Concentration Rest1-2 mmol/L[1]
Intense Exercise> 20 mmol/L[1]
Blood Glucose Concentration Fasting~5 mmol/L[9]
Cori Cycle Contribution to Glucose Production 12h Fasting18%[10]
40h Fasting36%[10]
Lactate Rate of Appearance (Ra) Rest~2.5 mg/kg/min[3]
55% V̇O₂peak Exercise~8.6 mg/kg/min[3]
65% V̇O₂peak Exercise~11.8 mg/kg/min[3]
Glucose Rate of Appearance (Ra) 55% V̇O₂peak Exercise~4.4 mg/kg/min[3]
Lactate Oxidation Rate 55% V̇O₂peak Exercise~6.5 mg/kg/min[3]

Table 2: Enzyme and Transporter Kinetic Properties

Enzyme/TransporterSubstrateKmVmaxTissueReference
MCT1 L-Lactate3.5 - 8.3 mM-Skeletal Muscle, Heart[7]
MCT4 L-Lactate17 - 34 mM-Skeletal Muscle[7][8]
Pyruvate Carboxylase Pyruvate--Liver (Mitochondria)[11]
PEPCK Oxaloacetate--Liver (Cytosol/Mitochondria)[12]

Signaling Pathways Regulating the Cori Cycle

The activity of the Cori cycle is tightly regulated by a complex interplay of hormonal and cellular signaling pathways that modulate the key enzymes of glycolysis and gluconeogenesis.

Hormonal Regulation: Glucagon and Epinephrine

Glucagon: Released from the pancreas in response to low blood glucose levels, glucagon is a primary activator of hepatic gluconeogenesis. It binds to its G-protein coupled receptor on hepatocytes, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[13][14] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates key regulatory proteins and enzymes involved in gluconeogenesis, while simultaneously inhibiting glycolysis.[14]

Glucagon_Signaling Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Glycolysis Glycolysis Inhibition PKA->Glycolysis inhibits Gluconeogenesis Gluconeogenesis Enzyme Transcription (e.g., PEPCK, G6Pase) CREB->Gluconeogenesis activates

Caption: Glucagon Signaling Pathway in Hepatocytes.

Epinephrine: Released from the adrenal medulla during stress and exercise, epinephrine (adrenaline) also stimulates hepatic glucose production. It can bind to both α- and β-adrenergic receptors on liver cells.[15] Binding to β-adrenergic receptors activates the same cAMP-PKA pathway as glucagon.[15] Binding to α-adrenergic receptors activates a different signaling cascade involving phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). These pathways also contribute to the stimulation of gluconeogenesis.

Epinephrine_Signaling Epinephrine Epinephrine Beta_AR β-Adrenergic Receptor Epinephrine->Beta_AR Alpha_AR α-Adrenergic Receptor Epinephrine->Alpha_AR G_Protein_s G Protein (Gs) Beta_AR->G_Protein_s activates G_Protein_q G Protein (Gq) Alpha_AR->G_Protein_q activates AC Adenylyl Cyclase G_Protein_s->AC activates PLC Phospholipase C G_Protein_q->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates Gluconeogenesis Gluconeogenesis Stimulation PKA->Gluconeogenesis Ca_PKC->Gluconeogenesis

Caption: Epinephrine Signaling Pathways in Hepatocytes.
Cellular Energy Sensing: AMPK

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated by an increase in the AMP/ATP ratio, indicative of a low energy state.[16] Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (such as gluconeogenesis and protein synthesis).[4] In the liver, activated AMPK phosphorylates and inactivates key enzymes and transcription factors involved in gluconeogenesis, thereby suppressing hepatic glucose production.

AMPK_Signaling High_AMP_ATP High AMP/ATP Ratio (Low Energy State) LKB1 LKB1 High_AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic activates Anabolic Anabolic Pathways (e.g., Gluconeogenesis, Protein Synthesis) AMPK->Anabolic inhibits

Caption: AMPK Signaling in Cellular Energy Regulation.
Transcriptional Regulation

The long-term regulation of the Cori cycle is achieved through the transcriptional control of key gluconeogenic enzymes, primarily phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[17][18] Hormonal and metabolic signals converge on a number of transcription factors and co-activators that regulate the expression of these genes.

  • CREB (cAMP response element-binding protein): Activated by PKA in response to glucagon and epinephrine, CREB promotes the transcription of PEPCK and G6Pase.

  • FOXO1 (Forkhead box protein O1): Insulin signaling leads to the phosphorylation and nuclear exclusion of FOXO1, thereby repressing the transcription of gluconeogenic genes. Conversely, in the absence of insulin, FOXO1 is active in the nucleus and promotes gluconeogenesis.[18]

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): This co-activator integrates various signals to enhance the expression of gluconeogenic genes.[18]

  • STAT5 (Signal transducer and activator of transcription 5): Recent evidence suggests a role for STAT5 in the regulation of PCK1 transcription.[17]

Experimental Protocols for Studying the Cori Cycle and this compound Metabolism

Investigating the dynamics of the Cori cycle and lactate metabolism in vivo and in vitro requires specialized techniques. The following provides an overview of a common experimental approach using stable isotope tracers.

In Vivo Measurement of Cori Cycle Flux using Stable Isotope Tracers

This protocol outlines the general steps for quantifying Cori cycle activity in humans using a primed-continuous infusion of stable isotope-labeled glucose and lactate.

1. Subject Preparation:

  • Subjects should be studied in a post-absorptive state (e.g., overnight fast).
  • A medical history and physical examination should be performed to ensure subject suitability.
  • Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein, which is heated to "arterialize" the venous blood, for blood sampling.

2. Tracer Selection and Infusion:

  • Commonly used tracers include [6,6-²H₂]glucose and [3-¹³C]lactate. The use of multiple tracers allows for the simultaneous measurement of glucose and lactate kinetics.[3]
  • A priming bolus of the tracers is administered to rapidly achieve isotopic steady state in the blood.
  • This is followed by a continuous infusion of the tracers at a constant rate for the duration of the experiment (e.g., 2-3 hours at rest, followed by an exercise period if applicable).

3. Blood Sampling:

  • Arterialized venous blood samples are collected at regular intervals before and during the tracer infusion.
  • Samples are immediately placed on ice and centrifuged to separate plasma.
  • Plasma is stored at -80°C for later analysis.

4. Sample Analysis:

  • Plasma glucose and lactate concentrations are measured using standard enzymatic assays.
  • The isotopic enrichment of glucose and lactate in the plasma is determined by gas chromatography-mass spectrometry (GC-MS).[19]

5. Data Analysis and Calculations:

  • The rates of appearance (Ra) and disappearance (Rd) of glucose and lactate are calculated using the Steele equation for non-steady-state conditions or simpler equations for steady-state conditions.
  • Rate of Appearance (Ra) = F / E , where F is the tracer infusion rate and E is the isotopic enrichment at steady state.
  • The rate of gluconeogenesis from lactate can be estimated by measuring the incorporation of the ¹³C label from lactate into glucose.

Subject_Prep [label="Subject Preparation\n(Fasting, Catheterization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tracer_Infusion [label="Primed-Continuous Infusion\nof Stable Isotope Tracers\n([²H₂]glucose, [¹³C]lactate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Sampling [label="Arterialized Venous\nBlood Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Processing [label="Plasma Separation\nand Storage (-80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Biochemical & GC-MS Analysis\n(Concentration & Enrichment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Calculation [label="Calculation of Flux Rates\n(Ra, Rd, Gluconeogenesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Subject_Prep -> Tracer_Infusion [color="#5F6368"]; Tracer_Infusion -> Blood_Sampling [color="#5F6368"]; Blood_Sampling -> Sample_Processing [color="#5F6368"]; Sample_Processing -> Analysis [color="#5F6368"]; Analysis -> Data_Calculation [color="#5F6368"]; }

Caption: Experimental Workflow for In Vivo Stable Isotope Tracer Studies.

Conclusion

The Cori cycle and this compound metabolism are central to energy homeostasis, particularly in response to physiological challenges such as exercise. The historical view of lactate as a metabolic dead-end has been replaced by a more nuanced understanding of its role as a key energy substrate and signaling molecule. The intricate interplay between muscle and liver, mediated by the transport of lactate and glucose, is tightly regulated by a sophisticated network of hormonal and cellular signaling pathways. For researchers and drug development professionals, a thorough understanding of these processes is essential for developing novel therapeutic strategies for metabolic diseases and for optimizing human performance. The experimental approaches outlined in this guide provide a framework for the quantitative analysis of these vital metabolic pathways.

References

The Ubiquitous Presence of Lactic Acid in Foods: A Technical Guide to Its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lactic acid, a chiral organic acid, is a pivotal compound in the food industry, contributing significantly to the flavor, texture, and preservation of a wide array of products. Its presence is predominantly a hallmark of fermentation, a metabolic process harnessed for millennia to enhance food quality and extend shelf life. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound in various food matrices, with a particular focus on fermented dairy products, vegetables, and other fermented foods. Furthermore, this document details the key biochemical pathways responsible for this compound production by microorganisms and outlines comprehensive experimental protocols for its quantification, catering to researchers, scientists, and professionals in drug development and food science.

Introduction

This compound (2-hydroxypropanoic acid) exists as two stereoisomers, L-(+)-lactic acid and D-(-)-lactic acid, both of which are found in nature. In foods, this compound is primarily produced through the fermentation of carbohydrates by this compound bacteria (LAB).[1][2] This process, known as this compound fermentation, is one of the oldest and most important methods of food preservation.[3] The resulting acidification inhibits the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life of the food product.[3][4] Beyond its preservative effect, this compound and the metabolic activities of LAB contribute to the development of unique sensory characteristics, including flavor and texture, in fermented foods such as yogurt, cheese, sauerkraut, and sourdough bread.[5][6][7]

This guide aims to provide a comprehensive technical overview of the natural sources of this compound in the food supply, present quantitative data on its concentration in various foodstuffs, and offer detailed methodologies for its accurate analysis.

Biochemical Pathways of this compound Production

This compound bacteria are categorized into two main groups based on their primary metabolic pathways for glucose fermentation: homofermentative and heterofermentative.[8][9]

Homofermentative Pathway

Homofermentative LAB, such as Lactococcus and some Lactobacillus species, convert glucose almost exclusively to this compound.[10][11][12] This pathway, a variation of glycolysis, yields two molecules of this compound from one molecule of glucose, resulting in a higher acid production rate compared to heterofermentation.[8][12]

Homolactic_Fermentation Glucose Glucose Two_Pyruvate 2 Pyruvate Glucose->Two_Pyruvate Glycolysis Two_Lactic_Acid 2 this compound Two_Pyruvate->Two_Lactic_Acid Lactate Dehydrogenase

Figure 1: Homofermentative Pathway
Heterofermentative Pathway

Heterofermentative LAB, including Leuconostoc and certain Lactobacillus species, utilize the phosphoketolase pathway.[8][9][11] This metabolic route produces a mixture of end products from one molecule of glucose: one molecule of this compound, one molecule of ethanol, and one molecule of carbon dioxide.[8][9]

Heterolactic_Fermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Phosphoketolase Pathway Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA CO2 CO2 Glucose->CO2 Lactic_Acid This compound Pyruvate->Lactic_Acid Lactate Dehydrogenase Ethanol Ethanol Acetyl_CoA->Ethanol

Figure 2: Heterofermentative Pathway

Natural Occurrence and Sources of this compound in Foods

This compound is a natural constituent of a wide variety of fermented foods. Its concentration can vary significantly depending on the raw materials, the specific microorganisms involved in the fermentation, the duration of fermentation, and storage conditions.

Dairy Products

Fermented dairy products are among the most significant sources of this compound in the human diet. The fermentation of lactose by LAB is the defining characteristic of products like yogurt and cheese.[13]

  • Yogurt: The characteristic tangy flavor and thick texture of yogurt are direct results of this compound production by starter cultures, typically Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus.[14] The this compound content in yogurt generally ranges from 0.6% to over 1.0%.[5][15]

  • Cheese: this compound plays a crucial role in cheesemaking, from the initial coagulation of milk proteins to the final ripening process.[16] Its concentration varies widely among different cheese varieties, influenced by the starter cultures, manufacturing processes, and aging period.[17] For instance, Cheddar cheese can have a this compound concentration ranging from 0.73% to 1.97 g/100g .[17]

Fermented Vegetables

The fermentation of vegetables by LAB is a traditional preservation method that also enhances their sensory properties.

  • Sauerkraut and Kimchi: These fermented cabbage products are rich in this compound, which contributes to their characteristic sour taste and preservation.[3][18] The optimal acidity for kimchi is between 0.4% and 0.8% this compound.[18] In sauerkraut, this compound can accumulate to levels exceeding 2%.[19]

  • Pickled Vegetables: Cucumbers and other vegetables are often preserved through this compound fermentation in a brine solution.[18] The final acidity in pickled cucumbers typically reaches 0.6% to 1.0% as this compound.[18]

Other Fermented Foods
  • Sourdough Bread: The unique flavor and leavening of sourdough bread are attributed to a symbiotic culture of yeast and LAB. The lactobacilli produce this compound, which imparts the characteristic sour taste.[18]

  • Fermented Meats and Fish: this compound fermentation is also used in the production of certain sausages and fermented fish products to ensure safety and develop flavor.

Quantitative Data on this compound in Foods

The following tables summarize the typical concentrations of this compound found in various food products, compiled from scientific literature.

Table 1: this compound Concentration in Fermented Dairy Products

Food ProductThis compound Concentration ( g/100g or g/100mL)Reference(s)
Yogurt0.6 - 1.27[5][15]
Cheddar Cheese0.73 - 1.97[17]
Lactic Cheese~0.4 - 0.5% acidity[16]
Buffalo Milk CheddarHigher than cow milk cheddar[20]

Table 2: this compound Concentration in Fermented Vegetables

Food ProductThis compound Concentration ( g/100g )Reference(s)
Kimchi0.4 - 0.8[18]
Sauerkraut> 2.0[19]
Pickled Cucumbers0.6 - 1.0[18]

Experimental Protocols for this compound Determination

Accurate quantification of this compound in food matrices is essential for quality control, process optimization, and research. The following sections detail the methodologies for three common analytical techniques.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Clarification Clarification (Centrifugation/Filtration) Extraction->Clarification Derivatization Derivatization (Optional for GC/HPLC) Clarification->Derivatization HPLC HPLC Clarification->HPLC Enzymatic_Assay Enzymatic Assay Clarification->Enzymatic_Assay Derivatization->HPLC GC Gas Chromatography Derivatization->GC Peak_Integration Peak Integration/Absorbance Measurement HPLC->Peak_Integration Enzymatic_Assay->Peak_Integration GC->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Figure 3: General Experimental Workflow for this compound Quantification
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of organic acids in complex food matrices due to its high resolution and sensitivity.[10][21]

  • Principle: The method involves the separation of this compound from other components in a sample extract on a stationary phase (column) with a liquid mobile phase. Detection is typically achieved using a UV detector or a refractive index detector.[4][10]

  • Instrumentation:

    • HPLC system with a pump, injector, column oven, and detector (UV or RI).

    • Reversed-phase C18 column or an ion-exchange column.[4][10]

  • Reagents:

    • HPLC-grade water

    • Sulfuric acid or other suitable mobile phase components.[21]

    • This compound standard

    • (Optional) Derivatizing agent (e.g., 2,4'-dibromoacetophenone).[22]

  • Sample Preparation:

    • Dairy Products (Yogurt, Cheese): Homogenize a known weight of the sample. Precipitate proteins and fat using an appropriate agent (e.g., isoelectric precipitation). Centrifuge and filter the supernatant through a 0.45 µm filter.[4][13]

    • Fermented Vegetables: Homogenize the sample with deionized water. Centrifuge the homogenate and filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions (Example):

    • Column: Aminex HPX-87H ion exclusion column.

    • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm.

  • Quantification: Prepare a standard curve by injecting known concentrations of this compound. The concentration in the sample is determined by comparing the peak area of the sample with the standard curve.[23]

Enzymatic Assay

Enzymatic assays offer high specificity for the L- or D-isomer of this compound and are often available in convenient kit formats.[2][24]

  • Principle: This method is based on the oxidation of L-lactic acid to pyruvate by L-lactate dehydrogenase (L-LDH), with the simultaneous reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[2][25] The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of L-lactic acid.[2][25] To drive the reaction to completion, the pyruvate formed is often removed in a subsequent reaction catalyzed by glutamate-pyruvate transaminase (GPT).[2][25]

  • Instrumentation:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

    • Cuvettes or microplates.

  • Reagents (Typical Kit Components):

    • Buffer solution (e.g., glycylglycine buffer, pH 10.0).[25]

    • L-Glutamic acid.[25]

    • NAD+ solution.[25]

    • Glutamate-pyruvate transaminase (GPT) suspension.[25]

    • L-Lactate dehydrogenase (L-LDH) solution.[25]

  • Sample Preparation:

    • General: Use clear, colorless, and practically neutral liquid samples directly or after dilution.

    • Turbid or Colored Samples: Decolorize with polyamide or PVPP, or use Carrez clarification.

    • Solid Samples (e.g., Cheese, Sausages): Homogenize with water or a suitable buffer, followed by centrifugation or filtration to obtain a clear extract.[13][26]

  • Assay Procedure (Example):

    • Pipette buffer, NAD+ solution, L-glutamate solution, and GPT suspension into a cuvette.

    • Add the sample solution and mix.

    • Read the initial absorbance (A1) at 340 nm after the reaction has stopped.

    • Start the reaction by adding L-LDH solution.

    • Read the final absorbance (A2) at 340 nm upon completion of the reaction.

    • Calculate the absorbance difference (ΔA = A2 - A1). The concentration of this compound is proportional to ΔA.[25]

  • Quantification: The concentration is calculated using the molar extinction coefficient of NADH or by using a standard curve prepared with known concentrations of this compound.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of this compound, typically after conversion to a more volatile derivative.[1][27]

  • Principle: this compound is first esterified to a volatile derivative (e.g., propyl lactate) and then separated and quantified by GC with a flame ionization detector (FID).[1]

  • Instrumentation:

    • Gas chromatograph equipped with an FID.

    • Capillary column suitable for organic acid analysis (e.g., diethylene glycol succinate).[1]

  • Reagents:

    • Esterifying agent (e.g., boron trifluoride in n-propanol).[1]

    • Internal standard (e.g., acetophenone).[1]

    • This compound standard.

  • Sample Preparation and Derivatization:

    • Liberate this compound from the sample using sulfuric and phosphotungstic acids.[1]

    • Extract the acid with an organic solvent like ether.[1]

    • Esterify the extracted acid by heating with the esterifying agent.[1]

  • Chromatographic Conditions (Example):

    • Column: Diethylene glycol succinate column.

    • Carrier Gas: Nitrogen or Helium.

    • Injector and Detector Temperature: Typically 200-250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatives.

  • Quantification: An internal standard is used for quantification. The ratio of the peak area of the this compound derivative to the peak area of the internal standard is used to determine the concentration from a calibration curve.

Conclusion

This compound is a fundamentally important organic acid in the food landscape, with its natural occurrence primarily linked to the metabolic activity of this compound bacteria during fermentation. This guide has provided a detailed overview of the biochemical origins of this compound in foods, its prevalence in various food categories with supporting quantitative data, and comprehensive methodologies for its analysis. The presented experimental protocols for HPLC, enzymatic assays, and GC offer robust and reliable means for the quantification of this compound, enabling rigorous quality control and facilitating further research into the multifaceted roles of this compound in food science and human health. The continued study of this compound and its producing microorganisms will undoubtedly lead to further innovations in food preservation, functional food development, and our understanding of the intricate interplay between diet and the gut microbiome.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Lactic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid, a key metabolite in cellular metabolism, has emerged as a critical signaling molecule in various physiological and pathological processes.[1] Traditionally viewed as a waste product of anaerobic glycolysis, lactate is now recognized for its multifaceted roles in energy homeostasis, cell signaling, and the tumor microenvironment.[1][2] Its concentration in biological fluids such as blood, cerebrospinal fluid (CSF), saliva, and urine serves as an important biomarker for diagnosing and monitoring conditions like sepsis, cerebral ischemia, metabolic disorders, and cancer.[3][4] Accurate and reliable quantification of this compound is therefore paramount for both clinical diagnostics and biomedical research.

These application notes provide detailed protocols for the quantitative analysis of this compound in various biological fluids using established methodologies. The document is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical technique for their specific research needs.

Metabolic Significance of this compound

This compound plays a central role in several key metabolic pathways, including the Cori cycle and the Warburg effect.

  • The Cori Cycle: This metabolic pathway, discovered by Carl and Gerty Cori, describes the shuttling of lactate from muscle tissue to the liver.[5][6] During intense physical activity, muscles produce lactate via anaerobic glycolysis to generate ATP rapidly.[5][7] This lactate is then released into the bloodstream, transported to the liver, and converted back into glucose through gluconeogenesis.[6][8] The newly synthesized glucose can then be returned to the muscles to fuel further activity.[6] The Cori cycle is crucial for preventing lactic acidosis in muscles during anaerobic conditions and for replenishing glucose stores.[9]

  • The Warburg Effect: First observed by Otto Warburg, this phenomenon describes the tendency of cancer cells to favor metabolism via aerobic glycolysis, producing large amounts of lactate even in the presence of oxygen.[2][10] This metabolic reprogramming is a hallmark of many cancers and is thought to provide a growth advantage by supplying anabolic precursors for biosynthesis and by creating an acidic tumor microenvironment that promotes invasion and metastasis.[10][11] Increased lactate production in tumors is a key feature of the Warburg effect.[2]

  • Lactate as a Signaling Molecule: Beyond its metabolic roles, lactate acts as a signaling molecule by interacting with receptors like GPR81 (also known as HCAR1).[12][13] This interaction can trigger various downstream signaling cascades that influence processes such as lipolysis, inflammation, and neuronal excitability.[1][12] In the tumor microenvironment, lactate signaling can promote angiogenesis and immune suppression.[1][12]

Quantitative Analysis Methods

Several analytical techniques are available for the quantitative determination of this compound in biological fluids. The choice of method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation.

Enzymatic Assays

Enzymatic assays are widely used for their simplicity, specificity, and cost-effectiveness. These methods typically rely on the enzymatic conversion of lactate to pyruvate, which is coupled to a detectable reaction.

  • L-Lactate Dehydrogenase (L-LDH) Method: This is the most common enzymatic method. L-LDH catalyzes the oxidation of L-lactate to pyruvate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[14] The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the L-lactate concentration.[14] To drive the reaction to completion, the pyruvate formed is often removed in a subsequent reaction catalyzed by glutamate-pyruvate transaminase (GPT).[14]

  • L-Lactate Oxidase (LOX) Method: In this method, LOX catalyzes the oxidation of L-lactate to pyruvate and hydrogen peroxide (H₂O₂).[14] The H₂O₂ produced then reacts with a chromogenic substrate in the presence of peroxidase (POD) to yield a colored product, which is measured spectrophotometrically.[14]

Table 1: Performance Characteristics of Enzymatic Assays for this compound

ParameterL-Lactate Dehydrogenase (L-LDH) MethodL-Lactate Oxidase (LOX) Method
Principle NAD+ reduction to NADHH₂O₂ production and colorimetric detection
Detection Wavelength 340 nm[14]~550 nm[14]
Detection Limit 0.02 mM[15]0.01 mM[16]
Linear Range 0.02 - 20 mM[17]0.025–0.25 mM[16]
Advantages High specificity, well-establishedHigh sensitivity, suitable for microplate format
Disadvantages Potential interference from other dehydrogenasesSusceptible to interference from reducing agents
Experimental Protocol: Enzymatic L-Lactate Assay (L-LDH Method)

Materials:

  • L-Lactate Assay Kit (e.g., Sigma-Aldrich MAK064)[18]

  • 96-well microplate (clear for colorimetric assays)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Biological fluid sample (e.g., plasma, serum, CSF, urine, saliva)

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin filter (for deproteinization)[18]

Procedure:

1. Sample Preparation:

  • Serum/Plasma: Can often be assayed directly. For samples with high lactate dehydrogenase (LDH) activity, deproteinize using a 10 kDa MWCO spin filter.[18]
  • Urine: May be used directly or after appropriate dilution with assay buffer.[19]
  • CSF: Centrifuge to remove any cellular material.[3]
  • Saliva: Centrifuge to remove debris.
  • Cells/Tissues: Homogenize in 4 volumes of Lactate Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[18]

2. Standard Curve Preparation:

  • Prepare a series of L-lactate standards by diluting the provided standard solution with the assay buffer to cover the expected concentration range in the samples.

3. Assay Reaction:

  • Add 50 µL of each standard and sample to separate wells of the 96-well plate.[18]
  • Prepare a Master Reaction Mix according to the kit manufacturer's instructions, typically containing the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix.
  • Add the appropriate volume of the Master Reaction Mix to each well.
  • Incubate the plate for 30 minutes at room temperature, protected from light.[17]

4. Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.
  • Plot the absorbance of the standards versus their concentrations to generate a standard curve.
  • Determine the lactate concentration in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and the ability to separate and quantify different organic acids simultaneously. The method often involves pre-column derivatization to enhance the detection of this compound.

Table 2: Performance Characteristics of HPLC Methods for this compound

ParameterHPLC-UVHPLC-MS/MS
Principle UV absorbance after derivatizationMass-to-charge ratio of lactate and its fragments
Derivatization Often required (e.g., with α-bromoacetophenone)[20]May not be required, but can enhance sensitivity
Detection Limit 36 pmol[20]0.7 µmol/L (D-lactate), 0.2 µmol/L (L-lactate) in plasma[21]
Linear Range 0.18-6.0 mM[20]2-400 µM (L-lactate), 0.5-100 µM (D-lactate) in urine
Advantages Good sensitivity and selectivityHigh specificity and sensitivity, can distinguish enantiomers
Disadvantages Derivatization step can be time-consumingRequires expensive instrumentation
Experimental Protocol: HPLC Analysis of this compound in Plasma

Materials:

  • HPLC system with a reversed-phase column (e.g., C18) and UV detector[20]

  • Plasma sample

  • Diethyl ether

  • Sodium carbonate

  • α-bromoacetophenone (derivatizing agent)[20]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., [3H]Acetate)[20]

Procedure:

1. Sample Preparation:

  • Adjust the pH of the plasma sample to less than 1.0.
  • Extract lactate and the internal standard with diethyl ether.[20]
  • Back-extract into a hydrophilic phase with sodium carbonate (2 mM, pH > 10.0).[20]

2. Derivatization:

  • Derivatize the extracted lactate with α-bromoacetophenone to allow for UV detection.[20]

3. HPLC Analysis:

  • Column: Reversed-phase C18 column.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30% acetonitrile in water).[20]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector at 242 nm and 320 nm.[20]
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Identify and quantify the lactate peak based on its retention time and peak area relative to the internal standard and a calibration curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility.

Table 3: Performance Characteristics of GC-MS Method for this compound

ParameterGC-MS
Principle Separation of derivatized lactate by gas chromatography and detection by mass spectrometry
Derivatization Required (e.g., trimethylsilylation)[22]
Detection Limit 0.03 mmol/mol creatinine for glutaric acid (indicative for organic acids)[22]
Advantages High sensitivity and specificity, suitable for complex matrices like urine
Disadvantages Requires derivatization, complex sample preparation
Experimental Protocol: GC-MS Analysis of this compound in Urine

Materials:

  • GC-MS system

  • Urine sample

  • Derivatizing agent (e.g., a trimethylsilylation reagent)[22]

  • Internal standard

Procedure:

1. Sample Preparation and Derivatization:

  • Thaw frozen urine samples and centrifuge to remove any precipitate.
  • Add an internal standard to a specific volume of urine.
  • Evaporate the sample to dryness under a stream of nitrogen.
  • Perform derivatization by adding the trimethylsilylation reagent and incubating at a specific temperature and time (e.g., 50°C for 30 minutes).[22]

2. GC-MS Analysis:

  • GC Column: A capillary column suitable for organic acid analysis.
  • Carrier Gas: Helium.
  • Temperature Program: A programmed temperature ramp to separate the derivatized organic acids.
  • MS Detection: Electron ionization (EI) with scanning of a specific mass range or selected ion monitoring (SIM) for higher sensitivity.

4. Data Analysis:

  • Identify the derivatized lactate peak based on its retention time and mass spectrum.
  • Quantify the peak area relative to the internal standard and a calibration curve.

Electrochemical Biosensors

Electrochemical biosensors offer a rapid, portable, and non-invasive approach for lactate monitoring, particularly in saliva and sweat.[23][24] These sensors typically use an enzyme, such as lactate oxidase (LOx), immobilized on an electrode surface.

Table 4: Performance Characteristics of Electrochemical Biosensors for this compound

ParameterAmperometric BiosensorElectrochemiluminescent (ECL) Biosensor
Principle Measurement of current produced by the enzymatic reactionMeasurement of light emitted during an electrochemical reaction
Enzyme Lactate Oxidase (LOx)Lactate Oxidase (LOx)
Detection Limit 0.01 mM5 x 10⁻⁶ M
Linear Range 0.025–0.25 mM10⁻⁵ to 5 x 10⁻⁴ M
Advantages Rapid, portable, suitable for real-time monitoringHigh sensitivity
Disadvantages Susceptible to interference from electroactive speciesMay require specialized instrumentation
Experimental Protocol: Electrochemical Lactate Biosensor for Saliva

Materials:

  • Screen-printed electrode modified with an appropriate catalyst (e.g., Prussian Blue)[16]

  • Lactate oxidase (LOx) enzyme solution

  • Portable potentiostat

  • Saliva sample

Procedure:

1. Biosensor Preparation:

  • Immobilize lactate oxidase onto the working electrode surface of the screen-printed electrode.[16] This can be done by drop-casting the enzyme solution and allowing it to dry.

2. Sample Collection:

  • Collect a saliva sample.

3. Measurement:

  • Apply a small volume of the saliva sample onto the biosensor.
  • Apply a constant potential to the working electrode using the portable potentiostat.
  • The enzymatic reaction of lactate with LOx produces hydrogen peroxide, which is then electrochemically detected at the electrode surface, generating a current proportional to the lactate concentration.[16]
  • Record the current response after a short incubation time.

4. Data Analysis:

  • Correlate the measured current to the lactate concentration using a pre-established calibration curve.

Visualizations

Signaling Pathways and Metabolic Cycles

Cori_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis (+2 ATP) Muscle_Lactate Lactate Muscle_Pyruvate->Muscle_Lactate Anaerobic Fermentation Liver_Lactate Lactate Muscle_Lactate->Liver_Lactate Bloodstream Liver_Pyruvate Pyruvate Liver_Lactate->Liver_Pyruvate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis (-6 ATP) Liver_Glucose->Muscle_Glucose Bloodstream

Caption: The Cori Cycle metabolic pathway.[5]

Warburg_Effect cluster_cancer_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate High rate of Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Reduced entry Biosynthesis Anabolic Precursors for Biosynthesis Pyruvate->Biosynthesis Extracellular\nAcidification Extracellular Acidification Lactate->Extracellular\nAcidification

Caption: The Warburg Effect in cancer cells.[10]

Lactate_Signaling Lactate Lactate GPR81 GPR81/HCAR1 Receptor Lactate->GPR81 AC Adenylyl Cyclase GPR81->AC cAMP cAMP AC->cAMP ATP Downstream Downstream Signaling Pathways cAMP->Downstream Biological_Effects Biological Effects: - Anti-lipolytic - Anti-inflammatory - Neuronal excitability modulation Downstream->Biological_Effects

Caption: Lactate signaling via the GPR81 receptor.[12]

Experimental Workflows

Enzymatic_Assay_Workflow start Start sample_prep Sample Preparation (e.g., deproteinization) start->sample_prep reaction_setup Set up Assay in 96-well plate (Samples & Standards) sample_prep->reaction_setup std_curve Prepare Standard Curve std_curve->reaction_setup add_reagents Add Master Reaction Mix reaction_setup->add_reagents incubation Incubate (e.g., 30 min at RT) add_reagents->incubation measurement Measure Absorbance incubation->measurement analysis Data Analysis (vs. Standard Curve) measurement->analysis end End analysis->end

Caption: Workflow for an enzymatic lactate assay.

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction) start->sample_prep derivatization Pre-column Derivatization sample_prep->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Determination of Lactic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lactic acid is a crucial organic acid involved in various biological and industrial processes. In clinical diagnostics, the levels of its enantiomers, D- and L-lactic acid, are vital indicators of metabolic disorders like acidosis.[1][2] this compound exists as two chiral molecules, D- and L-lactic acid, which can have different physiological effects and metabolic pathways.[3] Therefore, the ability to accurately separate and quantify these enantiomers is critical in clinical diagnostics, food science, and biotechnology.[3] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the reliable separation and quantification of this compound.[3] This document provides detailed application notes and protocols for several HPLC-based methods for this compound analysis, including direct analysis, chiral separation, and methods with enhanced sensitivity through derivatization.

Method 1: Direct Quantification by Reversed-Phase HPLC

This method is suitable for the general quantification of this compound in various samples, such as animal feed, and for monitoring the degradation of polymers like poly(this compound).[4] It utilizes a standard C18 column and UV detection.

Experimental Protocol

1. Principle: this compound is separated from other sample components on a reversed-phase C18 column using an isocratic mobile phase. Detection is typically achieved by measuring the UV absorbance at a low wavelength, such as 210 nm, where this compound exhibits strong absorbance.[5]

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is 10 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 95:5 (v/v) ratio. Another option is 0.005 M H2SO4 in methanol (9:1, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25-30°C.

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 20-50 µL.[6]

3. Reagents and Standards:

  • This compound Standard (e.g., Sigma-Aldrich)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid

  • Acetonitrile (HPLC Grade)

  • Milli-Q or HPLC-grade water

4. Procedure:

  • Mobile Phase Preparation: Prepare the 10 mM phosphate buffer by dissolving the appropriate amount of KH2PO4 in Milli-Q water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing with acetonitrile.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards (e.g., 2, 5, 10, 20, 50, and 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation (General):

    • Centrifuge the sample (e.g., bacterial culture, milk) to remove cells or precipitates (e.g., 10,000 x g for 10 minutes).[5]

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.[5]

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount by comparing the peak area to the calibration curve.[5]

General Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Centrifuge Centrifugation/ Precipitation Sample->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/RI/MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Analyze Quantification & Analysis Acquire->Analyze

Caption: General experimental workflow for this compound detection by HPLC.

Method 2: Chiral Separation of D- and L-Lactic Acid Enantiomers

The separation and quantification of D- and L-lactic acid are crucial as their relative contributions to metabolic acidosis differ due to their distinct origins and metabolic pathways.[1][2] This protocol uses a Chiral Stationary Phase (CSP) for direct enantiomeric separation.

Experimental Protocol

1. Principle: This direct method relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the this compound enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin, are highly effective.[3][7] The differential stability of these complexes leads to different retention times, allowing for their separation and quantification.[7]

2. Instrumentation and Conditions:

  • HPLC System: HPLC or LC-MS/MS system. Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity.[2]

  • Column: A macrocyclic glycopeptide-based chiral column.

    • Option A: Astec CHIROBIOTIC R (Ristocetin) column.[1][7]

    • Option B: Teicoplanin-based column.[7][8]

  • Mobile Phase:

    • For MS/MS Detection: Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v).[7]

    • For UV Detection (in wine): Aqueous solution of 1 mM Copper Sulfate (CuSO₄).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C is often optimal for resolution.[7]

  • Detection:

    • Tandem Mass Spectrometry (MS/MS) for high sensitivity in biological samples.[2]

    • UV at 210 nm or 254 nm.[7]

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described above. Filter and degas before use.

  • Standard Preparation: Prepare separate standard solutions for D- and L-lactic acid, as well as a mixed standard, in the mobile phase.

  • Sample Preparation (Urine):

    • Perform purification and concentration of organic acids from the urine sample.[2]

    • The specific solid-phase extraction (SPE) or liquid-liquid extraction protocol will depend on the sample matrix and required sensitivity.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the individual and mixed standards to determine retention times and confirm resolution.

    • Inject the prepared biological samples.

  • Quantification: Create calibration curves for both D- and L-lactic acid. Determine the concentration of each enantiomer in the sample based on its respective peak area.

Method 3: High-Sensitivity Analysis with Pre-Column Derivatization

For samples with very low concentrations of this compound, pre-column derivatization can significantly enhance detection sensitivity, particularly when using fluorescence or UV detectors at longer wavelengths.[9]

Experimental Protocol

1. Principle: this compound lacks a strong chromophore or fluorophore, limiting its detectability.[10] This method involves a chemical reaction to attach a molecule (a derivatizing agent) with high molar absorptivity or fluorescence quantum yield to the this compound molecule. Reagents like 2,4'-dibromoacetophenone (DBAP) for UV detection or 9-chloromethyl anthracene (9-CMA) for fluorescence detection are used.[10][11]

2. Instrumentation and Conditions:

  • HPLC System: RP-HPLC with a UV or Fluorescence detector.

  • Column: Nova-Pak C18 column (e.g., 300 x 3.9 mm, 4 µm).[9][10]

  • Mobile Phase: A gradient elution is often required. For example, with DBAP derivatization, a binary gradient of Methanol (Solvent A) and Water with 5% Methanol (Solvent B) can be used.[10]

  • Flow Rate: ~1.0 mL/min.

  • Detection:

    • Fluorescence (with 9-CMA): Excitation at 365 nm, Emission at 410 nm.[11]

    • UV (with DBAP): 259 nm.[9][10]

3. Reagents:

  • Derivatizing Agent: 2,4'-dibromoacetophenone (DBAP) or 9-chloromethyl anthracene (9-CMA).[10][11]

  • Triethylamine

  • Sodium Hydroxide (NaOH)

  • Solvents: Acetone or Chloroform (HPLC Grade).[10]

4. Derivatization and Analysis Procedure:

  • Sample Preparation: Specimens are alkalized with NaOH to a pH of ~9 and centrifuged. The supernatant is collected and dried under a stream of nitrogen or argon.[9]

  • Derivatization Reaction: The dried residue is reconstituted in a solution of the derivatizing agent (e.g., DBAP in acetone) and triethylamine. The mixture is vortexed and heated (e.g., 1 hour at 45°C) to complete the reaction.[10]

  • HPLC Analysis: The derivatized sample is injected into the HPLC system.

  • Quantification: The derivatized this compound is identified and quantified against derivatized standards.

Workflow for Pre-column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample Alkalize Alkalinize (pH~9) & Centrifuge Sample->Alkalize Dry Dry Supernatant Alkalize->Dry AddReagent Add Derivatizing Agent (e.g., DBAP) Dry->AddReagent React Heat Reaction (e.g., 45°C, 1 hr) AddReagent->React Inject Inject Derivatized Sample React->Inject Analyze RP-HPLC with UV/Fluorescence Inject->Analyze

Caption: Workflow for enhancing this compound detection via pre-column derivatization.

Data Presentation: Summary of Methods and Performance

The following tables summarize typical conditions and validation parameters for the HPLC-based detection of this compound, compiled from various studies.

Table 1: Summary of HPLC Methods for this compound Detection

Method Type Column Mobile Phase Flow Rate (mL/min) Detector Typical Retention Time (min) Reference
RP-HPLC C18 (250x4.6mm) 10mM Phosphate Buffer (pH 3.0) : ACN (95:5) 1.0 UV (210 nm) 3.69
RP-HPLC Purospher STAR C18 0.005 M H₂SO₄ : Methanol (9:1) 1.0 DAD (210 nm) Not Specified [6]
Ion-Exclusion Aminex HPX-87H 0.01 N H₂SO₄ 0.6 RI / PDA Not Specified [12]
Chiral Separation Teicoplanin CSP Acetonitrile : 0.03M Ammonium Acetate (85:15) 1.0 DAD (210 nm) L-LA: ~5.5, D-LA: ~6.5 [7]
Chiral Separation Ristocetin CSP Acetonitrile : 0.03M Ammonium Acetate (85:15) 1.0 DAD (210 nm) L-LA: ~6.0, D-LA: ~7.5 [7]
Derivatization (DBAP) Nova-Pak C18 Gradient: Methanol / Water Not Specified DAD (259 nm) 11.05 [9][10]

| Derivatization (9-CMA) | Reversed-Phase | Not Specified | Not Specified | Fluorescence (Ex:365, Em:410) | Not Specified |[11] |

Table 2: Summary of Method Validation Parameters

Method Type Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
RP-HPLC 2.0 - 100.0 µg/mL 0.50 µg/mL 2.00 µg/mL 97.20 ± 2.84
RP-HPLC (Feed) 47.9 - 193.4 µg/mL 4.55 µg/mL 15.18 µg/mL 97.09 - 102.78 [4]
Ion-Exclusion (Milk) 5.0 - 25.0 mmol/L 0.5 mmol/L 1.0 mmol/L 97.6 - 99.6 [13]
Chiral (LC-MS/MS) L-LA: 2-400 µM; D-LA: 0.5-100 µM Not Specified L-LA: 2 µM; D-LA: 0.5 µM Not Specified [1][2]
Derivatization (DBAP) Not Specified 0.04 ng/mL 0.13 ng/mL Not Specified [9][10]

| Derivatization (9-CMA) | 0.2 - 30 µM | 50 nM | Not Specified | Not Specified |[11] |

References

Application Notes and Protocols for Enzymatic Assay Kits for Measuring Lactic Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

L-lactic acid, a key metabolite in glycolysis, has been increasingly recognized not just as a metabolic byproduct but as a crucial signaling molecule in various physiological and pathological processes.[1][2] Accurate measurement of lactic acid concentration is therefore vital in diverse fields of research. Enzymatic assay kits offer a highly specific, sensitive, and straightforward method for this quantification.

Principle of the Enzymatic Assay:

The most common enzymatic assays for L-lactic acid are based on a two-step coupled enzymatic reaction.[3]

  • Oxidation of L-lactate: Lactate oxidase (LOX) specifically catalyzes the oxidation of L-lactic acid to pyruvate and hydrogen peroxide (H₂O₂).[1][2][4][5]

  • Detection of Hydrogen Peroxide: The hydrogen peroxide produced in the first step reacts with a chromogenic probe in the presence of horseradish peroxidase (HRP). This reaction yields a colored product whose intensity is directly proportional to the L-lactic acid concentration in the sample.[1][4][6] The absorbance of the colored product can be measured using a spectrophotometer or a microplate reader.

Key Applications:

  • Cell Metabolism Research: Monitoring lactate production is a key indicator of the metabolic state of cells, particularly the balance between glycolysis and oxidative phosphorylation. This is crucial in cancer research, where the Warburg effect (increased glycolysis even in the presence of oxygen) is a hallmark of many tumor cells.

  • Exercise Physiology: Blood lactate levels are a standard measure of exercise intensity and anaerobic threshold.[7] These assays are used to assess athletic performance and to design training programs.

  • Drug Development: The effect of drug candidates on cellular metabolism can be assessed by measuring changes in lactate production. This is relevant for drugs targeting metabolic pathways in diseases like cancer, diabetes, and inherited metabolic disorders.

  • Clinical and Preclinical Research: Elevated lactate levels in blood (lactic acidosis) can be an indicator of tissue hypoxia, shock, sepsis, heart failure, or other serious medical conditions.[5][8][9]

  • Bioprocess and Fermentation Monitoring: this compound is a product of fermentation in various industrial processes. Enzymatic assays are used to monitor and optimize the production of this compound in bioreactors.

Experimental Protocols

This protocol provides a general guideline for the colorimetric determination of L-lactic acid concentration in biological samples using a 96-well plate format. Specific volumes and incubation times may vary between different commercial kits, so always refer to the manufacturer's instructions.

Materials:

  • Enzymatic this compound Assay Kit (containing L-Lactate Standard, Lactate Assay Buffer, Lactate Enzyme Mix, and a chromogenic probe)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 550 nm or 570 nm)[4][5]

  • Precision pipettes and tips

  • Deionized water

  • Samples for analysis (e.g., serum, plasma, cell culture supernatant, tissue homogenates)

Reagent Preparation:

  • Lactate Assay Buffer: Equilibrate the buffer to room temperature before use.

  • L-Lactate Standard: Prepare a series of L-Lactate standards by diluting the provided stock solution with the Lactate Assay Buffer. A typical concentration range for the standard curve is 0 to 10 nmol/well.[10]

  • Enzyme Mix: Reconstitute the lyophilized enzyme mix with the Lactate Assay Buffer as per the kit's instructions. Keep the reconstituted enzyme mix on ice during use.

  • Reaction Mix: Prepare a master reaction mix for all wells to be assayed. For each well, combine the Lactate Assay Buffer, chromogenic probe, and Enzyme Mix in the ratios specified in the kit manual.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Add_Reaction_Mix Add Reaction Mix to each well Reagent_Prep->Add_Reaction_Mix Standard_Prep Standard Curve Preparation Add_Standards Add Standards & Samples to 96-well Plate Standard_Prep->Add_Standards Sample_Prep Sample Preparation Sample_Prep->Add_Standards Add_Standards->Add_Reaction_Mix Incubate Incubate at RT (e.g., 30 min) Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Plot_Standard_Curve Plot Standard Curve Measure_Absorbance->Plot_Standard_Curve Calculate_Concentration Calculate Sample Concentration Measure_Absorbance->Calculate_Concentration Plot_Standard_Curve->Calculate_Concentration

Assay Procedure:

  • Standard Curve: Add the prepared L-Lactate standards to individual wells of the 96-well plate. Typically, 50 µL of each standard is added.

  • Samples: Add your samples to separate wells. The volume will depend on the expected lactate concentration; you may need to dilute your samples to fall within the linear range of the assay. Bring the final volume in each sample well to 50 µL with Lactate Assay Buffer.

  • Reaction Initiation: Add 50 µL of the prepared Reaction Mix to each well containing the standards and samples. Mix gently by pipetting or using a horizontal shaker.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Blank Subtraction: Subtract the absorbance value of the zero-lactate standard (blank) from all other standard and sample readings.

  • Standard Curve: Plot the blank-corrected absorbance values for the L-Lactate standards against their corresponding concentrations. Generate a linear regression line and determine the equation of the line (y = mx + c) and the R² value. A good standard curve should have an R² value > 0.98.

  • Sample Concentration: Use the equation of the standard curve to calculate the concentration of this compound in your samples. Remember to account for any dilution factors used during sample preparation.

Data Presentation

Table 1: L-Lactate Standard Curve Data

L-Lactate Concentration (nmol/well)Absorbance (OD)Corrected Absorbance (OD)
00.0520.000
20.1750.123
40.2980.246
60.4210.369
80.5440.492
100.6670.615

Table 2: Sample this compound Concentration Data

Sample IDDilution FactorCorrected Absorbance (OD)This compound Concentration (nmol/well)Original Sample Concentration (mM)
Control Cells100.2884.720.944
Treated Cells100.4507.381.476
Serum Sample 150.1953.190.319

Signaling Pathway

G L_Lactate L-Lactic Acid Pyruvate Pyruvate L_Lactate->Pyruvate O₂ H2O2 Hydrogen Peroxide (H₂O₂) L_Lactate->H2O2 Lactate_Oxidase Lactate Oxidase Probe_Oxidized Colored Product (Oxidized) H2O2->Probe_Oxidized Peroxidase Peroxidase Probe_Reduced Chromogenic Probe (Reduced) Probe_Reduced->Probe_Oxidized

Troubleshooting

IssuePossible CauseSolution
No or low signal Reagents not at room temperature.Equilibrate all reagents to room temperature before use.[11]
Incorrect wavelength used for measurement.Verify the wavelength setting on the microplate reader matches the kit's specifications.
Expired or improperly stored reagents.Check the expiration date and ensure reagents have been stored correctly.
High background Contaminated reagents or water.Use fresh, high-purity water and handle reagents with care to avoid contamination.
Presence of interfering substances in the sample.Some substances like high concentrations of ascorbic acid or certain detergents can interfere. Consider sample deproteinization or dilution.[12]
Non-linear standard curve Pipetting errors.Ensure accurate and consistent pipetting, especially for the standards. Prepare a master mix for the reaction components.[12]
Improperly mixed reagents.Thoroughly mix all reconstituted reagents and working solutions before use.
Sample readings outside the standard curve range Sample concentration is too high or too low.Dilute or concentrate the sample accordingly and re-run the assay.

References

Application Notes and Protocols for Lactic Acid Fermentation using Lactic Acid Bacteria (LAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale production and quantification of lactic acid using various this compound Bacteria (LAB) strains. The information is intended to guide researchers in establishing and optimizing this compound fermentation processes for applications in the food, pharmaceutical, and chemical industries.

Introduction

This compound is a valuable organic acid with a wide range of applications, from being a food preservative and flavoring agent to a precursor for biodegradable polymers like polythis compound (PLA).[1][2] Microbial fermentation by this compound Bacteria (LAB) is the primary method for its commercial production.[3][4] LAB are a group of Gram-positive, non-spore-forming, catalase-negative bacteria that produce this compound as the major end-product of carbohydrate fermentation.[5] They are broadly classified as homofermentative, producing primarily this compound, or heterofermentative, producing this compound, ethanol/acetate, and carbon dioxide.[5] For industrial production, homofermentative strains are preferred due to their high yield and productivity.[1][2]

This document outlines the essential laboratory protocols for culturing LAB, conducting this compound fermentation, and analyzing the fermentation products.

Quantitative Data Summary

The efficiency of this compound production is highly dependent on the LAB strain, fermentation conditions, and substrate. The following tables summarize typical quantitative data for various LAB strains under optimized laboratory conditions.

Table 1: Optimal Fermentation Conditions for this compound Production

LAB StrainOptimal Temperature (°C)Optimal pHReference
Lactobacillus acidophilus40 - 455.5 - 6.0[6]
Streptococcus thermophilus40 - 455.5 - 6.0[6]
Lactobacillus casei376.5[7]
Lactobacillus plantarum306.5[5][8]
Lactobacillus delbrueckii40 - 444.6 - 5.4[9]
Lactobacillus rhamnosus43.45.0[10]

Table 2: this compound Production Yields and Fermentation Times

LAB StrainSubstrateFermentation Time (h)This compound Titer (g/L)Yield (g/g substrate)Volumetric Productivity (g/L/h)Reference
Lactobacillus casei Ke11Sucrose (Exponential Fed-Batch)48175.840.953.74[11]
Lactobacillus casei NRRL B-441Glucose15118.60.744.4[11]
Lactobacillus rhamnosus ATCC 10863Molasses (Fed-Batch)4622.0--[10]
Lactobacillus plantarumCollagen Extract48---[12]
Bacillus subtilis BS18Glucose244.660.23-[13]
Lactobacillus acidophilus ATCC 43121Cyanobacteria Hydrolysate90~18--[14]

Note: The performance metrics can vary significantly based on the specific experimental conditions, including media composition and aeration.[1]

Experimental Protocols

Preparation of Culture Media

3.1.1. MRS Broth/Agar (De Man, Rogosa, and Sharpe)

MRS medium is a standard, commercially available medium for the cultivation of most Lactobacillus species.

ComponentConcentration (g/L)
Peptone10.0
Beef Extract10.0
Yeast Extract5.0
Dextrose (Glucose)20.0
Polysorbate 80 (Tween 80)1.0
Ammonium Citrate2.0
Sodium Acetate5.0
Magnesium Sulfate0.1
Manganese Sulfate0.05
Dipotassium Phosphate2.0
Agar (for solid medium)15.0

Protocol:

  • Suspend the components in 1 L of distilled water.

  • Heat with frequent agitation and boil for 1 minute to completely dissolve.

  • Dispense into appropriate containers (e.g., flasks, test tubes).

  • Sterilize by autoclaving at 121°C for 15 minutes.

Inoculum Preparation
  • Aseptically transfer a single colony of the desired LAB strain from a fresh MRS agar plate to a tube containing 10 mL of sterile MRS broth.

  • Incubate at the optimal temperature for the specific strain (see Table 1) for 18-24 hours under static or microaerophilic conditions.

  • For a larger inoculum, transfer the overnight culture to a larger volume of MRS broth (e.g., 100 mL in a 250 mL flask) and incubate under the same conditions for 18-24 hours. The typical inoculum size for fermentation is 2-10% (v/v).[11]

This compound Fermentation in a Bioreactor

This protocol describes a batch fermentation process in a laboratory-scale bioreactor.

Materials:

  • Sterile fermentation medium (e.g., MRS broth with a specified carbohydrate source).

  • Prepared LAB inoculum.

  • Laboratory bioreactor (e.g., 2 L) with temperature, pH, and agitation control.

  • Sterile solutions of acid (e.g., 1 M HCl) and base (e.g., 2 M NaOH or NH4OH) for pH control.

  • Antifoam agent (if necessary).

Protocol:

  • Prepare the bioreactor vessel with the fermentation medium and sterilize it according to the manufacturer's instructions.

  • Aseptically transfer the prepared inoculum into the bioreactor.

  • Set the fermentation parameters:

    • Temperature: As per the optimal condition for the selected strain (Table 1).

    • pH: Maintain at the optimal level (Table 1) using the automated addition of acid/base.

    • Agitation: Set to a low speed (e.g., 100-150 rpm) to ensure homogeneity without excessive aeration.

    • Aeration: Maintain microaerophilic or anaerobic conditions by limiting or sparging with nitrogen gas.

  • Run the fermentation for the desired duration (e.g., 24-96 hours).

  • Collect samples aseptically at regular intervals (e.g., every 4-6 hours) for analysis of cell growth, substrate consumption, and this compound production.

Analytical Methods for this compound Quantification

3.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound in fermentation broth.

Sample Preparation:

  • Centrifuge the fermentation sample to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

HPLC Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A dilute acid solution, such as 0.01 M phosphoric acid adjusted to pH 2.5, is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Temperature: Room temperature.

  • Standard Curve: Prepare a standard curve using known concentrations of L-lactic acid.

3.4.2. Titratable Acidity

This is a simpler, though less specific, method for estimating total acid concentration.

Protocol:

  • Pipette a known volume (e.g., 10 mL) of the clarified fermentation broth into a flask.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) until a faint pink color persists.

  • Calculate the percentage of this compound using the following formula: % this compound = (Volume of NaOH (mL) x Normality of NaOH x 90.08) / (Volume of sample (mL) x 10)

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Fermentation cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media Preparation Media Preparation Inoculum Development Inoculum Development Media Preparation->Inoculum Development Bioreactor Fermentation Bioreactor Fermentation Inoculum Development->Bioreactor Fermentation Sampling Sampling Bioreactor Fermentation->Sampling HPLC Analysis HPLC Analysis Sampling->HPLC Analysis Titratable Acidity Titratable Acidity Sampling->Titratable Acidity Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Titratable Acidity->Data Interpretation Optimization Optimization Data Interpretation->Optimization

Caption: A typical experimental workflow for this compound fermentation.

Simplified Metabolic Pathway and Regulation

G Homolactic Fermentation Pathway and Key Regulation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis CcpA Catabolite Control Protein A (CcpA) Glucose->CcpA High levels lead to CcpA activation Pyruvate Pyruvate Glycolysis->Pyruvate This compound This compound Pyruvate->this compound NADH -> NAD+ LDH Lactate Dehydrogenase (LDH) LDH->this compound FBP Fructose-1,6-bisphosphate (FBP) FBP->LDH Allosteric Activation CcpA->Glycolysis Represses genes for alternative sugars

Caption: Key regulatory points in homolactic fermentation.

Signaling for Catabolite Repression

G Simplified Signaling in Carbon Catabolite Repression High Glucose High Glucose HPr_P_Ser P-Ser-HPr (Phosphorylated HPr) High Glucose->HPr_P_Ser Increases phosphorylation of HPr at Ser-46 Low Glucose Low Glucose Gene_Expression Expression of genes for non-preferred sugars Low Glucose->Gene_Expression CcpA_complex CcpA:P-Ser-HPr Complex HPr_P_Ser->CcpA_complex Forms complex with CcpA cre Catabolite-responsive element (cre) on DNA CcpA_complex->cre Binds to Gene_Repression Repression of genes for non-preferred sugars cre->Gene_Repression

Caption: CcpA-mediated carbon catabolite repression signaling.

References

Application of Lactic Acid as a Food Preservative and Acidulant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid is a naturally occurring organic acid that has long been utilized in the food industry for its dual functionality as a preservative and an acidulant.[1][2] Its production through the fermentation of carbohydrates by this compound bacteria (LAB) makes it a desirable "clean label" ingredient.[3] this compound is Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in most food products, excluding infant foods and formulas.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in food systems, targeting professionals in research, science, and drug development.

Mechanism of Action

This compound exerts its antimicrobial effect through a multi-faceted approach, primarily by reducing the pH of the food matrix and by direct antimicrobial activity of the undissociated this compound molecule.[6]

  • pH Reduction: By lowering the environmental pH, this compound creates an unfavorable condition for the growth of many spoilage and pathogenic microorganisms that thrive in neutral or slightly alkaline conditions.[6]

  • Direct Antimicrobial Activity: The undissociated form of this compound can penetrate the cell membrane of microorganisms.[1] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and lactate ions. This leads to the acidification of the cytoplasm and the disruption of the transmembrane proton motive force, which is essential for cellular energy production and transport processes.[1][7] This disruption ultimately leads to cell death.[8] In Gram-negative bacteria, this compound can also permeabilize the outer membrane, increasing its susceptibility to other antimicrobial compounds.[1]

Signaling Pathway of Antimicrobial Action

antimicrobial_pathway cluster_extracellular Extracellular Environment (Low pH) cluster_cell Bacterial Cell cluster_cytoplasm Lactic_Acid_undissociated Undissociated this compound (CH3CH(OH)COOH) Cell_Membrane Cell Membrane Lactic_Acid_undissociated->Cell_Membrane Diffusion Lactic_Acid_dissociated Dissociated this compound (CH3CH(OH)COO- + H+) Cell_Membrane->Lactic_Acid_dissociated Enters Cytoplasm Cytoplasm Cytoplasm (Higher pH) Proton_Accumulation Proton (H+) Accumulation Lactic_Acid_dissociated->Proton_Accumulation Intracellular_pH_Drop Intracellular pH Drop Proton_Accumulation->Intracellular_pH_Drop PMF_Disruption Proton Motive Force Disruption Proton_Accumulation->PMF_Disruption Metabolic_Inhibition Metabolic Inhibition Intracellular_pH_Drop->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death PMF_Disruption->Metabolic_Inhibition

Caption: Antimicrobial mechanism of this compound on a bacterial cell.

Applications in Food Preservation and Acidification

This compound is a versatile additive used in a wide array of food products.[1] As an acidulant , it provides a mild, pleasant tartness that can enhance and balance flavors.[9] As a preservative , it extends shelf life and improves the microbial safety of foods.[2]

Common Food Applications:

  • Dairy Products: Used in yogurt, cheese, and sour cream to contribute to the characteristic tangy flavor and inhibit the growth of spoilage bacteria.[8]

  • Meat, Poultry, and Fish: Applied to extend shelf life, control pathogenic bacteria, enhance flavor, and improve water binding capacity.[1]

  • Bakery Products: Acts as a preservative and flavor enhancer in sourdough and other baked goods.[6]

  • Beverages: Used as an acidity regulator in soft drinks and fruit juices to provide a mild taste.[1]

  • Pickled Vegetables, Salads, and Dressings: Effective in preventing spoilage while contributing to the desired acidic flavor profile.[1]

  • Confectionery: Provides a mild acid taste, improves quality, and reduces stickiness in hard-boiled candies and fruit gums.[1]

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound as an antimicrobial agent is dependent on its concentration, the pH of the food matrix, and the target microorganism. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this efficacy.

MicroorganismFood Matrix/MediumThis compound ConcentrationpHObserved Effect
Listeria monocytogenesCucumber Juice6.43 mM5.6Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusLaboratory MediaInhibited by sodium lactate6.5More sensitive than Gram-negative bacteria
Brochothrix thermosphactaLaboratory MediaInhibited by sodium lactate6.5Inhibited by sodium lactate
Gram-positive bacteriaGeneral--Generally more sensitive than Gram-negative
YeastsLaboratory Media>10% (w/v) of sodium lactate6.5Resistant to high concentrations
Salmonella Typhimurium-1% and 5% (v/v)-5 log reduction
Escherichia coli-≥1.25 mg/mL-Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa-≥1.25 mg/mL-Minimum Inhibitory Concentration (MIC)
Yeasts (general)-≥12.50 mg/mL-Minimum Inhibitory Concentration (MIC)

Experimental Protocols

Protocol for Determining Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of this compound against specific microorganisms.[9][10]

Materials:

  • This compound solutions of varying concentrations

  • Sterile Mueller-Hinton agar plates

  • Cultures of test microorganisms (e.g., E. coli, S. aureus)

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare a lawn of the test microorganism by evenly spreading a standardized suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[9]

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.[9]

  • Pipette a known volume (e.g., 100 µL) of each this compound concentration into separate wells.[2]

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).[10]

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antimicrobial activity.

Protocol for Measuring pH and Titratable Acidity

These measurements are crucial for quality control and ensuring the effectiveness of this compound as an acidulant and preservative.[8]

Materials:

  • pH meter

  • Burette

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Beakers and pipettes

  • Food sample

pH Measurement:

  • Calibrate the pH meter using standard buffer solutions.

  • Homogenize the food sample.

  • Immerse the pH electrode into the sample and record the stable pH reading.

Titratable Acidity (as % this compound):

  • Weigh a specific amount of the food sample (e.g., 10g) into a beaker.

  • Add a known volume of deionized water (e.g., 100 mL) and stir to dissolve.

  • Add a few drops of phenolphthalein indicator.[8]

  • Titrate the sample with 0.1 N NaOH from a burette until a faint pink color persists for at least 30 seconds.[8]

  • Record the volume of NaOH used.

  • Calculate the titratable acidity using the following formula: % this compound = (Volume of NaOH (mL) × Normality of NaOH × 90.08) / (Weight of sample (g) × 10)

Protocol for Sensory Evaluation

Sensory analysis is essential to determine the impact of this compound on the flavor profile and consumer acceptance of the food product.

Materials:

  • Food samples with varying concentrations of this compound

  • Sensory evaluation booths

  • Water for palate cleansing

  • Sensory evaluation forms

  • Trained sensory panel or consumer panel

Procedure:

  • Prepare food samples with different levels of this compound, including a control with no added acid.

  • Present the samples to the panelists in a randomized and blind manner, using three-digit codes.

  • Instruct panelists to evaluate specific sensory attributes such as sourness, bitterness, overall flavor, and acceptability on a structured scale (e.g., a 9-point hedonic scale).

  • Provide water for panelists to rinse their mouths between samples.

  • Collect and statistically analyze the data to determine the optimal concentration of this compound that provides the desired sensory characteristics without negatively impacting consumer acceptance.

Visualizations

Experimental Workflow for Evaluating this compound as a Preservative

experimental_workflow Start Start: Define Objectives (e.g., extend shelf life of a food product) Preparation Preparation of Food Samples with varying this compound concentrations (including control) Start->Preparation Microbial_Challenge Microbial Challenge Test (Inoculate with target spoilage/pathogenic microorganisms) Preparation->Microbial_Challenge Storage_Study Storage Study (Store samples under defined conditions - time, temperature) Microbial_Challenge->Storage_Study Analysis Periodic Analysis Storage_Study->Analysis Microbial_Analysis Microbiological Analysis (e.g., plate counts) Analysis->Microbial_Analysis Physicochemical_Analysis Physicochemical Analysis (pH, Titratable Acidity) Analysis->Physicochemical_Analysis Sensory_Analysis Sensory Evaluation (flavor, texture, overall acceptability) Analysis->Sensory_Analysis Data_Analysis Data Analysis and Interpretation Microbial_Analysis->Data_Analysis Physicochemical_Analysis->Data_Analysis Sensory_Analysis->Data_Analysis Conclusion Conclusion: Determine Optimal This compound Concentration Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound as a food preservative.

Logic Diagram for Selecting a Food Acidulant

acidulant_selection cluster_considerations Key Considerations Start Define Food Product and Target Attributes Flavor Desired Flavor Profile (e.g., sharp, mild, fruity) Start->Flavor pH Target pH and Buffering Capacity Start->pH Preservation Antimicrobial Requirements Start->Preservation Functionality Other Functional Needs (e.g., gelling, anti-browning) Start->Functionality Regulatory Regulatory and Labeling Constraints Start->Regulatory Cost Cost-in-Use Start->Cost Decision Select Primary Acidulant(s) (e.g., Lactic, Citric, Malic) Flavor->Decision pH->Decision Preservation->Decision Functionality->Decision Regulatory->Decision Cost->Decision Formulation Develop and Test Prototype Formulations Decision->Formulation Evaluation Evaluate Prototypes (Sensory, Physicochemical, Microbial) Formulation->Evaluation Optimization Optimize Acidulant Blend and Concentration Evaluation->Optimization Optimization->Formulation Iterate Final_Product Final Product Formulation Optimization->Final_Product

Caption: Decision-making process for selecting a food acidulant.

Conclusion

This compound is a highly effective and versatile ingredient for food preservation and acidification. Its natural origin and mild flavor profile make it a preferred choice in many food applications. By understanding its mechanisms of action and employing standardized experimental protocols, researchers and food scientists can effectively utilize this compound to enhance the safety, quality, and sensory attributes of a wide range of food products.

References

Application Notes and Protocols for Polylactic Acid (PLA) in Biomedical Devices and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, making it a highly attractive material for a wide range of biomedical applications.[1][2] Its tunable mechanical properties, controllable degradation rate, and versatility in processing have led to its extensive use in drug delivery systems, tissue engineering scaffolds, and implantable medical devices.[3][4][5] These application notes provide an overview of PLA's properties, key applications, and detailed protocols for its use in a research and development setting.

Data Presentation: Quantitative Properties of PLA

The following tables summarize key quantitative data for PLA-based biomedical materials, providing a comparative reference for researchers.

Table 1: In Vitro Degradation of PLA

PLA Formulation/Scaffold TypeDegradation MediumTimeWeight Loss (%)Reduction in Molecular Weight (%)Reference
Electrospun PLA fibers (6% PLA conc.)PBS (pH 7.4) at 37°C28 days27.5Not Specified[6]
Electrospun PLA fibers (10% PLA conc.)PBS (pH 7.4) at 37°C28 days41Not Specified[6]
PLA/PHB/HA/TCP compositeHanks' solution170 daysNot specified, but minimal change in elastic modulusNot Specified[7]
PLA/PHB/HA/TCP compositePBS (pH 7.4)170 daysDemonstrated weight lossNot Specified[7]
P(L)LA (amorphous)Ringer solution at 37°C~100 days~2~80[8]
P(L)LA (crystalline)Ringer solution at 37°C~100 days~1~60[8]

Table 2: Doxorubicin Loading and Release from PLA-based Nanoparticles

PLA FormulationDrug Loading Efficiency (%)Initial Burst Release (first 2 hrs) (%)Cumulative Release (120 hrs) (%)Reference
DOX-loaded PLA–PEG–FA SPIONs (10:1 w/w)5.14 ± 0.40~20~90[9]
DOX-loaded PLA–PEG–FA SPIONs (20:1 w/w)Not SpecifiedNot Specified~65[9]
DOX-loaded PLA–PEG–FA SPIONs (50:1 w/w)1.73 ± 1.3Not Specified~68[9]
DOX-PLGA7K NPsNot SpecifiedNot Specified96.7 ± 0.8 (in 30 days)[10]
DOX-PLGA12K NPsNot SpecifiedNot Specified52.2 ± 7.4 (in 30 days)[10]

Table 3: Mechanical Properties of 3D Printed PLA Scaffolds for Bone Tissue Engineering

Porosity (%)Elastic Modulus (MPa)Compressive Strength (MPa)Reference
25545.21 ± 109.76Not Specified[2]
45446.82 ± 57.12Not Specified[2]
60312.55 ± 82.64Not Specified[2]
75123.81 ± 23.95Not Specified[2]
~72Not SpecifiedNot Specified[3]

Table 4: Effects of Sterilization on PLA Properties

Sterilization MethodChange in Molecular Weight (%)Change in Crystallinity (%)Effect on Mechanical PropertiesReference
Ethylene Oxide (EO)Not SpecifiedIncrease up to 28%Loss of fiber orientation, change to ribbon-like structures[11]
Gamma IrradiationSubstantial reductionNot SpecifiedMinimal changes to morphology and mechanical properties[11][12]
UV RadiationNot SpecifiedNo significant changeMinimal changes to morphology and mechanical properties[11]
Steam Sterilization (Autoclave)Can compromise chemical stabilityNot SpecifiedCan cause significant dimensional and mechanical changes[13]
E-beam RadiationSubstantial reductionNot SpecifiedNot Specified[12]

Experimental Protocols

Protocol 1: Fabrication of PLA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the single emulsion-solvent evaporation method for preparing PLA nanoparticles, a common technique for encapsulating hydrophobic drugs.[14]

Materials:

  • Polythis compound (PLA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Drug to be encapsulated

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLA and the hydrophobic drug in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed. Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of homogenization will influence the final particle size.[15]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the DCM. This will cause the PLA to precipitate, forming solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In Vitro Drug Release from PLA Microspheres using a Dialysis Method

This protocol outlines a dialysis-based method for studying the in vitro release of a drug from PLA microspheres, which is suitable for water-soluble drugs.[5][16]

Materials:

  • Drug-loaded PLA microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of Microsphere Suspension: Accurately weigh a known amount of drug-loaded PLA microspheres and suspend them in a specific volume of PBS (pH 7.4).

  • Loading the Dialysis Bag: Transfer the microsphere suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Initiating the Release Study: Place the dialysis bag in a larger vessel containing a known volume of fresh PBS (the release medium). The volume of the release medium should be sufficient to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking incubator or water bath maintained at 37°C.[17]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external vessel and replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Protocol 3: Assessment of PLA Scaffold Biocompatibility using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for evaluating the biocompatibility of 3D PLA scaffolds.[18][19]

Materials:

  • Sterile 3D PLA scaffolds

  • Cell line of interest (e.g., fibroblasts, osteoblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or acidified isopropanol

  • Multi-well cell culture plates

  • Microplate reader

Procedure:

  • Scaffold Preparation: Place the sterile PLA scaffolds into the wells of a multi-well plate.

  • Cell Seeding: Seed the cells onto the scaffolds at a predetermined density and culture them in a humidified incubator at 37°C and 5% CO2. Include control wells with cells only (no scaffold) and scaffolds only (no cells).

  • Incubation: Allow the cells to attach and proliferate on the scaffolds for the desired period (e.g., 1, 3, or 7 days).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of the cells cultured on the PLA scaffolds to the control cells to assess the biocompatibility of the material.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows relevant to the use of PLA in biomedical applications.

G cluster_0 FAK/p38 Signaling Pathway PLA_Scaffold PLA Scaffold Surface Integrin Integrin PLA_Scaffold->Integrin Cell Adhesion FAK FAK Integrin->FAK Activation p38 p38 MAPK FAK->p38 Runx2 Runx2 p38->Runx2 Phosphorylation Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes Transcription

Caption: FAK/p38 signaling pathway in osteoblast adhesion on PLA scaffolds.[21][22]

G cluster_0 PI3K/Akt Signaling Pathway PLA_Surface PLA Surface with Bioactive Molecules Receptor Cell Surface Receptor PLA_Surface->Receptor Ligand Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation and Survival mTOR->Cell_Proliferation G cluster_0 Development Workflow for PLA-Based Biomedical Devices Start Start: Define Therapeutic Need Formulation PLA Formulation & Drug Selection Start->Formulation Fabrication Device Fabrication (e.g., Electrospinning, 3D Printing) Formulation->Fabrication Characterization Physicochemical Characterization Fabrication->Characterization In_Vitro In Vitro Testing (Release, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials End End: FDA Approval Clinical_Trials->End G cluster_0 Workflow for PLA-Based Drug Delivery System Development Start Start: Drug Candidate PLA_Selection PLA Selection (MW, Copolymer) Start->PLA_Selection Encapsulation Drug Encapsulation (e.g., Emulsion) PLA_Selection->Encapsulation Particle_Characterization Nanoparticle Characterization (Size, Zeta) Encapsulation->Particle_Characterization Release_Kinetics In Vitro Release Studies Particle_Characterization->Release_Kinetics Cellular_Uptake Cellular Uptake & Efficacy Release_Kinetics->Cellular_Uptake End Proceed to In Vivo Cellular_Uptake->End

References

Application Notes and Protocols: Formulation of Topical Pharmaceuticals Using Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of topical pharmaceuticals containing lactic acid. This document details the mechanisms of action, quantitative data on formulation parameters, and detailed experimental protocols for the development and evaluation of these formulations.

Introduction to this compound in Topical Formulations

This compound, an alpha-hydroxy acid (AHA), is a widely utilized active ingredient in dermatological and cosmetic formulations.[1] Its popularity stems from its multifaceted benefits for the skin, including exfoliation, moisturization, and improvement in skin texture and tone.[2][3] this compound is naturally present in the skin as part of the natural moisturizing factor (NMF), contributing to its biocompatibility and gentle action compared to other AHAs like glycolic acid.[4]

The efficacy and safety of this compound in topical formulations are highly dependent on its concentration and the pH of the final product.[5] At lower concentrations, it primarily functions as a humectant, while at higher concentrations, its keratolytic (exfoliating) properties become more prominent.[6]

Mechanisms of Action

This compound exerts its effects on the skin through several mechanisms:

  • Exfoliation: It works by breaking the bonds between dead skin cells (corneocytes) on the stratum corneum, facilitating their shedding. This process promotes a smoother skin texture and a more radiant complexion.[1]

  • Moisturization: As a humectant, this compound attracts and retains water in the upper layers of the skin, enhancing skin hydration.[2]

  • Collagen Synthesis: Studies suggest that this compound can stimulate collagen production in the dermis, which can help reduce the appearance of fine lines and wrinkles.[7][8] This is partly mediated through signaling pathways such as the p38 MAPK pathway in dermal fibroblasts.[7]

  • Skin Barrier Enhancement: Lactate, the conjugate base of this compound, plays a role in maintaining the skin's acid mantle and barrier function. It can upregulate the synthesis of ceramides, which are essential lipids for a healthy skin barrier.[9][10]

  • Antimicrobial Effects: The acidic nature of this compound contributes to an environment that is less favorable for the growth of certain pathogenic microorganisms on the skin.[9][10]

Quantitative Data on Formulation Parameters

The following tables summarize key quantitative data for the formulation of topical products containing this compound.

Table 1: Recommended this compound Concentrations for Various Applications

ApplicationConcentration Range (% w/w)Primary Function(s)Reference(s)
Daily Moisturizer/Lotion0.5 - 2%Humectant, Moisturizer[6]
Gentle Exfoliation (Home Use)1 - 5%Exfoliation, Moisturization[2]
Moderate Exfoliation (Home Use)5 - 10%Exfoliation, Skin Renewal[4][6]
Professional Chemical Peels>10%Intense Exfoliation, Treatment of Hyperpigmentation[6]
Treatment of Xerosis/Ichthyosis10%Keratolysis, Hydration[3]

Table 2: Effect of this compound Concentration and pH on In Vitro Skin Permeation

This compound Concentration (% w/w)Formulation pHCumulative Amount Permeated after 24h (µg/cm²)Reference(s)
3%2.8> Amount at pH 3.8 and 4.8[11]
6%2.8> Amount at pH 3.8 and 4.8[11]
9%2.8Greatest amount permeated[11]
3%3.8< Amount at pH 2.8[11]
6%3.8< Amount at pH 2.8[11]
9%3.8< Amount at pH 2.8[11]
3%4.8< Amount at pH 2.8 and 3.8[11]
6%4.8< Amount at pH 2.8 and 3.8[11]
9%4.8< Amount at pH 2.8 and 3.8[11]

Table 3: Impact of this compound on Skin Biophysical Parameters

This compound ConcentrationParameterResultReference(s)
5% (in mice)Transepidermal Water Loss (TEWL)No significant difference compared to vehicle[12]
5% (in mice)Skin Capacitance (Hydration)No significant difference compared to vehicle[12]
10% and 30% (Lactobionic Acid)Skin Hydration (Corneometry)Statistically significant improvement after 8 treatments[13]
O/W emulsion at pH 4Transepidermal Water Loss (TEWL)Decreased after 3 weeks of application[14]
O/W emulsion at pH 4Skin HydrationIncreased after 3 weeks of application[14]

Experimental Protocols

Formulation of a this compound Exfoliating Cream (5% w/w)

This protocol outlines the preparation of a basic oil-in-water (O/W) exfoliating cream with 5% this compound.

Materials:

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.50%

  • Phase B (Oil Phase):

    • Cetearyl Alcohol: 4.00%

    • Glyceryl Stearate: 3.00%

    • Caprylic/Capric Triglyceride: 5.00%

  • Phase C (Cool-Down Phase):

    • This compound (88% solution): 5.68% (to achieve 5% active)

    • Preservative (e.g., Phenoxyethanol): 1.00%

  • Phase D (pH Adjustment):

    • Sodium Hydroxide (10% solution): q.s. to pH 3.5 - 4.0

Procedure:

  • Preparation of Phase A: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Slowly add the deionized water while stirring until a uniform gel is formed. Heat Phase A to 75-80°C.

  • Preparation of Phase B: In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C until all components have melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous homogenization (e.g., using a high-shear mixer) for 3-5 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Addition of Phase C: When the temperature of the emulsion reaches 40°C or below, add the this compound and preservative. Mix until uniform.

  • pH Adjustment: Check the pH of the cream. Slowly add the sodium hydroxide solution dropwise while stirring to adjust the pH to the target range of 3.5 - 4.0.

  • Final Mixing and Packaging: Continue gentle stirring until the cream is completely cooled to room temperature. Package in an appropriate airtight container.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a method to assess the permeation of this compound from a topical formulation through a skin membrane.

Materials:

  • Franz Diffusion Cells

  • Human or animal skin membrane (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (e.g., 5% this compound cream from Protocol 4.1)

  • Syringes and needles for sampling

  • Analytical method for this compound quantification (e.g., HPLC)

Procedure:

  • Franz Cell Preparation: Clean all parts of the Franz diffusion cells thoroughly.[15]

  • Membrane Preparation: Thaw the skin membrane and cut it into appropriate-sized sections to fit the Franz cells. Equilibrate the membrane in the receptor solution for at least 30 minutes before mounting.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[15]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a circulating water bath to maintain the skin surface temperature at approximately 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a known amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area at each time point. Plot the cumulative amount versus time to determine the permeation profile and calculate the steady-state flux (Jss).[15]

Stability Testing of this compound Formulations

This protocol provides a general framework for assessing the physical and chemical stability of a topical formulation containing this compound.

Parameters to be Tested:

  • Physical Appearance: Color, odor, phase separation, crystallization.

  • pH

  • Viscosity

  • Assay of this compound: To determine the concentration of the active ingredient.

  • Microbial Limits: To ensure the product remains free from microbial contamination.

Procedure:

  • Sample Preparation: Prepare at least three batches of the final formulation in the intended commercial packaging.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-Thaw Cycling: (e.g., 3 cycles of -10°C for 24 hours followed by 25°C for 24 hours).

  • Testing Intervals: Test the samples at predetermined time points. For accelerated studies, this might be 0, 1, 2, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Methods: Use validated analytical methods to assess the specified parameters at each time point.

  • Data Evaluation: Compare the results at each time point to the initial data and predefined specifications to determine the shelf-life of the product. Any significant changes in the physical or chemical properties may indicate instability.[16][17]

Signaling Pathways and Mechanisms of Action

This compound's Influence on Skin Barrier Function

This compound and its conjugate base, lactate, contribute to the maintenance and improvement of the skin's barrier function through multiple pathways.

Skin_Barrier_Function Lactic_Acid Topical This compound Acidic_pH Acidic Skin pH Lactic_Acid->Acidic_pH maintains NMF Natural Moisturizing Factor (NMF) Lactic_Acid->NMF is a component of Ceramide Ceramide Synthesis Lactic_Acid->Ceramide stimulates Antimicrobial Antimicrobial Effect Acidic_pH->Antimicrobial Hydration Increased Skin Hydration NMF->Hydration Skin_Barrier Improved Skin Barrier Function Ceramide->Skin_Barrier Skin_Barrier->Hydration

Caption: this compound's role in enhancing skin barrier function and hydration.

This compound and Collagen Synthesis via MAPK Pathway

While direct evidence for this compound is still emerging, studies on related compounds and this compound bacteria suggest a role in stimulating collagen synthesis in dermal fibroblasts, potentially through the MAPK signaling pathway. UVB radiation can activate this pathway, leading to collagen degradation, and interventions that modulate this pathway can have protective effects.

MAPK_Collagen_Pathway UVB UVB Radiation MAPK MAPK Activation UVB->MAPK AP1 AP-1 Activation MAPK->AP1 MMPs MMP Expression (e.g., MMP-1, MMP-3) AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Lactic_Acid_Bacteria This compound Bacteria (or this compound) Lactic_Acid_Bacteria->MAPK inhibits Procollagen Type I Procollagen Synthesis Lactic_Acid_Bacteria->Procollagen promotes

Caption: Proposed modulation of the MAPK pathway by this compound to promote collagen synthesis.

Experimental Workflow for this compound Cream Development and Testing

The following diagram illustrates the logical workflow from formulation development to pre-clinical testing for a topical this compound product.

Experimental_Workflow Formulation Formulation Development (Protocol 4.1) Stability Stability Testing (Protocol 4.3) Formulation->Stability Permeation In Vitro Skin Permeation (Protocol 4.2) Formulation->Permeation Safety In Vitro Safety/ Toxicity Assessment Formulation->Safety Preclinical Pre-clinical Candidate Stability->Preclinical Efficacy In Vitro/Ex Vivo Efficacy Studies Permeation->Efficacy Efficacy->Preclinical Safety->Preclinical

Caption: Workflow for the development and testing of a topical this compound formulation.

References

Application Notes & Protocols: Enhancing Lactic Acid Production in Bacteria through Genetic Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for High-Titer Lactic Acid Production

This compound, a cornerstone platform chemical, is integral to the food, pharmaceutical, and cosmetic industries. Most notably, it serves as the monomer for polythis compound (PLA), a biodegradable and biocompatible polymer at the forefront of sustainable plastics.[1] Microbial fermentation is the primary route for industrial this compound production, offering a sustainable alternative to chemical synthesis.[2] The efficiency of this bioprocess hinges on the metabolic capabilities of the microbial cell factories. While native producers like Lactobacillus species are widely used, their industrial application can be hampered by complex nutritional requirements and the production of mixed-acid byproducts.[3][4] Consequently, the genetic modification of bacteria, such as Escherichia coli and various this compound Bacteria (LAB), has become a pivotal strategy to enhance yield, productivity, and optical purity of this compound.[3][5][6]

This guide provides a comprehensive overview of the principles and methodologies for genetically engineering bacteria to achieve high-titer this compound production. We will delve into the metabolic pathways, genetic manipulation techniques, and analytical protocols essential for developing robust and efficient microbial cell factories.

Section 1: Host Organism Selection and Metabolic Landscape

The choice of the microbial chassis is a critical first step. Both Gram-negative (E. coli) and Gram-positive (LAB) bacteria offer distinct advantages and are amenable to genetic engineering.

Escherichia coli : A well-characterized model organism, E. coli boasts rapid growth rates, simple nutritional needs, and a vast arsenal of genetic tools.[2][3] Its central metabolism, however, naturally produces a mixture of fermentation products, including acetate, ethanol, and succinate, in addition to lactate under anaerobic conditions.[3][7] Therefore, significant metabolic engineering is required to channel the carbon flux exclusively towards this compound.

This compound Bacteria (LAB) : This group, encompassing genera like Lactobacillus, Lactococcus, and Pediococcus, are natural producers of this compound and are generally recognized as safe (GRAS).[8][9][10] Many LAB species are homofermentative, naturally converting glucose almost entirely to this compound. However, genetic manipulation in LAB has historically been more challenging than in E. coli, though recent advancements in tools like CRISPR/Cas9 are overcoming these hurdles.[5][11][12]

The Central Metabolic Pathway for this compound Production

The glycolytic pathway is the primary route for glucose catabolism to pyruvate, the immediate precursor for this compound. In homolactic fermentation, two molecules of pyruvate are generated from one molecule of glucose, with a net gain of two ATP and two NADH molecules. Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, regenerating NAD+ from NADH and maintaining the redox balance of the cell.[3]

Metabolic_Pathway cluster_byproducts Competing Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ldh (Lactate Dehydrogenase) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA pflB (Pyruvate Formate-Lyase) Formate Formate Pyruvate->Formate pflB Acetate Acetate Acetyl_CoA->Acetate pta-ackA Ethanol Ethanol Acetyl_CoA->Ethanol adhE

Caption: Simplified metabolic pathway for this compound production and competing byproduct pathways.

Section 2: Genetic Engineering Strategies for Enhanced this compound Production

The primary goal of genetic modification is to maximize the conversion of pyruvate to lactate while minimizing its diversion into competing metabolic pathways. This is achieved through a combination of gene overexpression and gene knockout strategies.

Overexpression of Lactate Dehydrogenase (ldh)

Increasing the intracellular concentration of lactate dehydrogenase (LDH) can significantly enhance the rate of pyruvate conversion to lactate. This is typically achieved by introducing a plasmid-based expression vector carrying the ldh gene under the control of a strong constitutive or inducible promoter.[13][14][15] The choice of the ldh gene is also critical; for instance, expressing an L-specific LDH from Lactobacillus casei in E. coli can lead to the production of optically pure L-lactic acid.[7]

Parameter Description Rationale
Gene Source Lactobacillus casei, Streptococcus bovis, Bacillus coagulansThese sources provide robust and efficient LDH enzymes.[3][16]
Promoter Ptac, Ptic, PlacStrong, well-characterized promoters for high-level gene expression in E. coli.[17][18] For LAB, native strong promoters or inducible systems like the nisin-inducible system (NICE) are used.[15]
Vector High-copy number plasmids (e.g., pET, pUC series for E. coli)Ensures a high dosage of the ldh gene.[19][20] For LAB, broad-host-range plasmids are often employed.[15][21]
Elimination of Competing Pathways via Gene Knockout

To achieve homolactic fermentation, it is crucial to block the metabolic pathways that divert pyruvate to other end products.[3] This is accomplished by deleting key genes in these pathways.

Target Gene Enzyme Pathway Rationale for Knockout
pflBPyruvate Formate-LyaseMixed-acid fermentationPrevents the conversion of pyruvate to acetyl-CoA and formate under anaerobic conditions.[3][22]
pta-ackAPhosphate Acetyltransferase - Acetate KinaseAcetate productionBlocks the primary pathway for acetate formation from acetyl-CoA.[7]
adhEAlcohol DehydrogenaseEthanol productionPrevents the conversion of acetyl-CoA to ethanol.[23]
poxBPyruvate OxidaseAcetate productionEliminates an alternative pathway for converting pyruvate to acetate.[3]
frdABCDFumarate ReductaseSuccinate productionBlocks the formation of succinate as a byproduct.[23]

Recent advances in CRISPR/Cas9-based genome editing have revolutionized the ease and efficiency of creating markerless gene deletions in both E. coli and LAB.[5][11][12][24][25]

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation and Analysis Gene_Selection Select ldh Gene and Knockout Targets Vector_Construction Construct Expression Vector (pET-ldh) Gene_Selection->Vector_Construction CRISPR_Design Design gRNAs for Knockout Targets Gene_Selection->CRISPR_Design Transformation Transform Host Strain Vector_Construction->Transformation CRISPR_Design->Transformation Selection Select and Verify Engineered Strain Transformation->Selection Inoculation Inoculate Seed Culture Selection->Inoculation Optimized Strain Fermentation Fed-Batch Fermentation Inoculation->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis HPLC/Colorimetric Analysis Sampling->Analysis Data Quantify this compound Titer and Yield Analysis->Data

Caption: General experimental workflow for engineering and evaluating this compound producing bacteria.

Section 3: Detailed Experimental Protocols

Protocol for ldh Gene Cloning and Expression Vector Construction

This protocol describes the cloning of an ldh gene into an expression vector, for example, pET28a(+), for subsequent transformation into E. coli.

Materials:

  • Source of ldh gene (e.g., genomic DNA from Lactobacillus casei)

  • pET28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Competent E. coli DH5α cells for cloning

  • LB agar plates with kanamycin (50 µg/mL)

Procedure:

  • Primer Design: Design primers to amplify the ldh gene from the source organism. Incorporate restriction sites for NdeI and XhoI at the 5' ends of the forward and reverse primers, respectively.

  • PCR Amplification: Perform PCR using the designed primers and high-fidelity DNA polymerase to amplify the ldh gene.

  • Purification: Purify the PCR product and the pET28a(+) vector using a suitable DNA purification kit.

  • Restriction Digestion: Digest both the purified PCR product and the pET28a(+) vector with NdeI and XhoI.

  • Ligation: Ligate the digested ldh gene insert into the digested pET28a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

  • Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the correct insertion of the ldh gene by restriction digestion and Sanger sequencing.

Protocol for CRISPR/Cas9-Mediated Gene Knockout in E. coli

This protocol outlines the general steps for deleting a target gene (e.g., pflB) in E. coli using a two-plasmid CRISPR/Cas9 system.

Materials:

  • E. coli strain to be engineered

  • pCas9 plasmid (expressing Cas9 nuclease)

  • pgRNA plasmid (for expressing the guide RNA)

  • Homologous recombination template DNA (containing regions upstream and downstream of the target gene)

  • Competent E. coli cells

  • Appropriate antibiotics for plasmid selection

Procedure:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) targeting a specific sequence within the pflB gene.

  • pgRNA Plasmid Construction: Clone the designed gRNA sequence into the pgRNA plasmid.

  • Homologous Recombination Template Synthesis: Synthesize a DNA fragment consisting of ~500 bp of the region upstream of pflB fused to ~500 bp of the region downstream of pflB.

  • Co-transformation: Co-transform the pCas9 plasmid, the constructed pgRNA-pflB plasmid, and the homologous recombination template into competent E. coli cells.

  • Selection and Recovery: Plate the cells on selective media and incubate. The Cas9/gRNA complex will induce a double-strand break at the target site, and the cell will use the provided template to repair the break via homologous recombination, resulting in the deletion of the pflB gene.

  • Verification: Verify the gene knockout in selected colonies by colony PCR and sequencing of the targeted genomic region.

Fed-Batch Fermentation for High-Titer this compound Production

Fed-batch fermentation is a widely used strategy to achieve high cell densities and high product titers by preventing substrate inhibition and nutrient limitation.[26][27][28][29][30]

Materials:

  • Genetically engineered bacterial strain

  • Fermentation medium (e.g., M9 minimal medium with glucose)

  • Feeding solution (concentrated glucose and nutrient supplement)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Neutralizing agent (e.g., CaCO3 or NaOH)

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the engineered strain by overnight growth in a suitable medium.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium. Set the temperature (e.g., 37°C) and pH (e.g., 6.5-7.0).

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Allow the culture to grow in batch mode until the initial glucose is nearly depleted.

  • Fed-Batch Phase: Start the continuous or intermittent feeding of the concentrated glucose solution to maintain a low but non-limiting glucose concentration.

  • pH Control: Maintain the pH of the culture by the automated addition of a neutralizing agent, as the accumulation of this compound will lower the pH.

  • Sampling: Periodically withdraw samples to measure cell density (OD600), glucose concentration, and this compound concentration.

  • Harvest: Continue the fermentation until the desired this compound titer is reached or productivity declines.

Analytical Method: this compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for quantifying this compound in fermentation broth.[31][32][33]

Instrumentation and Conditions:

  • HPLC System: With a UV or refractive index (RI) detector.

  • Column: A suitable column for organic acid analysis (e.g., a C18 reverse-phase column).

  • Mobile Phase: Typically an acidic aqueous solution, such as 0.01 M H2SO4 or phosphoric acid solution (pH 2.5).[31][32]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 210 nm for UV detection.

  • Column Temperature: Room temperature or slightly elevated (e.g., 30-40°C).

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the fermentation medium.

  • Injection: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration in the samples by comparing the peak area to the standard curve.

An alternative, simpler method for this compound determination is colorimetry, which can be useful for high-throughput screening.[34] Titrimetric analysis by titrating the fermentation broth with a standard base like NaOH can also provide an estimate of total acid production.[35]

Section 4: Concluding Remarks and Future Perspectives

The genetic engineering of bacteria has proven to be a powerful strategy for developing microbial cell factories capable of producing this compound at high titers, yields, and optical purities. By combining the overexpression of key enzymes like lactate dehydrogenase with the elimination of competing metabolic pathways, it is possible to create strains that exhibit near-homolactic fermentation. The continuous development of more sophisticated genetic tools, particularly in the realm of synthetic biology and CRISPR-based technologies, will undoubtedly lead to further improvements in strain performance.[5][8] Future efforts will likely focus on enhancing strain robustness to industrial fermentation conditions, expanding the range of utilizable substrates to include lignocellulosic biomass, and optimizing fermentation processes for even greater efficiency and economic viability.[27][30]

References

Application Notes and Protocols: Lactic Acid as a Building Block for Synthesizing Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester derived from renewable resources like corn starch or sugarcane.[1][2] Its versatile properties, including thermoplasticity, biocompatibility, and biodegradability, have made it a focal point of research and development in various fields, particularly in the biomedical and pharmaceutical industries.[3][4] PLA is an attractive alternative to conventional petroleum-based polymers for applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable packaging.[3][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of PLA from its monomer, this compound. It covers the primary synthesis methodologies, including direct condensation polymerization, azeotropic dehydration condensation, and ring-opening polymerization (ROP), as well as enzymatic polymerization.

Synthesis Methodologies

There are two primary routes for synthesizing high molecular weight PLA: the direct polycondensation of this compound and the ring-opening polymerization (ROP) of lactide, the cyclic dimer of this compound.[7][8][9] A variation of direct polycondensation is azeotropic dehydration, which facilitates water removal.[2] Enzymatic polymerization presents a greener alternative to traditional chemical synthesis.[10]

Direct Condensation Polymerization

Direct condensation polymerization is a straightforward method that involves the removal of water from this compound to form ester bonds.[7][9] However, achieving high molecular weight PLA with this method is challenging due to the difficulty of removing the last traces of water from the viscous polymer melt.[7][8]

Azeotropic Dehydration Condensation

This method is a modification of the direct condensation route where an organic solvent is used to form a low-boiling azeotrope with water, facilitating its continuous removal.[11][12][13] This allows for the synthesis of higher molecular weight PLA compared to the direct method.[12]

Ring-Opening Polymerization (ROP)

ROP is the most common and industrially preferred method for producing high molecular weight PLA.[1][8][9] This process involves the synthesis of the cyclic dimer of this compound, lactide, which is then purified and subjected to polymerization using a catalyst.[7][14] ROP allows for excellent control over the polymer's molecular weight and microstructure.[2][15]

Enzymatic Polymerization

Enzymatic polymerization utilizes lipases or other enzymes as catalysts for the polymerization of this compound or lactide.[10][16] This method offers the advantages of mild reaction conditions and high stereoselectivity, presenting an environmentally friendly approach to PLA synthesis.[16][17]

Data Presentation: Synthesis Parameters and Polymer Properties

The following tables summarize quantitative data from various studies on PLA synthesis, providing a comparative overview of different methodologies.

Table 1: Direct Condensation and Azeotropic Dehydration of this compound
MethodCatalystCatalyst Conc.SolventTemperature (°C)Time (h)Mn (kDa)Mw (kDa)Reference
Direct PolycondensationAntimony Trioxide----67-[18]
Azeotropic DehydrationTin(II) octoate-Toluene130-13748-12081149-161[11][19]
Azeotropic DehydrationTin chloride & p-TSA-Diphenyl ether150-16019-90[12]
Azeotropic DehydrationTin powder-Diphenyl ether120-15010-40-137-210[12]

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; p-TSA: p-Toluenesulfonic acid

Table 2: Ring-Opening Polymerization (ROP) of Lactide
CatalystCatalyst Conc.Co-initiatorSolventTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)Reference
Tin(II) octoate0.04%--1702--[14]
Tin(II) octoate[M]/[C] = 500-40001-dodecanolBulk130---[20]
Tin(II) octoate100-1000 ppm-Bulk-2-5--[15]
Zinc(II) complexes[M]/[Zn] = 200IsopropanolCH₂Cl₂20---[21]
Nickel(II) carboxylates[M]/[Ni] = 250-Toluene100-14024-72--[22]

[M]/[C]: Monomer to catalyst ratio; PDI: Polydispersity index

Table 3: Enzymatic Polymerization
EnzymeSubstrateSolventTemperature (°C)Time (h)Mn (kDa)Reference
Candida antarctica lipase (Novozym 435)This compoundBulk6096-[16]
Pseudomonas cepacia lipaseThis compoundBulk6096-[16]
Porcine pancreas lipaseThis compoundBulk6096-[16]
Immobilized laccaseLactide-80-130--[17]
OPEr lipaseL-lactideEthyl lactate100->5[10]

Experimental Protocols

Protocol 1: Direct Polycondensation of L-Lactic Acid

This protocol is a generalized procedure based on the principles of direct condensation.

Materials:

  • L-lactic acid (85-90% aqueous solution)

  • Catalyst (e.g., tin(II) chloride, antimony trioxide)

  • Two-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • Place L-lactic acid in the two-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser.

  • Heat the mixture to approximately 140°C under atmospheric pressure to remove water via azeotropic distillation with an appropriate solvent (e.g., xylene) or by direct distillation.[19]

  • Once the initial water is removed, purge the system with an inert gas (e.g., nitrogen).

  • Add the catalyst (e.g., 0.25 wt% tin(II) chloride) to the reaction mixture.[19]

  • Increase the temperature to 160-180°C and gradually apply a vacuum to facilitate the removal of condensation water.

  • Continue the reaction for 48-72 hours, monitoring the viscosity of the mixture.[19]

  • The reaction is complete when the desired viscosity or molecular weight is achieved.

  • Cool the polymer to room temperature and dissolve it in a suitable solvent (e.g., chloroform) for purification by precipitation in a non-solvent (e.g., methanol).

  • Dry the purified PLA under vacuum.

Protocol 2: Ring-Opening Polymerization (ROP) of L-Lactide

This protocol describes the synthesis of high molecular weight PLA from L-lactide using a tin-based catalyst.

Materials:

  • High-purity L-lactide (>99.5%)

  • Catalyst (e.g., tin(II) octoate, Sn(Oct)₂)

  • Co-initiator (e.g., 1-dodecanol, optional)

  • Dry, inert reaction vessel (e.g., Schlenk flask or glass ampoule)

  • Glovebox or Schlenk line for inert atmosphere operations

  • Vacuum oven

Procedure:

  • Thoroughly dry the L-lactide under vacuum at a temperature below its melting point (e.g., 40-50°C) for several hours to remove any residual moisture.

  • In an inert atmosphere (glovebox), charge the reaction vessel with the dried L-lactide.

  • Prepare a stock solution of the catalyst (Sn(Oct)₂) and co-initiator (if used) in a dry solvent (e.g., toluene).

  • Add the desired amount of catalyst and co-initiator to the molten lactide. Typical catalyst concentrations range from 100 to 1000 ppm.[15]

  • Seal the reaction vessel under vacuum or inert gas.

  • Heat the mixture to the desired polymerization temperature (e.g., 130-180°C) in an oil bath or oven.[20][23]

  • Maintain the temperature for the desired reaction time (typically 2-5 hours).[15] The polymerization is often accompanied by a significant increase in viscosity.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting polymer can be removed from the vessel (if possible) or dissolved in a suitable solvent for further processing or characterization.

Visualization of Workflows and Pathways

Experimental Workflow for PLA Synthesis

G cluster_monomer Monomer Preparation cluster_synthesis Polymerization Methods cluster_intermediate Intermediate (for ROP) cluster_product Final Product This compound This compound Direct Condensation Direct Condensation This compound->Direct Condensation Azeotropic Dehydration Azeotropic Dehydration This compound->Azeotropic Dehydration Enzymatic Polymerization Enzymatic Polymerization This compound->Enzymatic Polymerization Lactide Lactide This compound->Lactide Dehydration & Cyclization Polythis compound (PLA) Polythis compound (PLA) Direct Condensation->Polythis compound (PLA) Azeotropic Dehydration->Polythis compound (PLA) Ring-Opening Polymerization (ROP) Ring-Opening Polymerization (ROP) Ring-Opening Polymerization (ROP)->Polythis compound (PLA) Enzymatic Polymerization->Polythis compound (PLA) Lactide->Ring-Opening Polymerization (ROP) Lactide->Enzymatic Polymerization G Polythis compound (PLA) Polythis compound (PLA) Hydrolysis Hydrolysis Polythis compound (PLA)->Hydrolysis Abiotic Enzymatic Degradation Enzymatic Degradation Polythis compound (PLA)->Enzymatic Degradation Biotic This compound Oligomers & Monomers This compound Oligomers & Monomers Hydrolysis->this compound Oligomers & Monomers Enzymatic Degradation->this compound Oligomers & Monomers Microbial Metabolism Microbial Metabolism This compound Oligomers & Monomers->Microbial Metabolism CO2 + H2O + Biomass CO2 + H2O + Biomass Microbial Metabolism->CO2 + H2O + Biomass

References

Application Notes and Protocols for Industrial-Scale Production of Lactic Acid Through Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactic acid is a crucial platform chemical with extensive applications in the food, pharmaceutical, cosmetic, and chemical industries.[1][2] Notably, it is the monomer for polythis compound (PLA), a biodegradable and biocompatible polymer, driving a significant portion of its demand.[3][4] Over 90% of global this compound production is achieved through microbial fermentation, a process favored over chemical synthesis due to its ability to produce optically pure L(+) or D(-) isomers from renewable resources, lower energy consumption, and milder operating conditions.[2][4]

This document provides detailed application notes and protocols for the industrial-scale production of this compound using microbial fermentation, focusing on key microorganisms, fermentation strategies, process optimization, downstream processing, and analytical methods.

Microbial Strains for this compound Production

The selection of a suitable microbial strain is critical for efficient and economically viable this compound production. This compound Bacteria (LAB) are the primary microorganisms used for this purpose.[1][5] They are broadly classified as homofermentative or heterofermentative.

  • Homofermentative LAB: These bacteria primarily produce this compound as the sole end product from glucose metabolism via the Embden-Meyerhof-Parnas (EMP) pathway.[5][6] They are preferred for industrial production due to their high theoretical yield of this compound (2 moles per mole of glucose).[5] Genera include Lactococcus, Enterococcus, Streptococcus, Pediococcus, and some species of Lactobacillus.[1][5]

  • Heterofermentative LAB: These bacteria produce this compound along with other byproducts like ethanol, acetic acid, and carbon dioxide through the phosphoketolase (PK) pathway.[5][7]

Beyond LAB, other microorganisms like fungi (Rhizopus oryzae) and genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed for high-yield this compound production.[1][3]

Table 1: Comparison of Common Microbial Strains for this compound Production

Microorganism StrainFermentation TypeTypical SubstratesReported this compound Titer (g/L)Reported Yield (g/g)Reported Productivity (g/L/h)Optical Purity
Lactobacillus caseiHomofermentativeGlucose, Molasses121 - 223.70.83 - 0.900.65 - 5.53L(+) or D(-)
Lactobacillus rhamnosusHomofermentativeGlucose, Brewer's spent grain25.73 - 58.010.86 - 0.890.95 - 1.19L(+)
Lactococcus lactisHomofermentativeGlucose, Lactose~100>0.9~2L(+)
Bacillus coagulansHomofermentativeGlucose, Xylose90 - 1500.90 - 0.982.5 - 4.0L(+)
Rhizopus oryzaeFungal FermentationGlucose, Starch, Lignocellulose80 - 1100.80 - 0.951.5 - 3.0L(+)
Genetically Engineered E. coliBacterial FermentationGlucose, Xylose, Glycerol60 - 1600.90 - 0.992.0 - 10.0D(-) or L(+)

Note: The performance metrics can vary significantly based on the specific experimental conditions, including media composition, pH, temperature, and fermentation mode.

Fermentation Process and Optimization

The fermentation process involves converting a carbon source into this compound by the selected microorganism under controlled environmental conditions.[2] Key parameters that require optimization include nutrient medium composition, temperature, pH, and fermentation mode.[8]

Nutrient Medium

LAB have complex nutritional requirements, often needing amino acids, peptides, nucleotides, and vitamins for optimal growth and production.[1] While laboratory-scale production may utilize rich media like MRS (de Man, Rogosa and Sharpe) broth, industrial-scale processes aim for cost-effective media using substrates like molasses, corn steep liquor, whey permeate, and lignocellulosic hydrolysates.[9][10]

Table 2: Example of a Basal Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Carbon Source (e.g., Glucose)100 - 200Primary energy and carbon source
Nitrogen Source (e.g., Yeast Extract, Peptone)5 - 15Source of amino acids, peptides, and vitamins
K2HPO42 - 5Buffering agent and source of phosphate
Sodium Acetate3 - 6Growth stimulant for some LAB
Ammonium Citrate1 - 3Nitrogen source and chelating agent
MgSO4·7H2O0.1 - 0.2Source of magnesium ions, cofactor for enzymes
MnSO4·H2O0.05Source of manganese ions, cofactor for enzymes
Tween 800.5 - 3Surfactant, provides oleic acid
Process Parameters
  • Temperature: Most LAB have an optimal temperature range between 30-45°C.[11] For instance, Lactobacillus acidophilus and Streptococcus thermophilus grow well at 45°C.[11] Temperature control is crucial as it affects microbial growth rate and enzyme activity.[8]

  • pH: The optimal pH for this compound production by LAB is typically between 5.0 and 7.0.[12] As this compound is produced, the pH of the medium decreases, which can inhibit microbial growth and productivity.[12] Therefore, pH is controlled during fermentation by the addition of neutralizing agents like calcium carbonate (CaCO3), sodium hydroxide (NaOH), or ammonium hydroxide (NH4OH).[8]

Fermentation Modes
  • Batch Fermentation: A closed system where all nutrients are added at the beginning. It is simple to operate but can be limited by substrate inhibition at high initial concentrations and product inhibition as this compound accumulates.[12]

  • Fed-Batch Fermentation: Nutrients are fed to the bioreactor during cultivation, which allows for higher cell densities and product concentrations by avoiding substrate inhibition.[2][3] This method has been shown to achieve higher this compound concentrations and yields compared to batch fermentation.[2]

  • Continuous Fermentation: Fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. This mode can achieve high productivity but is more complex to operate and carries a higher risk of contamination.[13]

Downstream Processing

Downstream processing for this compound recovery and purification is a significant cost factor, accounting for up to 50% of the total production cost.[14] The conventional method involves precipitation of lactate with calcium hydroxide, followed by re-acidification with sulfuric acid, which generates a large amount of gypsum (calcium sulfate) as a byproduct.[15]

Modern downstream processing techniques aim to be more cost-effective and environmentally friendly and include:

  • Solvent Extraction: this compound is extracted from the fermentation broth using an organic solvent.[14][16]

  • Membrane Separation: Techniques like nanofiltration and electrodialysis are used to separate this compound from the fermentation broth.[15][17] Electrodialysis, in particular, shows promise for efficient recovery and concentration of this compound.[15]

Experimental Protocols

Protocol for Shake Flask Fermentation

Objective: To evaluate this compound production by a selected microbial strain in a batch fermentation.

Materials:

  • Selected microbial strain (e.g., Lactobacillus casei)

  • Sterile fermentation medium (as described in Table 2)

  • 250 mL Erlenmeyer flasks

  • Incubator shaker

  • Spectrophotometer

  • HPLC or enzymatic assay kit for this compound determination

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the microbial strain into a test tube containing 10 mL of sterile seed medium (e.g., MRS broth). Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Fermentation Setup: Add 100 mL of sterile fermentation medium to a 250 mL Erlenmeyer flask. Inoculate with 2% (v/v) of the seed culture.

  • Incubation: Incubate the flask in an incubator shaker at the optimal temperature and agitation speed (e.g., 150 rpm) for 48-72 hours.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 6 hours).

  • Analysis:

    • Cell Growth: Measure the optical density (OD) of the samples at 600 nm using a spectrophotometer.

    • This compound Concentration: Centrifuge the samples to remove cells and analyze the supernatant for this compound concentration using HPLC or an enzymatic assay kit.

    • Substrate Consumption: Analyze the supernatant for the concentration of the primary carbon source (e.g., glucose).

Protocol for Fed-Batch Fermentation in a Bioreactor

Objective: To enhance this compound production by employing a fed-batch strategy.

Materials:

  • Bioreactor (e.g., 5 L) with temperature, pH, and dissolved oxygen control

  • Selected microbial strain

  • Sterile batch medium and feeding solution (concentrated carbon source)

  • Peristaltic pump

Procedure:

  • Bioreactor Preparation: Sterilize the bioreactor containing the initial batch medium.

  • Inoculation: Inoculate the bioreactor with a pre-culture of the microbial strain.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. Monitor cell growth, substrate consumption, and this compound production.

  • Fed-Batch Phase: Start feeding the concentrated carbon source solution at a predetermined rate to maintain the substrate concentration at a low, non-inhibitory level.

  • Process Control: Maintain the temperature and pH at their optimal values throughout the fermentation.

  • Sampling and Analysis: Continue to take samples periodically and analyze for cell density, substrate concentration, and this compound concentration.

  • Harvesting: Terminate the fermentation when the this compound production rate significantly decreases.

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the fermentation process.

  • Spectrophotometry: Used for the determination of cell density (OD) and can also be adapted for this compound measurement through colorimetric reactions.[18]

  • High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of this compound and residual sugars in the fermentation broth.[19]

  • Enzymatic Assays: Specific and sensitive methods for determining L-lactic acid and D-lactic acid concentrations based on the activity of lactate dehydrogenase.[20][21]

Visualizations

Metabolic Pathways

ExperimentalWorkflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain_selection Strain Selection & Optimization media_prep Media Formulation & Sterilization strain_selection->media_prep inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Bioreactor Operation (Batch / Fed-Batch) inoculum_prep->fermentation process_control Process Monitoring & Control (pH, Temp, DO) fermentation->process_control cell_removal Cell Separation (Centrifugation / Filtration) fermentation->cell_removal purification This compound Purification (Extraction / Electrodialysis) cell_removal->purification final_product Final Product (Concentrated this compound) purification->final_product ProcessOptimization optimization Optimization Goal: High Titer, Yield, & Productivity strain Microbial Strain strain->optimization yield Yield strain->yield productivity Productivity strain->productivity purity Optical Purity strain->purity substrate Substrate substrate->optimization substrate->yield cost Cost substrate->cost fermentation_mode Fermentation Mode fermentation_mode->optimization fermentation_mode->productivity titer Titer fermentation_mode->titer process_params Process Parameters process_params->optimization process_params->yield process_params->productivity yield->optimization productivity->optimization purity->optimization cost->optimization titer->optimization

References

Chemical Synthesis of Lactic Acid: Application Notes and Protocols for Racemic and Enantiopure Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of both racemic and enantiopure lactic acid. This compound, a versatile chiral molecule, is a key building block in the pharmaceutical, biodegradable polymer, and fine chemical industries. The stereochemistry of this compound is critical for its application, necessitating distinct synthetic strategies for the production of racemic mixtures and pure enantiomers.

Synthesis of Racemic this compound

Racemic this compound, a mixture of equal parts D-(-)- and L-(+)-lactic acid, is commonly produced through chemical routes that do not introduce chiral bias. The primary industrial method involves the hydrolysis of lactonitrile, which is synthesized from acetaldehyde and hydrogen cyanide.

Lactonitrile Hydrolysis Route

This well-established industrial process involves a two-step synthesis. The first step is the formation of lactonitrile from the reaction of acetaldehyde with hydrogen cyanide. The subsequent step is the hydrolysis of lactonitrile to yield racemic this compound.[1]

Experimental Protocol:

Step 1: Synthesis of Lactonitrile

  • In a high-pressure reactor, acetaldehyde is reacted with hydrogen cyanide in the liquid phase.[2]

  • A basic catalyst is typically employed to facilitate the reaction.

  • The reaction is carried out under high atmospheric pressure.[2]

  • The crude lactonitrile is recovered and purified by distillation.[3]

Step 2: Hydrolysis of Lactonitrile

  • The purified lactonitrile is hydrolyzed using a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3]

  • The hydrolysis reaction produces racemic this compound and an ammonium salt as a by-product (e.g., ammonium sulfate or ammonium chloride).[1]

  • The resulting this compound can be further purified, for example, by esterification with methanol to form methyl lactate, followed by distillation and subsequent hydrolysis back to this compound.[1]

Alkaline Hydrothermal Conversion of Glycerol

An alternative route to racemic this compound involves the conversion of glycerol under alkaline hydrothermal conditions.[2] This method is of increasing interest due to the availability of glycerol as a byproduct of biodiesel production.

Experimental Protocol:

  • Glycerol, water, and a catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are added to a batch reactor.[2][4]

  • The reactor is equipped with a magnetic stirrer.[4]

  • The reaction is carried out at elevated temperatures, typically in the range of 240–270°C.[2][4]

  • The process yields a racemic mixture of L- and D-lactic acid.[2]

Quantitative Data for Racemic this compound Synthesis:

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTemperature (°C)PressureTypical Yield
Lactonitrile Hydrolysis Acetaldehyde, Hydrogen CyanideBase catalyst, H₂SO₄ or HClHighHighHigh (Industrial Process)
Glycerol Conversion Glycerol, WaterNaOH or KOH240 - 270HighVariable

Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound (either D-(-)- or L-(+)-lactic acid) requires stereoselective synthetic methods. The two primary strategies are the resolution of a racemic mixture and asymmetric synthesis from an achiral precursor.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.

Experimental Protocol (using a chiral amine):

  • A racemic mixture of this compound is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or brucine) to form a mixture of diastereomeric salts.[5]

  • Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.[6] The differing solubilities of the diastereomers are key to this separation.[6]

  • Once a diastereomeric salt is isolated, the pure enantiomer of this compound is regenerated by treatment with a strong acid.[5] The chiral resolving agent can often be recovered and reused.[5]

Enzymatic Resolution of Racemic this compound

Enzymatic resolution utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Experimental Protocol:

  • A racemic mixture of this compound is treated with an enzyme, such as a lipase, that selectively esterifies one of the enantiomers.

  • The resulting mixture contains one enantiomer as an ester and the other as the unreacted acid.

  • These two compounds have different chemical properties and can be separated by standard techniques like extraction or chromatography.

  • The esterified enantiomer can be hydrolyzed back to the pure this compound enantiomer.

  • Kinetic resolution processes are widely used, but a key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[7]

Asymmetric Synthesis from Achiral Precursors

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral starting material, often employing a chiral catalyst or a biocatalyst.

Pyruvic acid can be asymmetrically hydrogenated to this compound using a chiral catalyst. This method can provide high enantioselectivity.

Experimental Protocol:

  • Pyruvic acid is hydrogenated using a hydrogen donor, such as formic acid, in the presence of a chiral transition metal complex.[8][9]

  • Chiral iron or osmium complexes have been investigated for this transformation.[8][9]

  • The reaction is carried out under controlled temperature and pressure to optimize yield and enantioselectivity.

  • The resulting enantiomerically enriched this compound is then purified.

Biocatalysis using enzymes like lactate dehydrogenase (LDH) offers a highly specific and efficient route to enantiopure this compound. Different forms of LDH can selectively produce either L- or D-lactic acid.[10]

Experimental Protocol (for L-lactic acid):

  • Pyruvate is reduced using L-lactate dehydrogenase (L-LDH).

  • The reaction requires a cofactor, typically NADH, which is oxidized to NAD+ during the reaction.

  • A cofactor regeneration system is often employed to make the process more economical. This can be achieved by coupling the reaction with another enzyme, such as glucose dehydrogenase or formate dehydrogenase, that reduces NAD+ back to NADH.[10]

  • The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.[10]

  • This method can achieve very high enantiomeric excess (>99% ee).[10]

Quantitative Data for Enantiopure this compound Synthesis:

Synthesis RouteStarting Material(s)Key Reagent/CatalystEnantiomeric Excess (ee)Typical Yield
Chiral Resolution Racemic this compoundChiral Amine (e.g., Brucine)>99%<50% (for one enantiomer)
Enzymatic Resolution Racemic this compoundLipaseVariable<50% (for one enantiomer)
Asymmetric Hydrogenation Pyruvic Acid, H₂ SourceChiral Metal ComplexUp to 98.5%Variable
Enzymatic Reduction PyruvateL-Lactate Dehydrogenase, NADH>99%High

Visualized Workflows and Pathways

Racemic_Lactic_Acid_Synthesis cluster_0 Lactonitrile Route cluster_1 Glycerol Route Acetaldehyde Acetaldehyde Lactonitrile Lactonitrile Acetaldehyde->Lactonitrile + HCN (Base Catalyst) HCN Hydrogen Cyanide Racemic_LA_1 Racemic this compound Lactonitrile->Racemic_LA_1 Hydrolysis (H₂SO₄) Glycerol Glycerol Racemic_LA_2 Racemic this compound Glycerol->Racemic_LA_2 Alkaline Hydrothermal Conversion (NaOH, Temp) Enantiopure_Lactic_Acid_Synthesis cluster_0 Chiral Resolution cluster_1 Asymmetric Synthesis Racemic_LA Racemic this compound Diastereomeric_Salts Diastereomeric Salts Racemic_LA->Diastereomeric_Salts + Chiral Amine Chiral_Amine Chiral Resolving Agent Chiral_Amine->Diastereomeric_Salts Separation Crystallization Diastereomeric_Salts->Separation Enantiopure_LA_1 Enantiopure this compound Separation->Enantiopure_LA_1 Acidification Pyruvate Pyruvate Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst) Pyruvate->Asymmetric_Hydrogenation Enzymatic_Reduction Enzymatic Reduction (L-LDH, NADH) Pyruvate->Enzymatic_Reduction Enantiopure_LA_2 Enantiopure L-Lactic Acid Asymmetric_Hydrogenation->Enantiopure_LA_2 Enantiopure_LA_3 Enantiopure L-Lactic Acid Enzymatic_Reduction->Enantiopure_LA_3 Experimental_Workflow_Enzymatic_Reduction start Start prepare_reaction Prepare Reaction Mixture: - Pyruvate - L-LDH - NADH - Buffer (pH control) start->prepare_reaction cofactor_regen Add Cofactor Regeneration System (e.g., Glucose Dehydrogenase) prepare_reaction->cofactor_regen incubate Incubate at Optimal Temperature cofactor_regen->incubate monitor Monitor Reaction Progress (e.g., HPLC) incubate->monitor purify Purify L-Lactic Acid monitor->purify end End Product: Enantiopure L-Lactic Acid purify->end

References

Application Notes and Protocols for Sustainable Lactic Acid Production from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactic acid is a valuable platform chemical with wide-ranging applications in the food, pharmaceutical, and cosmetic industries, and as a monomer for the production of biodegradable polythis compound (PLA) plastics.[1][2] Traditionally, this compound production relies on the fermentation of refined sugars from food crops, which raises concerns about food security and sustainability.[3] Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, wheat straw, sugarcane bagasse), represents an abundant, non-food renewable feedstock for this compound production.[4] This document provides detailed application notes and protocols for the conversion of lignocellulosic biomass into this compound, covering pretreatment, enzymatic hydrolysis, microbial fermentation, and downstream processing.

Overall Workflow

The conversion of lignocellulosic biomass to this compound involves a multi-step process designed to break down the complex plant cell wall structure into fermentable sugars, which are then converted to this compound by microbial fermentation. The main stages are:

  • Pretreatment: This step disrupts the recalcitrant lignocellulosic matrix, increasing the accessibility of cellulose and hemicellulose to enzymatic attack.

  • Enzymatic Hydrolysis: Cellulases and hemicellulases are used to depolymerize cellulose and hemicellulose into their constituent monosaccharides (glucose and xylose).

  • Fermentation: this compound-producing microorganisms, typically this compound bacteria (LAB), convert the released sugars into this compound.

  • Downstream Processing: this compound is recovered and purified from the fermentation broth.

Workflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Fermentation Microbial Fermentation Hydrolysis->Fermentation Downstream Downstream Processing Fermentation->Downstream LacticAcid Purified This compound Downstream->LacticAcid MetabolicPathways cluster_glycolysis Glycolysis (EMP Pathway) cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP Pyruvate_gly Pyruvate GAP->Pyruvate_gly LacticAcid This compound Pyruvate_gly->LacticAcid Lactate Dehydrogenase Xylose Xylose Xylulose Xylulose Xylose->Xylulose X5P Xylulose-5-P Xylulose->X5P X5P->F6P X5P->GAP Ru5P Ribulose-5-P X5P->Ru5P R5P Ribose-5-P Ru5P->R5P S7P Sedoheptulose-7-P R5P->S7P S7P->F6P E4P Erythrose-4-P S7P->E4P E4P->F6P PhosphoketolasePathway Xylose Xylose Xylulose Xylulose Xylose->Xylulose X5P Xylulose-5-P Xylulose->X5P GAP Glyceraldehyde-3-P X5P->GAP Phosphoketolase Acetyl_P Acetyl-Phosphate X5P->Acetyl_P Phosphoketolase Pyruvate Pyruvate GAP->Pyruvate AceticAcid Acetic Acid Acetyl_P->AceticAcid Acetate Kinase Ethanol Ethanol Acetyl_P->Ethanol Acetaldehyde Dehydrogenase & Alcohol Dehydrogenase LacticAcid This compound Pyruvate->LacticAcid Lactate Dehydrogenase

References

Application Notes and Protocols for the Purification of Lactic Acid from Fermentation Broths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid, a versatile organic acid, is a key platform chemical with wide-ranging applications in the food, pharmaceutical, and cosmetic industries. Its production through fermentation is a well-established and preferred method due to the potential for high purity and stereospecificity. However, the downstream processing to purify this compound from complex fermentation broths presents a significant challenge and can account for a substantial portion of the total production cost. The fermentation broth is a complex mixture containing the desired this compound along with microbial cells, residual sugars, proteins, and various organic and inorganic salts. The choice of purification strategy is critical to achieving the desired purity and yield in a cost-effective and environmentally friendly manner.

These application notes provide a comprehensive overview of the most common and effective strategies for this compound purification from fermentation broths. Detailed protocols for each method are provided, along with a comparative analysis of their performance based on quantitative data from the literature. This document is intended to serve as a practical guide for researchers and professionals involved in the development and optimization of this compound production and purification processes.

Overview of Purification Strategies

Several techniques have been developed for the purification of this compound, each with its own set of advantages and disadvantages. The primary methods include:

  • Precipitation: A conventional method involving the precipitation of lactate salts, typically calcium lactate, followed by acidification to recover free this compound.

  • Solvent Extraction: A separation technique based on the differential solubility of this compound in an organic solvent compared to the aqueous fermentation broth. Reactive extraction, which involves the use of an extractant that chemically interacts with this compound, is a common approach.

  • Membrane Separation: A suite of technologies that use semi-permeable membranes to separate components based on size and charge. This includes microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and electrodialysis (ED).

  • Ion Exchange Chromatography: A high-resolution technique that separates molecules based on their charge by using a solid stationary phase with charged functional groups.

The selection of a suitable purification strategy depends on several factors, including the desired purity of the final product, the scale of operation, economic considerations, and environmental impact.

Precipitation

Precipitation is a traditional and widely used method for the recovery of this compound. It is a relatively simple process but can be chemical-intensive and generate significant waste streams. The most common approach involves the precipitation of calcium lactate.

General Workflow for Precipitation

A Fermentation Broth B Neutralization (e.g., with Ca(OH)2 or CaCO3) A->B pH adjustment C Filtration of Biomass and Impurities B->C D Calcium Lactate Precipitation C->D E Filtration D->E F Acidification (e.g., with H2SO4) E->F Calcium Lactate Crystals G Gypsum (CaSO4) Precipitation F->G H Filtration G->H I Purified this compound Solution H->I Crude this compound J Further Purification (e.g., Activated Carbon, Evaporation) I->J K High-Purity this compound J->K

Caption: Workflow for this compound purification by precipitation.

Experimental Protocol for Calcium Lactate Precipitation
  • Neutralization: Adjust the pH of the fermentation broth to a range of 5.0-6.0 by adding calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).[1] This step neutralizes the produced this compound to form calcium lactate.

  • Biomass Removal: Filter the neutralized broth to remove microbial cells and other solid impurities.

  • Concentration and Precipitation: Concentrate the filtrate by evaporation to increase the concentration of calcium lactate, leading to its precipitation.

  • Crystal Recovery: Isolate the precipitated calcium lactate crystals by filtration.

  • Acidification: Resuspend the calcium lactate crystals in water and acidify the solution with a strong acid, such as sulfuric acid (H₂SO₄), to a pH below the pKa of this compound (3.86). This reaction precipitates calcium as calcium sulfate (gypsum) and liberates free this compound.

  • Gypsum Removal: Separate the precipitated gypsum by filtration.

  • Further Purification: The resulting this compound solution can be further purified by treatment with activated carbon to remove color and other organic impurities, followed by concentration through evaporation.

Performance Data for Precipitation
ParameterValueReference
Purity Technical grade (22-44%)[1]
Recovery Yield 92%[2]
Key Reagents Calcium hydroxide/carbonate, Sulfuric acid[1]
Byproducts Gypsum (Calcium Sulfate)[1]

Solvent Extraction

Solvent extraction, particularly reactive extraction, is a promising alternative to precipitation. It offers the potential for high selectivity and can be operated in a continuous mode. This method relies on the transfer of this compound from the aqueous fermentation broth to an immiscible organic phase containing an extractant.

General Workflow for Reactive Solvent Extraction

A Fermentation Broth B pH Adjustment (to protonate this compound) A->B C Liquid-Liquid Extraction (with organic solvent + extractant) B->C D Phase Separation C->D E Aqueous Phase (Raffinate) D->E F Organic Phase (Laden Solvent) D->F G Back Extraction (Stripping) (with aqueous base or hot water) F->G H Phase Separation G->H I Regenerated Organic Solvent H->I Recycled J Aqueous Phase (this compound Salt Solution) H->J K Acidification J->K L Purified this compound K->L

Caption: Workflow for reactive solvent extraction of this compound.

Experimental Protocol for Reactive Extraction with a Tertiary Amine
  • Pre-treatment: Centrifuge or filter the fermentation broth to remove cells and other suspended solids.

  • pH Adjustment: Acidify the clarified broth to a pH below the pKa of this compound (3.86) using a strong acid to ensure the this compound is in its undissociated form.

  • Extraction:

    • Prepare an organic phase consisting of a tertiary amine extractant (e.g., tri-n-octylamine) dissolved in a suitable diluent (e.g., 1-octanol).

    • Mix the acidified fermentation broth with the organic phase in a liquid-liquid contactor (e.g., a mixer-settler or a centrifugal extractor). A typical phase ratio is 1:1 (v/v).

    • Allow the phases to separate. The this compound will partition into the organic phase through a reversible chemical reaction with the amine.

  • Back-Extraction (Stripping):

    • Separate the this compound-laden organic phase.

    • Contact the organic phase with a stripping solution, such as an aqueous solution of a base (e.g., NaOH or Na₂CO₃) or hot water, to transfer the this compound back into an aqueous phase as a lactate salt.

  • Solvent Regeneration: The regenerated organic solvent can be recycled back to the extraction step.

  • Final Product Recovery: The aqueous lactate salt solution from the stripping step can be acidified to produce purified this compound.

Performance Data for Solvent Extraction
ParameterValueReference
Recovery Yield >50% in a single step[3]
Purity High purity achievable
Extractants Tertiary amines (e.g., tri-n-octylamine)[4]
Diluents 1-octanol, 1-decanol[3][5]
Stripping Agents Trimethylamine (TMA), NaOH, Na₂CO₃[3][6]

Membrane Separation

Membrane-based separation processes offer a range of techniques for clarifying, purifying, and concentrating this compound from fermentation broths. These methods are often used in combination to achieve high purity.

General Workflow for Integrated Membrane-Based Purification

A Fermentation Broth B Microfiltration (MF) / Ultrafiltration (UF) A->B C Cell-free Permeate B->C D Retentate (Biomass) B->D Recycled to Fermenter E Nanofiltration (NF) C->E F Permeate (this compound, Salts) E->F G Retentate (Sugars, Proteins) E->G H Electrodialysis (ED) with Bipolar Membranes F->H I Purified this compound H->I J Base (for recycle) H->J

Caption: Integrated membrane-based purification workflow.

Experimental Protocols for Membrane Separation

5.2.1. Microfiltration (MF) / Ultrafiltration (UF) for Clarification

  • Membrane Selection: Choose a microfiltration (e.g., 0.1-0.45 µm pore size) or ultrafiltration (e.g., 10-100 kDa MWCO) membrane suitable for separating microbial cells and macromolecules.

  • System Setup: Set up a cross-flow filtration system with the selected membrane.

  • Filtration: Pump the fermentation broth through the membrane module at a defined transmembrane pressure and cross-flow velocity.

  • Permeate Collection: Collect the permeate, which contains this compound and other soluble components.

  • Retentate Management: The retentate, containing concentrated cells and other retained species, can be recycled to the fermenter or discarded.

5.2.2. Nanofiltration (NF) for Purification and Concentration

  • Membrane Selection: Select a nanofiltration membrane with appropriate molecular weight cut-off (MWCO) to retain sugars and divalent salts while allowing this compound and monovalent salts to pass through.

  • Operating Conditions: Operate the NF system at a specific transmembrane pressure and temperature. The pH of the feed can be adjusted to influence the charge of the this compound and enhance separation.

  • Fractionation: Collect the permeate enriched in this compound and the retentate containing the rejected sugars and other impurities.

5.2.3. Electrodialysis (ED) with Bipolar Membranes for Salt Conversion

  • System Setup: Assemble an electrodialysis stack with cation exchange, anion exchange, and bipolar membranes arranged in an alternating pattern between two electrodes.

  • Process Streams: Feed the lactate salt solution (from NF permeate or other sources) into the diluate compartments.

  • Electrodialysis: Apply a direct current across the electrodes. The bipolar membranes split water into H⁺ and OH⁻ ions. Lactate ions migrate through the anion exchange membrane and combine with H⁺ ions to form this compound in the acid compartment. The corresponding cations (e.g., Na⁺) migrate through the cation exchange membrane and combine with OH⁻ ions to form a base in the base compartment.

  • Product Collection: Collect the purified this compound from the acid compartment and the base from the base compartment, which can be recycled to the fermenter for pH control.

Performance Data for Membrane Separation
TechniqueParameterValueReference
Microfiltration Turbidity Removal92.8%
Protein Removal57.64%
Nanofiltration Sugar Rejection>90%[7]
This compound Purity85.6% (optical purity)[7]
Electrodialysis This compound Recovery86.05%[8]
Final Purity (with IEX)>99.5%[7]

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for achieving high-purity this compound. It is often used as a final polishing step after other purification methods. The process typically involves a two-stage approach using both cation and anion exchange resins.

General Workflow for Two-Stage Ion Exchange Chromatography

A Clarified Fermentation Broth B Strong Acid Cation Exchange Column A->B Removes Cations, Lowers pH C Acidified and Demineralized Broth B->C D Weak Base Anion Exchange Column C->D This compound Binds E Purified this compound D->E Flow-through F Bound Anions D->F G Elution F->G H Regenerated Anion Exchange Resin G->H

Caption: Two-stage ion exchange chromatography workflow.

Experimental Protocol for Ion Exchange Chromatography
  • Pre-treatment: Clarify the fermentation broth by centrifugation or microfiltration to remove cells and particulates.

  • Cation Exchange (Acidification and Demineralization):

    • Pack a column with a strong acid cation exchange resin (e.g., Lewatit S2568H).

    • Pass the clarified broth through the column. The resin will exchange cations in the broth (e.g., Na⁺, K⁺, Ca²⁺) for H⁺ ions, thereby lowering the pH of the broth to below the pKa of this compound.[9]

  • Anion Exchange (this compound Adsorption):

    • Pack a column with a weak base anion exchange resin (e.g., Amberlite IRA-67).

    • Load the acidified and demineralized broth from the cation exchange step onto the anion exchange column. The lactate anions will bind to the resin, while other anions and neutral molecules pass through.

  • Washing: Wash the anion exchange column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound this compound from the anion exchange resin using a suitable eluent, such as a dilute strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH), followed by conversion to the acid form.

  • Resin Regeneration: Regenerate both the cation and anion exchange resins according to the manufacturer's instructions for reuse.

Performance Data for Ion Exchange Chromatography
ParameterValueReference
Purity >99%[9]
Recovery Yield ~95% of bound this compound
Cation Exchange Resin Lewatit S2568H[9]
Anion Exchange Resins Lewatit S3428, Amberlite IRA-67[9]
Eluents HCl, NaOH

Comparative Summary of Purification Strategies

Purification StrategyKey AdvantagesKey DisadvantagesTypical PurityTypical Recovery Yield
Precipitation Simple, well-established technology.High chemical consumption, large volume of solid waste (gypsum), low purity of initial product.Technical Grade (22-44%)~92%
Solvent Extraction High selectivity, suitable for continuous operation, can be integrated with fermentation.Use of potentially toxic and flammable organic solvents, requires solvent recovery and regeneration.High>50% (single stage)
Membrane Separation Low energy consumption, no chemical additives, can be operated continuously.Membrane fouling, limited membrane lifespan, capital intensive.High (with integrated systems)>85%
Ion Exchange High purity products, high selectivity.High cost of resins, requires regeneration chemicals, potential for large volumes of wastewater.>99%~95%

Conclusion

The purification of this compound from fermentation broths is a critical step that significantly impacts the overall process economics and product quality. The choice of purification strategy should be carefully considered based on the specific requirements of the application. Precipitation remains a viable option for technical-grade this compound, while solvent extraction offers a more selective and continuous alternative. Membrane separation technologies provide an environmentally friendly and efficient means of clarification and initial purification, often serving as a pre-treatment for other methods. For achieving the highest purity, particularly for pharmaceutical and polymer applications, ion exchange chromatography, often as a final polishing step, is indispensable. Integrated processes that combine the strengths of different techniques, such as membrane filtration followed by ion exchange or electrodialysis, are often the most effective approach for producing high-purity this compound in a sustainable and economically viable manner.

References

Troubleshooting & Optimization

troubleshooting poor growth and viability of lactic acid bacteria cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the culture of Lactic Acid Bacteria (LAB).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving poor growth and low viability in this compound Bacteria cultures.

Initial Assessment: "My LAB culture is not growing or is growing poorly. What should I do?"

When encountering suboptimal growth, it's crucial to systematically evaluate potential causes. Begin by asking a series of questions to pinpoint the issue. The following flowchart outlines a recommended troubleshooting workflow.

Start Start: Poor LAB Growth Observed CheckContamination 1. Check for Contamination (Microscopy, Streaking on General Media) Start->CheckContamination ContaminationPresent Contamination Present? CheckContamination->ContaminationPresent Discard Discard Culture & Review Aseptic Technique ContaminationPresent->Discard Yes VerifyMedium 2. Verify Culture Medium (Composition, pH, Preparation Date) ContaminationPresent->VerifyMedium No MediaIssue Media Issue Identified? VerifyMedium->MediaIssue PrepareMedia Prepare Fresh, Correctly Formulated Media MediaIssue->PrepareMedia Yes ReviewConditions 3. Review Incubation Conditions (Temperature, Atmosphere, Agitation) MediaIssue->ReviewConditions No ConditionsIncorrect Conditions Incorrect? ReviewConditions->ConditionsIncorrect AdjustConditions Adjust to Optimal Conditions ConditionsIncorrect->AdjustConditions Yes AssessInoculum 4. Assess Inoculum Quality (Viability, Age, Storage) ConditionsIncorrect->AssessInoculum No InoculumIssue Inoculum Issue Suspected? AssessInoculum->InoculumIssue UseFreshInoculum Use Fresh, Viable Inoculum InoculumIssue->UseFreshInoculum Yes FurtherInvestigation Problem Persists: Further Investigation Needed (Inhibitory Metabolites, Strain-Specific Requirements) InoculumIssue->FurtherInvestigation No

Caption: Troubleshooting workflow for poor this compound bacteria growth.

Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for this compound Bacteria?

Optimal growth conditions for LAB can vary by species and even by strain, but generally fall within a specific range of temperature and pH.[1] Most LAB are mesophilic, with optimal growth temperatures between 30°C and 45°C.[2] However, the temperature range for the Lactobacillus genus can be broad, from 2°C to 53°C.[1] The optimal pH for most lactobacilli is between 5.5 and 6.2, although some strains can tolerate more acidic environments.[1][2]

ParameterGeneral Optimal RangeNotes
Temperature 30 - 45°C[2]Some thermophilic strains can grow at up to 60°C.[2] Certain species are psychrotrophic and can grow at temperatures below 10°C.[3]
pH 5.5 - 6.2[1]Growth can be significantly slowed or inhibited at a pH below 4.4.[4] Some strains can tolerate a pH as low as 3.7.[2]
Atmosphere Anaerobic or Microaerophilic[3]Most LAB are facultative anaerobes.[5] Growth is often improved in anaerobic conditions, which can be achieved using anaerobic jars or chambers.

Q2: How can I tell if my culture is contaminated?

Contamination is a frequent cause of poor or absent growth.[6] Here are a few methods to check for contamination:

  • Microscopic Examination: A Gram stain can help identify non-LAB organisms. LAB are typically Gram-positive rods or cocci. The presence of Gram-negative organisms, yeast, or spore-forming bacteria suggests contamination.[6]

  • Visual Inspection: Look for unusual colony morphology on plates or unexpected turbidity and pigmentation in liquid cultures.[6]

  • Streaking on General Purpose Media: Plating a sample on a non-selective medium, such as Nutrient Agar, can reveal contaminants that might not grow on selective LAB media.[6] Fungi, in particular, can contaminate feed and produce mycotoxins, which are harmful.[7]

Q3: My culture medium is correct, but the bacteria are still not growing. What could be the issue?

If you have confirmed that your medium is correctly formulated and prepared and that there is no contamination, consider these other factors:

  • Inoculum Quality: The starting culture may have low viability due to age, improper storage (e.g., freeze-thaw cycles), or excessive sub-culturing.[6] It is always best to use a fresh, healthy culture for inoculation.

  • Nutrient Limitation: this compound bacteria are known to be fastidious, requiring a complex mix of nutrients including amino acids, vitamins, and nucleotides.[6] Ensure your medium is not depleted of these essential components.

  • Oxygen Toxicity: While many LAB are aerotolerant, some are sensitive to oxygen. Inadequate anaerobic conditions can inhibit growth. Ensure anaerobic jars or chambers are functioning correctly.[3]

  • Inhibitory Metabolites: LAB produce this compound, which lowers the pH and can eventually inhibit their own growth.[6] Some strains may also produce other inhibitory substances like hydrogen peroxide or bacteriocins.

cluster_factors Factors Affecting LAB Growth & Viability Inoculum Inoculum Quality (Age, Viability, Storage) Growth LAB Growth & Viability Inoculum->Growth Medium Culture Medium (Nutrients, pH, Buffering) Medium->Growth Incubation Incubation Conditions (Temp, Atmosphere, Time) Incubation->Growth Metabolites Metabolic Byproducts (this compound, H₂O₂, Bacteriocins) Metabolites->Growth

Caption: Key factors influencing the growth and viability of LAB cultures.

Q4: The pH of my culture drops rapidly and growth stops. How can I prevent this?

This is a common issue caused by the accumulation of this compound.[4] To mitigate this:

  • Use a Buffered Medium: Ensure your medium contains buffering agents like sodium acetate, phosphates, or citrates to resist rapid pH changes.[4] The omission of buffering agents can lead to lower growth due to the reduction in pH.[4]

  • pH-Controlled Fermentation: For larger-scale or sensitive cultures, a fermenter with automated pH control is ideal. This system maintains the optimal pH by adding a base as needed.[6]

Q5: My frozen stocks of LAB have poor viability upon thawing. How can I improve this?

Cryopreservation can be stressful for bacteria.[8] Survival is influenced by the bacterial strain, cultivation conditions, and cryoprotectants.[8][9]

  • Use Cryoprotectants: Agents like glycerol (10-20%) or skim milk can protect cells from damage caused by ice crystal formation.[10]

  • Optimize Freezing Rate: A high freezing rate generally improves resistance to freezing and frozen storage.[9] Flash freezing in liquid nitrogen before transferring to a freezer may help.[10]

  • Storage Temperature: Store frozen stocks at ultra-low temperatures (-80°C) for long-term viability.[11] Storage at higher temperatures like -10°C or -20°C is only suitable for short periods.[10]

  • Thawing Protocol: Thaw frozen vials quickly in a 37°C water bath until just thawed, then immediately transfer the contents to fresh medium.

Experimental Protocols

Protocol 1: Assessing Cell Viability via Plate Count

This protocol determines the number of viable (living) cells in a culture capable of forming colonies.

Start Start: Liquid LAB Culture Dilution 1. Prepare Tenfold Serial Dilutions (e.g., 10⁻¹ to 10⁻⁸) Start->Dilution Plating 2. Plate Dilutions (Spread 100µL onto MRS Agar) Dilution->Plating Incubation 3. Incubate Plates (Anaerobically, 37°C, 48-72h) Plating->Incubation Counting 4. Count Colonies (Select plates with 30-300 CFU) Incubation->Counting Calculation 5. Calculate CFU/mL Counting->Calculation

Caption: Workflow for determining cell viability using the plate count method.

Methodology:

  • Preparation: Prepare a series of tenfold serial dilutions of your liquid culture. Use a sterile diluent such as 0.1% Peptone Water or phosphate-buffered saline (PBS) to maintain cell viability.

  • Plating: Using the pour plate or spread plate method, inoculate sterile MRS agar plates with an appropriate volume (e.g., 100 µL) from the desired dilutions (typically 10⁻⁵ to 10⁻⁷).[12]

  • Incubation: Incubate the plates inverted under appropriate anaerobic conditions and at the optimal temperature for your strain (e.g., 37°C) for 48 to 72 hours.[11][12]

  • Counting: After incubation, count the colonies on plates that have between 30 and 300 colonies for statistical significance.[6]

  • Calculation: Calculate the colony-forming units per milliliter (CFU/mL) of the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Protocol 2: Preparation of MRS Medium

This protocol outlines the preparation of de Man, Rogosa and Sharpe (MRS) medium, a standard medium for the cultivation of most lactobacilli and other LAB.[6]

ComponentAmount per 1 LiterPurpose
Proteose Peptone No. 310.0 gNitrogen, vitamin, and carbon source
Beef Extract10.0 gNitrogen, vitamin, carbon, and amino acid source
Yeast Extract5.0 gSource of B-complex vitamins[13]
Dextrose (Glucose)20.0 gFermentable carbohydrate/Carbon source
Polysorbate 80 (Tween 80)1.0 gSource of fatty acids[4]
Ammonium Citrate2.0 gInhibits some non-LAB bacteria
Sodium Acetate5.0 gBuffering agent; inhibits competitors
Magnesium Sulfate0.1 gRequired inorganic salt
Manganese Sulfate0.05 gGrowth factor[6]
Dipotassium Phosphate2.0 gBuffering agent[4]
Agar (for solid medium)15.0 gSolidifying agent

Methodology:

  • Suspend Ingredients: Suspend the powdered MRS medium components in 1 liter of distilled water according to the manufacturer's instructions or by weighing the individual components listed above.

  • Dissolve: Heat the mixture while agitating frequently to completely dissolve all components.

  • Adjust pH: Check the pH and adjust to a final pH of 6.2-6.5 at 25°C, if necessary.

  • Sterilize: Autoclave at 121°C for 15 minutes.

  • Cool and Pour (for agar plates): If preparing agar plates, allow the sterilized medium to cool to 45-50°C in a water bath before pouring into sterile Petri dishes.

References

identifying and eliminating microbial contamination in lactic acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating microbial contamination during lactic acid fermentation experiments.

Troubleshooting Guides

Issue: My this compound fermentation is sluggish, or the final pH is higher than expected.

Possible Cause: Microbial contamination competing with your this compound bacteria (LAB) for nutrients.

Troubleshooting Steps:

  • Microscopic Examination: Perform a Gram stain on a sample from your fermentation broth to visually inspect for non-LAB morphology. This compound bacteria are typically Gram-positive rods or cocci.[1][2][3][4] The presence of Gram-negative organisms or yeast cells indicates contamination.

  • Plating on Selective Media: Plate a diluted sample of your fermentation broth onto selective and differential media to identify potential contaminants.

    • MRS Agar: Favors the growth of Lactobacillus.

    • HLP Medium: Used for the detection of Lactobacillus and Pediococcus.

    • MacConkey Agar: Selects for Gram-negative bacteria like Enterobacteriaceae. Growth on this medium confirms Gram-negative contamination.[5]

  • Metabolite Analysis: Analyze the fermentation broth for byproducts other than this compound. The presence of significant amounts of acetic acid, for example, could indicate contamination with acetic acid bacteria like Acetobacter.

Issue: I observe pellicle formation or a vinegary smell in my fermentation.

Possible Cause: Contamination with aerobic bacteria, such as Acetobacter or Bacillus, or film-forming yeasts.

Troubleshooting Steps:

  • Check for Oxygen Ingress: Ensure all fermentation vessels are properly sealed to maintain anaerobic or microaerophilic conditions.

  • Microscopic and Colony Morphology: Observe for rod-shaped, motile bacteria (potentially Bacillus) or film-forming yeast under the microscope. Plate on appropriate media to isolate and identify the contaminant.

  • Review Aseptic Technique: Re-evaluate your aseptic techniques during inoculation and sampling to prevent the introduction of airborne contaminants.

Issue: My fermentation has completely failed, showing no signs of LAB growth.

Possible Cause: Bacteriophage contamination targeting your starter culture.

Troubleshooting Steps:

  • Bacteriophage Plaque Assay: Perform a plaque assay using a sample of the failed fermentation broth and your starter culture to confirm the presence of lytic phages.

  • Starter Culture Rotation: If phage contamination is confirmed or suspected, implement a starter culture rotation strategy. Use genetically distinct, phage-resistant strains in subsequent fermentations.[6]

  • Sanitization: Thoroughly clean and sanitize all fermentation equipment to eliminate residual phages. Some phages can be resistant to standard pasteurization temperatures.

Frequently Asked Questions (FAQs)

1. What are the most common microbial contaminants in this compound fermentation?

Common contaminants include other bacteria (e.g., Lactobacillus, Pediococcus, Acetobacter, Bacillus, and various Gram-negative bacteria), wild yeasts, and bacteriophages.[6]

2. How can I prevent contamination in my experiments?

Strict adherence to aseptic techniques is crucial. This includes sterilizing all media and equipment, working in a clean environment (e.g., a laminar flow hood), and using proper handling procedures to prevent the introduction of foreign microorganisms.[6]

3. What are the key differences between Gram-positive and Gram-negative bacteria, and why is it important for contamination identification?

Gram-positive bacteria have a thick peptidoglycan cell wall that retains the crystal violet stain in a Gram stain procedure, appearing purple. Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane, do not retain the crystal violet, and are counterstained pink or red.[1][3][4] This differentiation is a fundamental first step in identifying the type of bacterial contaminant.

4. Can I use antibiotics to control bacterial contamination?

While antibiotics can be used, it is critical to select one that targets the contaminant without inhibiting your this compound bacteria. It is also important to consider the potential for antibiotic resistance development. See the table below for minimum inhibitory concentrations (MICs) of common antibiotics against various this compound bacteria.

5. What is ATP bioluminescence testing, and how can it help me?

ATP (adenosine triphosphate) is a molecule found in all living cells. ATP bioluminescence testing provides a rapid measure of the overall cleanliness of a surface by detecting the amount of ATP present.[7] Low RLU (Relative Light Unit) values indicate a clean surface with a low risk of microbial contamination.

Data Presentation

Table 1: Effectiveness of Common Sanitizers Against Microbial Contamination

SanitizerTarget Microorganism(s)Surface TypeLog Reduction (CFU/cm²)Reference(s)
Sodium Hypochlorite (200-250 mg/liter)General BacteriaBeef Surface~1.0 (90% reduction)
Peracetic Acid (1%)Various Bacteria->7.0[8]
Quaternary Ammonium CompoundsGeneral BacteriaStainless Steel>4.0[9]
Hydrogen PeroxideGeneral BacteriaVarious2.0 - 3.0[9]
This compound (1-5%)Salmonella TyphimuriumSuspension5.0[10]
Acetic Acid (3%)General BacteriaBeef Surface>3.0 (99.9% reduction)

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Antibiotics against this compound Bacteria

AntibioticLactobacillus plantarum (µg/mL)Pediococcus pentosaceus (µg/mL)Reference(s)
Kanamycin512 - >1024-[9]
Vancomycin>1024-[9]
Ampicillin2-[9]
Chloramphenicol2-[9]
Neomycin128 - 256-[9]
Geneticin128-[9]
Gentamicin--
Tetracycline--
Erythromycin--

Table 3: Recommended RLU Limits for ATP Bioluminescence Testing on Food Contact Surfaces

Cleanliness LevelRLU Range (Hygiena SystemSURE Plus)InterpretationReference(s)
Pass0 - 10Surface is considered clean.[11]
Caution11 - 29Surface may require re-cleaning; trending towards unclean.[11]
Fail≥ 30Surface is not adequately cleaned and requires immediate attention.[11]
General Guideline< 100A common target for post-cleaning verification.[12]
Facility SpecificVariesLimits should be established based on the specific environment and cleaning protocols.[13][14][15]

Experimental Protocols

1. Gram Staining Protocol

This protocol allows for the differentiation of bacteria based on their cell wall structure.[1][2][3][4][16]

  • Materials: Microscope slides, inoculating loop, Bunsen burner, staining tray, crystal violet, Gram's iodine, decolorizer (e.g., ethanol/acetone mixture), safranin, immersion oil, and microscope.

  • Procedure:

    • Prepare a smear of the bacterial sample on a clean microscope slide and heat-fix it by passing it through the flame of a Bunsen burner.

    • Flood the slide with crystal violet and let it stand for 1 minute.

    • Gently rinse the slide with water.

    • Flood the slide with Gram's iodine and let it stand for 1 minute.

    • Rinse the slide with water.

    • Decolorize with the ethanol/acetone mixture for 3-5 seconds, then immediately rinse with water.

    • Counterstain with safranin for 30-60 seconds.

    • Rinse the slide with water and blot dry.

    • Examine the slide under a microscope using oil immersion. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.[3][4]

2. ATP Bioluminescence Assay for Surface Hygiene

This protocol provides a rapid assessment of surface cleanliness.[7]

  • Materials: ATP swabs, luminometer.

  • Procedure:

    • Swab a defined area of the surface to be tested (e.g., 10x10 cm).

    • Activate the swab according to the manufacturer's instructions to release the reagent.

    • Insert the swab into the luminometer.

    • Read the result, which is given in Relative Light Units (RLUs).

    • Compare the RLU value to your established pass/fail limits to determine if the surface is clean.

3. Plating and Isolation of Microbial Contaminants

This protocol is for isolating and enumerating microbial contaminants from a liquid fermentation sample.[5]

  • Materials: Sterile dilution tubes (containing sterile saline or peptone water), sterile pipettes, Petri dishes with appropriate agar media (e.g., MRS, MacConkey), incubator.

  • Procedure:

    • Perform a serial dilution of the fermentation sample in sterile diluent.

    • Pipette a known volume (e.g., 0.1 mL) of the appropriate dilutions onto the surface of the agar plates.

    • Spread the inoculum evenly over the surface of the agar using a sterile spreader.

    • Incubate the plates under the appropriate conditions (temperature and atmosphere) for the target microorganisms.

    • After incubation, count the number of colonies on the plates to determine the concentration of contaminants (CFU/mL).

    • Select individual colonies for further identification (e.g., Gram stain, biochemical tests, or molecular methods).

4. PCR-Based Detection of Lactobacillus Contamination

This protocol outlines a general procedure for detecting Lactobacillus DNA in a fermentation sample.[17][18][19]

  • Materials: DNA extraction kit, PCR tubes, primers specific for Lactobacillus (e.g., targeting the 16S rRNA gene), DNA polymerase, dNTPs, PCR buffer, thermocycler, gel electrophoresis equipment.

  • Procedure:

    • DNA Extraction: Extract total DNA from the fermentation sample using a commercial kit or a standard protocol.

    • PCR Amplification:

      • Prepare a PCR master mix containing buffer, dNTPs, primers, and DNA polymerase.

      • Add the extracted DNA template to the PCR tubes.

      • Run the PCR reaction in a thermocycler with the following general steps:

        • Initial denaturation (e.g., 95°C for 5 minutes).

        • 30-40 cycles of:

          • Denaturation (e.g., 95°C for 30 seconds).

          • Annealing (temperature depends on primers, e.g., 55-65°C for 30 seconds).

          • Extension (e.g., 72°C for 1 minute).

        • Final extension (e.g., 72°C for 5 minutes).

    • Gel Electrophoresis:

      • Run the PCR products on an agarose gel.

      • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for Lactobacillus.

5. Bacteriophage Plaque Assay

This protocol is for the detection and enumeration of bacteriophages that infect your starter culture.[20][21][22][23]

  • Materials: Host bacterial culture, fermentation sample (as phage source), soft agar overlay, base agar plates, sterile tubes, incubator.

  • Procedure:

    • Prepare serial dilutions of the fermentation sample.

    • Mix a small volume of each phage dilution with a larger volume of a susceptible host bacterial culture.

    • Add this mixture to molten soft agar and pour it over a solid base agar plate.

    • Allow the soft agar to solidify.

    • Incubate the plates overnight.

    • Count the number of plaques (clear zones of lysis) on the plates. Each plaque represents one plaque-forming unit (PFU) in the original sample.

6. Starter Culture Rotation Program

This protocol provides a framework for implementing a starter culture rotation to mitigate bacteriophage contamination.[6][24][25]

  • Objective: To prevent the proliferation of bacteriophages by regularly changing the starter cultures used in fermentation.

  • Procedure:

    • Acquire Diverse Strains: Obtain a set of at least 3-5 genetically distinct strains of your desired this compound bacteria with different phage sensitivities.

    • Establish a Rotation Schedule:

      • Daily Rotation: If using the same fermentation vessel multiple times a day, rotate the starter culture with each new batch.[6]

      • Weekly Rotation: If a vessel is used only once a day, a weekly rotation may be sufficient.[6]

    • Monitor Fermentation Performance: Continuously monitor key fermentation parameters (e.g., pH, acid production rate) to ensure the rotated cultures are performing as expected.

    • Test for Phage Buildup: Periodically test whey or spent fermentation broth for the presence of phages against the current and upcoming starter strains in the rotation.

    • Introduce New Strains: If evidence of phage adaptation to the rotation is observed, introduce new, unrelated strains into the rotation.

Visualizations

Contamination_Troubleshooting_Workflow start Fermentation Issue Observed (e.g., Sluggish, High pH) microscopy Microscopic Examination (Gram Stain) start->microscopy plating Plating on Selective Media (MRS, MacConkey) start->plating metabolite Metabolite Analysis start->metabolite identify_contaminant Identify Contaminant Type microscopy->identify_contaminant plating->identify_contaminant metabolite->identify_contaminant bacterial Bacterial Contamination identify_contaminant->bacterial Bacteria Detected yeast Yeast Contamination identify_contaminant->yeast Yeast Detected phage Bacteriophage Contamination identify_contaminant->phage Fermentation Failure + Plaque Assay remediate_bacterial Remediation: - Review Aseptic Technique - Optimize Sanitation - Consider Antibiotics bacterial->remediate_bacterial remediate_yeast Remediation: - Review Aseptic Technique - Check for Aerobic Conditions yeast->remediate_yeast remediate_phage Remediation: - Implement Starter Culture Rotation - Thoroughly Sanitize Equipment phage->remediate_phage end Fermentation Optimized remediate_bacterial->end remediate_yeast->end remediate_phage->end

Caption: Contamination Troubleshooting Workflow.

ATP_Bioluminescence_Workflow swab 1. Swab Surface activate 2. Activate Swab Reagent swab->activate measure 3. Measure in Luminometer activate->measure rlu_result RLU Result measure->rlu_result compare 4. Compare to Limits rlu_result->compare pass Pass (Surface is Clean) compare->pass RLU <= Pass Limit fail Fail (Reclean Surface) compare->fail RLU > Pass Limit

Caption: ATP Bioluminescence Testing Workflow.

Starter_Culture_Rotation_Logic start_fermentation Start Fermentation with Culture A phage_buildup Phage A Population Increases start_fermentation->phage_buildup next_fermentation Next Fermentation Cycle phage_buildup->next_fermentation rotate_culture Rotate to Culture B (Resistant to Phage A) next_fermentation->rotate_culture successful_fermentation Successful Fermentation rotate_culture->successful_fermentation phage_b_buildup Phage B Population May Increase successful_fermentation->phage_b_buildup rotate_back Rotate to Culture C, D, or back to A (if Phage A population has decreased) phage_b_buildup->rotate_back

Caption: Logic of Starter Culture Rotation.

References

overcoming end-product inhibition in high-titer lactic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Titer Lactic Acid Production

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to end-product inhibition in high-titer this compound production.

Frequently Asked Questions (FAQs)

Q1: What is end-product inhibition in this compound fermentation?

A1: End-product inhibition occurs when the accumulation of this compound in the fermentation broth begins to impede the metabolic processes of the this compound bacteria (LAB).[1][2][3] This inhibition is caused by several factors, including the acidification of the cytoplasm and the disruption of the transmembrane pH gradient, which reduces the energy available for cell growth and metabolism.[2][3] As this compound concentration increases, it slows down the fermentation rate, limits the maximum cell density, and ultimately reduces the final product titer and yield.[1]

Q2: What are the primary strategies to overcome end-product inhibition?

A2: The main strategies focus on either preventing the accumulation of this compound in the immediate environment of the microorganisms or developing strains that are more tolerant to high concentrations of the acid. Key approaches include:

  • In-Situ Product Removal (ISPR): Continuously removing this compound from the fermentation broth as it is produced.[1][2] This can be achieved through techniques like membrane filtration, electrodialysis, reactive extraction, and adsorption.[4][5][6][7]

  • Fed-Batch Fermentation: A cultivation strategy where nutrients are supplied to the bioreactor periodically during fermentation.[8][9] This method helps to control substrate levels and can be combined with ISPR to maintain a low concentration of inhibitory products.[2][10]

  • Cell Immobilization: Encapsulating or attaching microbial cells to a solid support.[11][12][13] This technique can increase cell density and protect cells from toxic environments, leading to improved stability and productivity.[11][12]

  • Metabolic Engineering and Strain Selection: Developing or selecting microbial strains with higher tolerance to this compound.[14][15][16][17] This can involve modifying metabolic pathways to reduce the toxicity of byproducts or enhance acid tolerance mechanisms.[14][18]

Q3: How does pH control relate to overcoming end-product inhibition?

A3: While pH control is crucial, it is often insufficient on its own to overcome end-product inhibition in high-titer fermentations.[2] Adding a neutralizing agent like calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) helps maintain the optimal pH for bacterial growth but leads to the accumulation of lactate salts (e.g., calcium lactate).[7] High concentrations of these salts can cause osmotic stress and other inhibitory effects, which still limit productivity.[2] Therefore, pH control is typically used in conjunction with other strategies like ISPR.

Troubleshooting Guides

This section addresses specific issues encountered during high-titer this compound production experiments.

Issue 1: Low Final this compound Titer Despite High Initial Substrate
Problem Possible Cause Recommended Solution
Low Titer & Premature Fermentation Stop Severe End-Product Inhibition: The this compound concentration has reached a critical inhibitory level for the specific microbial strain, halting its metabolic activity.[1]Implement In-Situ Product Removal (ISPR): Couple the fermentor with an electrodialysis, membrane filtration, or reactive extraction system to continuously remove this compound from the broth.[2][19][20]
Substrate Inhibition: Very high initial concentrations of sugar (e.g., glucose > 150 g/L) can inhibit microbial growth and productivity.[10]Switch to a Fed-Batch Strategy: Start with a moderate substrate concentration and feed a concentrated nutrient solution over time to maintain a non-inhibitory level.[8][21][22]
Nutrient Limitation: Essential nutrients (e.g., nitrogen source, vitamins) may have been depleted before the primary carbon source was fully consumed.Optimize Media Composition: Increase the concentration of key nutrients like yeast extract or peptone in the feed medium.[13]
Inhibitory Byproducts from Pretreatment: If using lignocellulosic hydrolysates, compounds like furfural, 5-HMF, and organic acids can inhibit fermentation.[23]Detoxify the Hydrolysate: Use methods like overliming or biological detoxification before fermentation. Alternatively, select or engineer a more inhibitor-tolerant strain.[24]
Issue 2: Membrane Fouling During In-Situ this compound Removal
Problem Possible Cause Recommended Solution
Rapid Decline in Permeate Flux Cellular and Protein Deposition: Microbial cells, proteins, and other macromolecules are accumulating on the membrane surface, blocking pores.[25][26]Pre-treat the Fermentation Broth: Use microfiltration (MF) or ultrafiltration (UF) to remove cells and large proteins before the broth enters the nanofiltration (NF) or electrodialysis unit.[25][26][27]
Anion-Exchange Membrane Fouling (in Electrodialysis): Microbial cells can foul the anion-exchange membranes, reducing efficiency.[19]Optimize Operating Conditions: Operate the electrodialysis unit in a constant-voltage mode after an initial constant-current phase. Select membranes with lower fouling potential.[28]
High Viscosity of Broth: High solid loading or exopolysaccharide production can increase broth viscosity, leading to poor hydrodynamics and increased fouling.Improve Mixing: Use a bioreactor with an impeller designed for high-solids loading, such as a helical impeller.[24] Enzymatic Treatment: Consider the use of enzymes to break down viscosity-inducing compounds.

G cluster_problem Troubleshooting Logic: Low this compound Titer cluster_causes Possible Causes cluster_solutions Solutions start Problem: Low this compound Titer cause1 End-Product Inhibition start->cause1 cause2 Substrate Inhibition start->cause2 cause3 Nutrient Limitation start->cause3 cause4 Feedstock Impurities start->cause4 sol1 Implement In-Situ Product Removal (ISPR) cause1->sol1 Continuously remove This compound sol2 Switch to Fed-Batch Fermentation cause2->sol2 Avoid high initial sugar levels sol3 Optimize Media Composition cause3->sol3 Ensure sufficient nitrogen, vitamins sol4 Detoxify Hydrolysate cause4->sol4 Remove inhibitors like furfural, HMF

Data Presentation: Comparison of Strategies

The following tables summarize quantitative data from various studies to facilitate comparison between different strategies for overcoming end-product inhibition.

Table 1: Performance of Different In-Situ Product Removal (ISPR) Technologies

ISPR TechnologyMicroorganismThis compound Titer (g/L)Productivity (g/L/h)Key FindingReference
Electrodialysis Lactobacillus delbrueckii82.2~3x higher than controlContinuously removing this compound significantly boosted productivity.[19]
Two-Stage Electrodialysis Lactobacillus plantarum1511.5 kWh/kg energy useEffective for both recovery and concentration of this compound.[4][27]
Reactive Extraction Rhizopus oryzae--Successful extraction demonstrated over a 25-day fed-batch fermentation.[29]
Membrane Bioreactor (MBR) Lactobacillus casei>43Increased with dilution rateMBR system eliminated this compound inhibition observed in conventional bioreactors.[20]

Table 2: Comparison of Fed-Batch vs. Batch Fermentation

Fermentation ModeMicroorganismInitial Sucrose (g/L)Final this compound (g/L)% Improvement (Constant Feed)Reference
Batch Lactobacillus casei Ke118075.34-[21]
Pulse Fed-Batch Lactobacillus casei Ke1180100.15-[21]
Constant Fed-Batch Lactobacillus casei Ke1180125.5366.6%[21]
Batch Lactobacillus lactis~120~130-[10]
Fed-Batch Lactobacillus lactisControlled21061.5%[10]

Experimental Protocols

This section provides detailed methodologies for key experimental techniques cited in the literature.

Protocol 1: Fed-Batch Fermentation for High-Titer this compound Production

This protocol is based on strategies used for Lactobacillus casei and Lactobacillus lactis.[10][21]

1. Inoculum Preparation:

  • Culture the selected LAB strain (e.g., L. casei) in a suitable growth medium (e.g., MRS broth) at its optimal temperature (e.g., 37°C) for 24 hours.

  • Prepare a pre-inoculum with a specific cell count, for example, 4.2×10⁹ CFU/mL.[8]

  • Inoculate the fermentor with a 1-10% (v/v) inoculum.

2. Fermentor Setup and Initial Batch Phase:

  • Prepare the fermentation medium in the bioreactor. A typical medium might contain an initial sugar concentration of 80-100 g/L, yeast extract, and other essential nutrients.[21]

  • Set and maintain the optimal temperature (e.g., 37-42°C) and agitation rate (e.g., 150-180 rpm).[10][20]

  • Control the pH at a setpoint (e.g., 5.5-6.5) by the automated addition of a neutralizing agent like NaOH, Ca(OH)₂, or NH₄OH.[10][20][22]

  • Run the initial batch phase until the cell growth rate is high or the initial substrate begins to deplete.

3. Fed-Batch Feeding Strategy:

  • Prepare a highly concentrated sterile feeding solution containing the primary carbon source (e.g., 800-900 g/L glucose/sucrose) and essential nutrients like yeast extract.[21]

  • Constant Feed: Add the feeding solution at a constant, pre-determined rate (e.g., 0.05 L/h).[9]

  • Pulse Feed: Add specific volumes of the feeding solution at set time intervals.

  • Exponential Feed: Feed the solution at an exponentially increasing rate to match the kinetics of cell growth.

  • Controlled Feed: Monitor the residual glucose concentration in real-time and adjust the feed rate to maintain it below an inhibitory level (e.g., < 25 g/L).[22]

4. Sampling and Analysis:

  • Take samples aseptically at regular intervals (e.g., every 6-12 hours).

  • Analyze samples for cell density (OD600), this compound concentration (HPLC), and residual substrate concentration (HPLC).

G cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Analysis p1 1. Prepare Inoculum (e.g., L. casei) f1 4. Inoculate Fermentor p1->f1 p2 2. Sterilize Fermentor & Medium p2->f1 p3 3. Prepare Concentrated Feed Solution f3 6. Initiate Feeding Strategy (Constant, Pulse, or Controlled) p3->f3 f2 5. Run Initial Batch Phase (pH & Temp Control) f1->f2 f2->f3 f4 7. Monitor & Sample Periodically f3->f4 a1 8. Analyze Samples (HPLC for LA & Substrate) f4->a1 a2 9. Harvest Product a1->a2

Protocol 2: this compound Recovery Using Two-Stage Electrodialysis

This protocol is a generalized procedure based on a method for recovering this compound from fermentation broth.[4][27]

1. Pre-treatment of Fermentation Broth:

  • Ultrafiltration (UF): Pass the fermentation broth through a UF membrane to remove microbial cells, proteins, and other high-molecular-weight components. This is a critical step to prevent fouling of the electrodialysis membranes.[4][25][27]

  • Decolorization: Treat the UF permeate with activated carbon to remove color compounds.

  • Ion Exchange: Use an ion exchange resin to remove multivalent metal ions that can precipitate on the membranes.[4][27]

2. Stage 1: Desalting Electrodialysis (Lactate Concentration):

  • Set up a desalting electrodialysis stack with alternating cation and anion exchange membranes.

  • Pump the pre-treated broth (containing sodium or calcium lactate) into the diluate compartments.

  • Pump a receiving solution (e.g., water) into the concentrate compartments.

  • Apply a constant current to initiate the migration of lactate anions and corresponding cations across the membranes, concentrating the lactate salt in the concentrate stream.

  • Monitor the conductivity of the diluate stream. Switch to a constant voltage mode once the limiting current density is approached to improve efficiency.[28]

  • Continue until the desired lactate concentration is achieved in the concentrate stream (e.g., up to 175-185 g/L).[27]

3. Stage 2: Water-Splitting Electrodialysis (Acidification):

  • Set up a water-splitting electrodialysis stack, which includes bipolar membranes in addition to cation and anion exchange membranes.

  • Feed the concentrated lactate salt solution from Stage 1 into the appropriate compartments.

  • Apply a direct current. The bipolar membranes will split water into H⁺ and OH⁻ ions.

  • The H⁺ ions combine with lactate anions to form this compound, while the cations (e.g., Na⁺) combine with OH⁻ ions to form a base (NaOH), which can potentially be recycled back to the fermentor for pH control.[26]

  • Continue the process until the desired conversion to this compound is achieved (e.g., 95% conversion, yielding a final concentration of ~151 g/L).[27]

4. Analysis:

  • Measure lactate and this compound concentrations in all streams using HPLC.

  • Monitor energy consumption (kWh) per kg of this compound produced.

G start Goal: Overcome End-Product Inhibition d1 Is direct product acidification required? start->d1 d2 Is solvent toxicity a major concern? d1->d2 No p1 Use Water-Splitting Electrodialysis d1->p1 Yes d3 Is high cell density the primary goal? d2->d3 No p2 Use Membrane Filtration or Adsorption d2->p2 Yes p3 Use Reactive Extraction d3->p3 No p4 Use Cell Immobilization d3->p4 Yes

References

Technical Support Center: Improving Larcrimal Acid Conversion from Lignocellulosic Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the conversion of lignocellulosic feedstocks to lactic acid.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in converting lignocellulosic biomass to this compound?

A1: The primary challenges can be categorized into two main stages: pretreatment and fermentation.[1]

  • Pretreatment:

    • The recalcitrant nature of lignocellulose makes it difficult to efficiently separate lignin from cellulose and hemicellulose.[1]

    • Pretreatment processes can be energy-intensive and may use toxic or environmentally harmful chemicals.

    • A significant challenge is the formation of inhibitory byproducts that are toxic to fermenting microorganisms.[1]

    • The high cost of hydrolytic enzymes and their susceptibility to product inhibition are also major hurdles.[1]

  • Fermentation:

    • This compound bacteria (LAB) often have specific nutritional requirements.

    • Carbon catabolite repression can lead to the preferential consumption of glucose over other sugars like xylose.

    • The accumulation of this compound lowers the pH, which can inhibit microbial growth and productivity. High substrate concentrations can also be inhibitory.

    • Heterofermentative pathways can lead to the formation of undesirable byproducts, reducing the final this compound yield.[1]

Q2: What are the common inhibitory compounds generated during pretreatment?

A2: Pretreatment of lignocellulosic biomass releases several compounds that can inhibit subsequent enzymatic hydrolysis and fermentation. These include:

  • Furan Aldehydes: Furfural (from pentose degradation) and 5-hydroxymethylfurfural (HMF) (from hexose degradation).[2]

  • Weak Acids: Acetic acid is formed from the hydrolysis of acetyl groups in hemicellulose.[2] Formic and levulinic acids can also be generated.

  • Phenolic Compounds: These are derived from the breakdown of lignin. Examples include vanillin, syringaldehyde, and p-coumaric acid.

Q3: How do these inhibitors affect this compound-producing microorganisms?

A3: Inhibitors can negatively impact microbial metabolism in several ways:

  • Furfural and HMF: These compounds can inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and alcohol dehydrogenase (ADH).[2] They can also damage DNA and disrupt cellular redox balance.[2]

  • Acetic Acid: In its undissociated form, acetic acid can diffuse across the cell membrane and dissociate inside the cell, leading to a drop in intracellular pH and anion accumulation, which disrupts cellular processes.

  • Phenolic Compounds: These can interfere with cell membranes, altering their integrity and function.

Q4: What is detoxification and why is it important?

A4: Detoxification is a process used to remove or reduce the concentration of inhibitory compounds in the lignocellulosic hydrolysate before fermentation.[3][4] This step is crucial for improving the fermentability of the hydrolysate and achieving higher this compound yields and productivities.[3]

Q5: What are the common methods for detoxifying lignocellulosic hydrolysates?

A5: Detoxification methods can be broadly classified into physical, chemical, and biological approaches.

  • Physical Methods:

    • Evaporation: Can remove volatile inhibitors like furfural and acetic acid.

  • Chemical Methods:

    • Overliming: Treatment with calcium hydroxide (slaked lime) at high pH and temperature can precipitate some inhibitors.

    • Activated Carbon: Adsorbs a wide range of inhibitory compounds.[5]

    • Ion Exchange Resins: Can remove charged inhibitors like acetic acid and some phenolics.

    • Reducing Agents: Chemicals like sodium borohydride can reduce inhibitory aldehydes to less toxic alcohols.[6]

  • Biological Methods:

    • Microbial Detoxification: Using microorganisms or their enzymes (like laccases) to degrade or modify inhibitory compounds into less toxic forms.[3] This method is advantageous due to its mild reaction conditions and low energy consumption.[3]

Troubleshooting Guides

Issue 1: Low this compound Yield Despite High Sugar Consumption
Possible Cause Troubleshooting Steps
Nutrient Limitation Supplement the fermentation medium with a nitrogen source (e.g., yeast extract, corn steep liquor) and other essential nutrients.
Sub-optimal pH Monitor and control the pH of the fermentation broth. For most this compound bacteria, the optimal pH is between 5.0 and 7.0. Use a suitable neutralizing agent like calcium carbonate or sodium hydroxide.
Sub-optimal Temperature Ensure the fermenter temperature is maintained at the optimum for the specific microbial strain being used. Most lactobacilli are mesophilic (25–40°C), but some thermophilic strains prefer higher temperatures (40–65°C).[1]
Byproduct Formation Analyze the fermentation broth for byproducts such as acetic acid and ethanol, which can occur in heterofermentative pathways. Consider using a homofermentative strain or genetically engineering the existing strain to favor this compound production.
Inhibitor Presence Even at sub-lethal concentrations, inhibitors can divert metabolic energy from growth and product formation to cellular maintenance and detoxification, reducing the yield. Analyze the hydrolysate for residual inhibitors and consider a more effective detoxification step.
Issue 2: Slow or No Microbial Growth
Possible Cause Troubleshooting Steps
High Concentration of Inhibitors This is a primary cause of poor microbial growth. Measure the concentration of key inhibitors (furfural, HMF, acetic acid, phenolics) in the hydrolysate. Implement or optimize a detoxification protocol.
Extreme pH of Hydrolysate The pH of the pretreated hydrolysate can be very low. Neutralize the hydrolysate to a pH suitable for microbial growth (typically 6.5-7.0) before inoculation.
Osmotic Stress Very high sugar concentrations in the hydrolysate can cause osmotic stress, inhibiting cell growth. Consider diluting the hydrolysate or using a fed-batch fermentation strategy.
Inoculum Viability Check the viability and health of the inoculum before starting the fermentation. Ensure the seed culture is in the exponential growth phase.
Inadequate Aeration (for some strains) While many this compound bacteria are facultative anaerobes or microaerophilic, some may have specific oxygen requirements for initial growth. Ensure the appropriate aeration/agitation strategy is in place.
Issue 3: Incomplete Utilization of Sugars (especially Xylose)
Possible Cause Troubleshooting Steps
Carbon Catabolite Repression (CCR) The presence of glucose can repress the genes responsible for utilizing other sugars like xylose. Use a microbial strain that is known to co-ferment glucose and xylose or one that has been engineered to overcome CCR.
Lack of Xylose Utilization Pathway The selected microorganism may not have the metabolic pathway to ferment xylose. Use a strain that is naturally capable of xylose fermentation or one that has been genetically modified to do so.
Sub-optimal Conditions for Xylose Metabolism The optimal conditions (pH, temperature) for xylose fermentation may differ from those for glucose fermentation. Investigate the specific requirements for xylose utilization by your strain.

Data Presentation

Table 1: this compound Production from Various Lignocellulosic Feedstocks
FeedstockMicroorganismPretreatmentFermentation ModeThis compound Titer (g/L)Yield (g/g sugar)Productivity (g/L/h)Reference
Sugarcane BagasseBacillus coagulans--46.50.88-[7]
Banana PedunclesBacillus coagulans--26.60.903.61[7]
CarobIsolate A107--51.40.821.95[7]
Wood SawdustLactococcus lactis8% H₂SO₄, 16% substrate, 2hBatch9.871.1-[8]
Sweet Sorghum BagasseBacillus coagulans LA15072% NaOH, 118°C, 80 minSSF32-0.96[9]
Empty Fruit BunchRhizopus oryzae NRRL 395Microwave-alkaliFed-batch SSF9.8--[10]
Corn StoverEngineered E. coliDilute AcidSSF590.71-[11]
Table 2: Effectiveness of Different Detoxification Methods
Hydrolysate SourceDetoxification MethodInhibitorRemoval Efficiency (%)Reference
Sugarcane BagasseOverliming (Ca(OH)₂)Furfural95.40[5]
Sugarcane BagasseOverliming (Ca(OH)₂)Phenolics41.75[5]
Wheat StrawIon exchange + OverlimingFurfurals77.44[5]
Wheat StrawIon exchange + OverlimingAcetic Acid92.19[5]
SpruceSodium BorohydrideFurfuralHigh (not quantified)[6]
Corn CobRhodococcus aetherivorans N1-SFurfural80.5[3]
Corn CobRhodococcus aetherivorans N1-S5-HMF50.7[3]
Corn CobRhodococcus aetherivorans N1-SPhenolic Compounds71.5[3]

Experimental Protocols

NREL Protocol for Compositional Analysis of Lignocellulosic Biomass

This procedure determines the structural carbohydrates and lignin content of the biomass. A two-step acid hydrolysis process is used to fractionate the biomass into forms that are easily quantifiable.[12]

Materials:

  • Prepared biomass (dried and milled)

  • Sulfuric acid (72%)

  • Deionized water

  • Filtration crucibles

  • Autoclave

  • HPLC system for sugar analysis

  • UV-Vis spectrophotometer for acid-soluble lignin

Procedure Outline:

  • Sample Preparation: The biomass must be prepared according to the NREL LAP "Preparation of Samples for Biomass Compositional Analysis," which involves drying and milling the sample to a specific particle size.[12][13]

  • First Stage Hydrolysis: A known weight of the dried biomass is treated with 72% sulfuric acid at 30°C for 60 minutes. This hydrolyzes the carbohydrates into soluble sugars.

  • Second Stage Hydrolysis: The reaction mixture is diluted with deionized water to a 4% sulfuric acid concentration and then autoclaved at 121°C for 1 hour. This completes the hydrolysis of sugar oligomers to monomers.

  • Separation of Solids and Liquids: The hydrolysate is filtered to separate the acid-insoluble residue (primarily lignin and ash) from the liquid fraction containing the dissolved sugars and acid-soluble lignin.

  • Analysis of Acid-Insoluble Residue: The solid residue is washed, dried, and weighed to determine the amount of acid-insoluble lignin. A portion is then ashed in a muffle furnace to correct for any inorganic material.

  • Analysis of Liquid Fraction:

    • The concentration of monomeric sugars (glucose, xylose, etc.) is determined by HPLC.

    • The concentration of acid-soluble lignin is determined by measuring the absorbance of the liquid fraction using a UV-Vis spectrophotometer at a specific wavelength.

Dilute Acid Pretreatment

This protocol is a common method for breaking down the hemicellulose component of lignocellulosic biomass.

Materials:

  • Milled lignocellulosic feedstock

  • Dilute sulfuric acid (e.g., 0.5-4% w/v)

  • High-pressure reactor or autoclave

Procedure Outline:

  • Mix the biomass with the dilute acid solution to a specific solid loading (e.g., 5-15% w/v).

  • Heat the slurry in a sealed reactor to a high temperature (e.g., 120-190°C) for a defined residence time (e.g., 10-60 minutes).[14]

  • Rapidly cool the reactor to stop the reaction.

  • Separate the liquid hydrolysate (rich in hemicellulose-derived sugars and inhibitors) from the solid residue (rich in cellulose and lignin) by filtration.

  • The solid fraction can be washed and then subjected to enzymatic hydrolysis. The liquid fraction may require detoxification before fermentation.

Enzymatic Hydrolysis (Saccharification)

This protocol uses enzymes to break down cellulose into glucose.

Materials:

  • Pretreated lignocellulosic solids

  • Citrate or acetate buffer (e.g., 50 mM, pH 4.8-5.0)

  • Cellulase enzyme cocktail

  • Shaking incubator or stirred tank reactor

Procedure Outline:

  • Prepare a slurry of the pretreated biomass in the buffer to the desired solids loading (e.g., 2-20% w/v).

  • Adjust the pH of the slurry to the optimum for the enzyme cocktail (typically pH 4.8-5.0).

  • Preheat the slurry to the optimal temperature for the enzymes (typically 50°C).

  • Add the cellulase enzyme cocktail at a specific loading (e.g., 5-20 Filter Paper Units (FPU) per gram of cellulose).

  • Incubate the mixture with agitation for 24-96 hours.

  • Take samples periodically to monitor the release of glucose and other sugars using HPLC.

Simultaneous Saccharification and Fermentation (SSF)

SSF combines enzymatic hydrolysis and fermentation into a single step, which can reduce costs and improve efficiency.[15]

Materials:

  • Pretreated lignocellulosic solids

  • Fermentation medium (including nutrients and a buffer)

  • Cellulase enzyme cocktail

  • This compound-producing microorganism

  • Bioreactor with temperature and pH control

Procedure Outline:

  • Sterilize the bioreactor containing the fermentation medium and the pretreated biomass slurry.

  • Cool the bioreactor to the optimal temperature for the SSF process, which is a compromise between the optimal temperatures for the enzyme and the microorganism (e.g., 37-42°C).

  • Aseptically add the cellulase enzyme cocktail and the microbial inoculum.

  • Maintain the temperature and control the pH (e.g., with CaCO₃ or NaOH) throughout the process.

  • Take samples periodically to monitor this compound production and sugar consumption by HPLC.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Hydrolysate Processing cluster_2 Downstream Processing Feedstock Lignocellulosic Feedstock Pretreatment Pretreatment (e.g., Dilute Acid) Feedstock->Pretreatment SolidLiquidSeparation Solid-Liquid Separation Pretreatment->SolidLiquidSeparation SolidFraction Solid Fraction (Cellulose, Lignin) SolidLiquidSeparation->SolidFraction LiquidFraction Liquid Fraction (Sugars, Inhibitors) SolidLiquidSeparation->LiquidFraction EnzymaticHydrolysis Enzymatic Hydrolysis SolidFraction->EnzymaticHydrolysis Detoxification Detoxification LiquidFraction->Detoxification Hydrolysate Sugar-Rich Hydrolysate EnzymaticHydrolysis->Hydrolysate DetoxifiedHydrolysate Detoxified Hydrolysate Detoxification->DetoxifiedHydrolysate Fermentation Fermentation Hydrolysate->Fermentation DetoxifiedHydrolysate->Fermentation Purification Purification Fermentation->Purification LacticAcid This compound Purification->LacticAcid

Caption: General workflow for this compound production from lignocellulosic biomass.

Troubleshooting_Workflow Start Low this compound Conversion Efficiency CheckGrowth Is microbial growth inhibited? Start->CheckGrowth CheckYield Is this compound yield low despite good growth? CheckGrowth->CheckYield No Inhibitors High inhibitor concentration (furfural, HMF, acids). -> Perform detoxification. CheckGrowth->Inhibitors Yes pH_Osmotic Incorrect pH or high osmotic pressure. -> Neutralize/dilute hydrolysate. CheckGrowth->pH_Osmotic Yes CheckXylose Is xylose being consumed? CheckYield->CheckXylose No Nutrients Nutrient limitation. -> Supplement medium. CheckYield->Nutrients Yes Conditions Sub-optimal pH or temperature. -> Optimize fermentation conditions. CheckYield->Conditions Yes Byproducts Byproduct formation. -> Use homofermentative strain. CheckYield->Byproducts Yes CCR Carbon Catabolite Repression. -> Use co-fermenting strain. CheckXylose->CCR No NoPathway Microbe lacks xylose utilization pathway. -> Select appropriate strain. CheckXylose->NoPathway No Inhibitor_Pathway cluster_Pretreatment Pretreatment Stage cluster_Inhibitors Generated Inhibitors cluster_Fermentation Impact on Fermentation Hemicellulose Hemicellulose Furfural Furfural & 5-HMF Hemicellulose->Furfural WeakAcids Weak Acids (e.g., Acetic Acid) Hemicellulose->WeakAcids Cellulose Cellulose Cellulose->Furfural Lignin Lignin Phenolics Phenolic Compounds Lignin->Phenolics Microbe This compound Bacterium Furfural->Microbe EnzymeInhibition Enzyme Inhibition (Glycolysis) Furfural->EnzymeInhibition DNA_Damage DNA Damage & Redox Imbalance Furfural->DNA_Damage WeakAcids->Microbe Low_pH Intracellular pH Drop WeakAcids->Low_pH Phenolics->Microbe MembraneDamage Cell Membrane Damage Phenolics->MembraneDamage Microbe->EnzymeInhibition Microbe->MembraneDamage Microbe->DNA_Damage Microbe->Low_pH

References

challenges and solutions in downstream processing of lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the downstream processing of lactic acid from fermentation broths.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the purification of this compound, categorized by the separation technique.

Precipitation

Q1: My this compound yield is lower than expected after precipitation and acidification.

A1: Low yields in the precipitation method can stem from several factors:

  • Incomplete Precipitation: Ensure the pH is maintained between 5.0 and 6.0 during neutralization with a base like calcium hydroxide to maximize the formation of calcium lactate.[1][2]

  • Incomplete Acidification: During the acidification step with sulfuric acid, ensure stoichiometric amounts are used to fully convert the calcium lactate back to this compound.

  • Product Loss: Losses can occur during the filtration of the gypsum byproduct.[2] Ensure thorough washing of the filter cake to recover any trapped this compound.

Q2: The purity of my final this compound product is poor, and it has a noticeable color.

A2: The fermentation broth contains numerous impurities like residual sugars, proteins, and other organic acids that can co-precipitate or remain in the final product.[2]

  • Pre-treatment: Consider a pre-treatment step using activated carbon to decolorize the broth and remove some organic impurities before precipitation.[2][3]

  • Further Purification: For higher purity, the technical-grade this compound (typically 22-44% purity) obtained from precipitation can be further purified by esterification with an alcohol (e.g., ethanol or methanol), followed by distillation and hydrolysis of the resulting ester.[1][2][4]

Q3: I am generating a large amount of gypsum waste, which is a disposal issue.

A3: A significant drawback of the traditional precipitation method using calcium hydroxide is the production of a substantial amount of calcium sulfate (gypsum).[1][5] To mitigate this, consider alternative neutralizing agents. For instance, using ammonium hydroxide for neutralization produces ammonium lactate. Subsequent acidification with sulfuric acid yields this compound and ammonium sulfate, which can be separated more easily and may have applications as a fertilizer.[1]

Solvent Extraction

Q1: The extraction efficiency of this compound into the organic solvent is low.

A1: Low extraction efficiency is a common challenge.[2] Several factors influence this:

  • pH of the Aqueous Phase: The pH of the fermentation broth should be below the pKa of this compound (3.86) to ensure it is in its protonated, less polar form, which is more soluble in the organic solvent.[2]

  • Choice of Solvent: The choice of extractant and diluent is critical. Tertiary amines mixed with a suitable diluent are often effective.[1]

  • Phase Ratio: Optimize the volume ratio of the organic to aqueous phase.

  • Mixing: Ensure adequate mixing to maximize the interfacial area for mass transfer, but avoid vigorous mixing that can lead to stable emulsions.

Q2: I'm observing emulsion formation, making phase separation difficult.

A2: Emulsions can form due to the presence of surfactants, proteins, and cell debris in the fermentation broth.

  • Centrifugation: A laboratory-scale centrifuge can be used to aid in breaking the emulsion and separating the phases.

  • Pre-treatment: Pre-treating the broth by microfiltration or ultrafiltration to remove cells and macromolecules can prevent emulsion formation.

  • Solvent Choice: The choice of solvent can also impact emulsion stability. Experiment with different diluents.

Membrane Separation (Electrodialysis, Nanofiltration, etc.)

Q1: The permeate flux is declining rapidly during microfiltration/ultrafiltration of the fermentation broth.

A1: This is likely due to membrane fouling, where components of the broth (e.g., microbial cells, proteins) accumulate on the membrane surface, blocking the pores.[6]

  • Pre-treatment: Centrifuge the broth to remove cells before filtration.

  • Cross-flow Velocity: Increase the cross-flow velocity to create more shear at the membrane surface, which helps to sweep away foulants.[7]

  • Backwashing/Cleaning: Implement regular backwashing or cleaning cycles according to the membrane manufacturer's instructions.

Q2: My electrodialysis (ED) process has low current efficiency and high energy consumption.

A2: Several factors can contribute to inefficient ED:

  • Membrane Fouling: Similar to pressure-driven membrane processes, fouling of ion-exchange membranes can occur, increasing electrical resistance.[1][8] Pre-treatment of the feed stream is crucial.[9]

  • Incorrect Operating Conditions: Operate within the optimal ranges for voltage, current density, and flow rates as specified by the system manufacturer.

  • Feed Concentration: The concentration of lactate in the feed stream can impact efficiency. In some cases, a pre-concentration step may be beneficial.[1][10]

Q3: Nanofiltration is not effectively separating this compound from residual sugars.

A3: The separation efficiency of nanofiltration membranes depends on the membrane's molecular weight cut-off (MWCO) and the charge of the molecules.

  • pH Adjustment: The charge of this compound is pH-dependent. Adjusting the pH of the feed can enhance the separation from neutral sugar molecules due to the Donnan exclusion effect.[6]

  • Membrane Selection: Choose a membrane with an appropriate MWCO that retains the larger sugar molecules while allowing the smaller this compound to pass through.

Ion-Exchange Chromatography

Q1: The binding capacity of my ion-exchange resin for lactate is low.

A1: The binding capacity is influenced by several factors:

  • Resin Type: Weak anion exchangers are often preferred for this compound purification.[11]

  • pH of the Feed: The pH of the fermentation broth should be adjusted to be above the pKa of this compound (3.86) to ensure that the this compound is in its anionic lactate form, which can bind to the anion-exchange resin.[2]

  • Competing Ions: The presence of other anions in the broth can compete with lactate for binding sites on the resin, reducing its effective capacity for this compound.

Q2: I am getting poor separation of this compound from other organic acids present in the fermentation broth.

A2: This is a common challenge due to the similar properties of many organic acids.

  • Elution Gradient: Instead of a simple isocratic elution, a gradient elution (e.g., a gradually increasing concentration of the eluting salt or a change in pH) can provide better resolution and separation of the different organic acids.

  • Resin Selection: The choice of resin can influence selectivity. Some resins may have a higher affinity for this compound over other acids.

Q3: The eluted this compound is not pure and contains residual salts from the eluent.

A3: This can be addressed by a subsequent desalting step. Techniques like nanofiltration or a second ion-exchange step with a cation exchanger can be used to remove these salts.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound downstream processing.

Table 1: Comparison of this compound Recovery and Purity by Different Methods

Downstream MethodFeedstock/SourceRecovery (%)Purity (%)Reference(s)
Precipitation & AcidificationFermentation Broth-Technical Grade (22-44%)[1][2]
Solvent ExtractionFermentation Broth8693[12][13]
Two-Stage ElectrodialysisFermentation Broth-Final Concentration: 151 g/L[9]
Ion-Exchange ChromatographyFermentation Broth~80.4091.8[2][3]
Ion-Exchange ChromatographyFermentation Broth98.9>99.17[11]
Integrated (UF, ED, IXC)Sweet Sorghum Juice85.6 (in acid stream of ED)99.8[14]
Reactive DistillationFermentation Broth->98[15]

Table 2: Performance Metrics for Electrodialysis in this compound Purification

ParameterValueConditionsReference(s)
Energy Consumption (Monopolar ED)0.6 kWh/kg lactate-[10]
Energy Consumption (Bipolar ED)0.6 - 1.0 kWh/kg lactate-[10]
Total Energy Consumption (Two-Stage ED)0.78 - 0.97 kWh/kg-[16]
Current Efficiency (Monopolar ED)~90%-[10]
Current Efficiency (Bipolar ED)~90%Optimized conditions[10]
Lactate FluxUp to 300 g m⁻² h⁻¹Monopolar and Bipolar ED[10]
Final this compound Concentration16% (157 g/L)Bipolar ED[8][10]

Experimental Protocols

Protocol 1: this compound Recovery via Precipitation
  • Neutralization: Add calcium hydroxide (Ca(OH)₂) to the fermentation broth to raise the pH to between 5.0 and 6.0. This will precipitate calcium lactate.[1][2]

  • Filtration: Separate the precipitated calcium lactate from the broth by filtration.

  • Acidification: Resuspend the calcium lactate in water and add sulfuric acid (H₂SO₄) to lower the pH. This will form this compound and precipitate calcium sulfate (gypsum).[2]

  • Gypsum Removal: Filter out the precipitated gypsum. The filtrate is a solution of this compound.

  • Concentration: Concentrate the this compound solution by evaporation.

Protocol 2: this compound Purification by Ion-Exchange Chromatography
  • Resin Selection and Preparation: Select a suitable weak anion-exchange resin (e.g., Amberlite IRA-96).[11] Pack it into a column and equilibrate the resin with a suitable buffer.

  • Sample Loading: Adjust the pH of the fermentation broth to be above the pKa of this compound (3.86) and load it onto the equilibrated column.[2]

  • Washing: Wash the column with a suitable buffer to remove unbound impurities.

  • Elution: Elute the bound lactate using an appropriate eluent, such as a solution of HCl or NaOH.[2][3] A gradient elution may be used to separate this compound from other bound substances.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions to identify those containing this compound.

Protocol 3: this compound Purification by Reactive Distillation
  • Esterification:

    • Feed the this compound solution and an alcohol (e.g., ethanol) along with a catalyst (e.g., sulfuric acid) into the middle of a reactive distillation column.[17]

    • Operate the column in a semi-batch mode at total reflux for a set period (e.g., 2 hours).[17]

    • After the initial reaction time, change the reflux ratio to zero. Collect the distillate, which will predominantly be ethanol and water. The residue will contain ethyl lactate.[17]

  • Hydrolysis:

    • Feed the residue from the esterification step (containing ethyl lactate) back into the same apparatus.

    • Add a diluted this compound solution to the middle of the column.

    • Perform the hydrolysis in a semi-batch mode at a partial reflux ratio (e.g., at 90°C for 4 hours).[17]

    • The final residue stream will contain the purified this compound.

Process and Workflow Diagrams

LacticAcid_Downstream_Processing Fermentation Fermentation Broth (this compound, Cells, Sugars, Proteins, etc.) Pretreatment Pre-treatment (Microfiltration/Ultrafiltration) Fermentation->Pretreatment Cell & Impurity Removal Purification Primary Purification Pretreatment->Purification Precipitation Precipitation Purification->Precipitation SolventExtraction Solvent Extraction Purification->SolventExtraction MembraneSep Membrane Separation (e.g., Electrodialysis) Purification->MembraneSep IonExchange Ion-Exchange Purification->IonExchange Polishing Polishing/Concentration (e.g., Nanofiltration, Evaporation, Distillation) Precipitation->Polishing SolventExtraction->Polishing MembraneSep->Polishing IonExchange->Polishing FinalProduct High-Purity this compound Polishing->FinalProduct

Caption: General workflow for downstream processing of this compound.

Precipitation_Workflow Broth Fermentation Broth Neutralization Neutralization (add Ca(OH)₂) Broth->Neutralization Filtration1 Filtration Neutralization->Filtration1 CalciumLactate Calcium Lactate (solid) Filtration1->CalciumLactate collect solid SpentBroth Spent Broth (waste) Filtration1->SpentBroth discard filtrate Acidification Acidification (add H₂SO₄) CalciumLactate->Acidification Filtration2 Filtration Acidification->Filtration2 Gypsum Gypsum (CaSO₄ waste) Filtration2->Gypsum discard solid CrudeLA Crude this compound Solution Filtration2->CrudeLA collect filtrate

Caption: Workflow for this compound recovery via precipitation.

Electrodialysis_Concept cluster_0 Electrodialysis Stack Anode Anode (+) Cathode Cathode (-) CEM1 CEM AEM1 AEM CEM2 CEM Concentrate AEM2 AEM Feed Feed->AEM1 Lactate⁻ Feed->CEM1 Na⁺ Diluate L1 Diluate Stream L2 Concentrate Stream L3 Diluate Stream

Caption: Conceptual diagram of electrodialysis for lactate concentration.

References

resolving asymmetric peaks in reverse-phase HPLC of lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding asymmetric peaks in the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of lactic acid.

Troubleshooting Guide: Resolving Asymmetric Peaks

Asymmetric peaks, manifesting as either "tailing" or "fronting," can compromise the accuracy and reproducibility of this compound quantification. Peak tailing is the most common issue for acidic analytes like this compound.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My this compound peak is tailing. What are the common causes and how do I fix it?

Peak tailing for acidic compounds like this compound in RP-HPLC is often a sign of undesirable secondary interactions between the analyte and the stationary phase.[3][4] The primary cause is typically the interaction of the ionized lactate with active silanol groups on the silica-based column packing.[1][3][4][5]

Follow these steps to troubleshoot and resolve peak tailing:

Step 1: Evaluate and Adjust Mobile Phase pH

The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds.[6][7]

  • Problem: If the mobile phase pH is close to or above the pKa of this compound (~3.86), the molecule will be partially or fully ionized (in the lactate form). This negatively charged species can interact with residual, positively charged silanol groups on the silica stationary phase through ion-exchange, causing peak tailing.[3][8]

  • Solution: Suppress the ionization of this compound by lowering the mobile phase pH. A pH of around 2.5 to 3.0 is often effective.[2][9] This is typically achieved by adding an acidifier like phosphoric acid or formic acid to the aqueous portion of the mobile phase.[9] The goal is to maintain the mobile phase pH at least 1-2 units below the analyte's pKa.[7][9]

Step 2: Check for Column Overload

  • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10][11]

  • Solution: Reduce the concentration of your this compound standard and samples. Perform a series of injections with decreasing concentrations to see if the peak shape improves. You can also try reducing the injection volume.[10][12]

Step 3: Assess the HPLC Column Condition

  • Problem: The column itself can be a source of asymmetry.

    • Silanol Activity: Standard silica-based C18 columns have residual silanol groups that can cause tailing with polar and acidic compounds.[1][3][13]

    • Column Degradation: Over time, column performance can degrade, or a void can form at the column inlet, leading to poor peak shapes.[2][10]

  • Solution:

    • Use End-Capped Columns: Modern, high-purity, end-capped columns are designed to have minimal residual silanol activity and are highly recommended for analyzing acidic compounds.[1][4][14]

    • Column Flushing: If you suspect contamination, flush the column with a strong solvent.[2][11]

    • Replace the Column: If the column is old or performance does not improve after cleaning, it may need to be replaced.[2][10]

Step 4: Consider Mobile Phase Additives

  • Problem: Even with pH optimization, secondary interactions can persist.

  • Solution: Mobile phase additives can enhance separation and improve peak shape.[15]

    • Buffers: Using a buffer (e.g., phosphate or formate buffer) helps to maintain a stable pH throughout the analysis, which is crucial for reproducibility.[16][17] A buffer concentration of 10-50 mM is generally recommended.[2][16]

    • Ion-Pairing Agents: While less common for simple acids, agents like trifluoroacetic acid (TFA) can be used at low concentrations (0.05-0.1%) to mask active sites and improve peak shape.[14][17] However, be aware that TFA can suppress MS signals if using an LC-MS system.[14]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for troubleshooting asymmetric this compound peaks.

G start Asymmetric Peak Observed (Tailing) q_ph Is mobile phase pH ~2 units below pKa (~3.86)? start->q_ph s_ph ACTION: Adjust pH to 2.5-3.0 using a buffer (e.g., 10mM Phosphate) or acidifier (e.g., 0.1% H₃PO₄). q_ph->s_ph No q_conc Is sample concentration too high? q_ph->q_conc Yes end_good Peak Shape Improved s_ph->end_good s_conc ACTION: Reduce sample concentration and/or injection volume. q_conc->s_conc Yes q_column Is the column old, non-end-capped, or potentially contaminated? q_conc->q_column No s_conc->end_good s_column ACTION: Use a modern, end-capped C18 column. Flush with strong solvent or replace if necessary. q_column->s_column Yes end_bad Issue Persists: Consider secondary causes (e.g., extra-column volume, temperature). q_column->end_bad No s_column->end_good G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) c18 C18 Chain (Primary Hydrophobic Interaction) lactate Lactate Anion (COO⁻) lactate->silanol Undesirable Secondary Interaction (Causes Tailing) lactic_acid This compound (COOH) lactic_acid->c18 Desired Primary Interaction

References

methods to prevent racemization during optically pure lactic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the production of optically pure lactic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to maintaining the optical purity of this compound during production and analysis.

I. Racemization During Production (Chemical & Fermentation)

Question 1: What are the primary factors that cause racemization of this compound?

Answer: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is primarily influenced by three main factors during this compound production:

  • Temperature: High temperatures significantly accelerate the rate of racemization. This is particularly critical during downstream processing steps like distillation or in high-temperature chemical synthesis.

  • pH: Both acidic and alkaline conditions can promote racemization, with the specific effect depending on the process. In fermentation, pH can influence the activity of enzymes, including lactate racemase.

  • Catalysts: The presence of certain catalysts, such as metal oxides (e.g., MgO) or bases, can increase the rate of racemization.[1]

Question 2: My fermentation process is producing a racemic mixture of this compound. What is the likely cause?

Answer: If your fermentation is yielding a racemic mixture, the most probable cause is the presence of a lactate racemase enzyme in your production strain.[2] Many species of Lactobacillus, such as Lactobacillus plantarum, naturally express this enzyme, which interconverts L- and D-lactic acid.[2][3]

Troubleshooting Steps:

  • Strain Verification: Confirm the genetic makeup of your production strain. If you are using a wild-type strain known to have racemase activity, consider switching to a genetically engineered strain where the lactate racemase gene (larA) has been knocked out.

  • Fermentation Conditions: While the primary cause is likely enzymatic, suboptimal fermentation conditions can exacerbate the issue. Review and optimize the pH and temperature of your fermentation. Some studies suggest that controlling the pH can influence the final optical purity.[4][5][6][7]

Question 3: I am observing a decrease in optical purity during the purification of my chemically synthesized this compound. What could be happening?

Answer: Loss of optical purity during purification is most often due to exposure to high temperatures. Distillation, a common purification method, can induce thermal racemization.

Troubleshooting Steps:

  • Optimize Distillation Conditions: If using distillation, aim for the lowest possible temperature and pressure (vacuum distillation) to minimize the thermal stress on the this compound.

  • Consider Alternative Purification Methods: Crystallization is a purification method that can be performed at lower temperatures and can be effective for separating enantiomers and removing impurities.[8][9][10][11]

II. Analytical & Quality Control Issues

Question 4: My chiral HPLC chromatogram shows broad or tailing peaks for the this compound enantiomers. What are the possible causes and solutions?

Answer: Broad or tailing peaks in chiral HPLC analysis can be caused by several factors related to the column, mobile phase, or sample.

Troubleshooting Steps:

  • Column Health:

    • Contamination: The column inlet frit may be partially blocked by particulates from the sample or mobile phase. Try back-flushing the column.[12] If the problem persists, the column may need to be replaced.

    • Column Degradation: The chiral stationary phase can degrade over time, especially if exposed to incompatible solvents. Ensure your mobile phase is compatible with the column chemistry.

  • Mobile Phase:

    • pH: The pH of the mobile phase can significantly affect the peak shape of acidic compounds like this compound. Ensure the pH is appropriate for your column and analyte.

    • Buffer Concentration: An inadequate buffer concentration can lead to poor peak shape. Try increasing the buffer concentration.[12]

  • Sample Issues:

    • Overloading: Injecting too much sample can saturate the column, leading to broad peaks. Try diluting your sample or reducing the injection volume.[13]

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.

Question 5: I am getting inconsistent results when measuring the optical purity of my this compound. What should I check?

Answer: Inconsistent results in optical purity measurements can stem from issues with sample preparation, the analytical method itself, or sample stability.

Troubleshooting Steps:

  • Method Validation: Ensure your analytical method is properly validated for linearity, accuracy, and precision.

  • Sample Preparation:

    • Consistency: Ensure that your sample preparation, including any derivatization steps, is consistent between runs.

    • Stability: this compound can racemize under certain storage conditions (e.g., high temperature, non-neutral pH). Analyze samples as quickly as possible after preparation and store them under appropriate conditions (e.g., refrigerated).

  • Instrument Calibration: Regularly calibrate your analytical instrument (e.g., HPLC, GC-MS, polarimeter) to ensure accurate measurements.

Data on Factors Influencing Racemization

The following tables summarize quantitative data on the effects of temperature and catalysts on this compound racemization.

Table 1: Effect of Temperature and Time on the Conversion of L,L-lactide to meso-lactide (a form of racemization) [1]

Temperature (°C)Heating Time (min)meso-lactide (wt%)
2001204.5
23060~10
25060~20
30012038.7

Table 2: Comparison of Catalysts on Lactide Polymerization and Racemization [14]

CatalystConversion (%)Molecular Weight ( kg/mol )D-lactic acid content (%)
CaOct₂5819.5~5
MgOct₂91.531~7
ZnOct₂92.864~8

Key Experimental Protocols

Protocol 1: Determination of this compound Optical Purity by Chiral HPLC

This protocol provides a general method for the separation and quantification of D- and L-lactic acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, R, or TAG)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Ammonium acetate or other suitable buffer salts

  • This compound standards (D- and L-enantiomers)

  • Sample containing this compound

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A common mobile phase for chiral separation of this compound is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards of both D- and L-lactic acid in the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peaks for D- and L-lactic acid based on the retention times of the standards. Quantify the amount of each enantiomer in the samples by comparing the peak areas to the calibration curve. The optical purity can be calculated as follows:

    • Optical Purity (% L-lactic acid) = [Area(L) / (Area(L) + Area(D))] x 100

Protocol 2: Resolution of Racemic this compound by Diastereomeric Salt Crystallization

This protocol describes a common method for separating a racemic mixture of this compound by forming diastereomeric salts with a chiral amine.

1. Materials and Equipment:

  • Racemic this compound

  • Enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine)

  • Suitable solvent (e.g., ethanol, water)

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel)

  • Strong acid (e.g., HCl) for acidification

2. Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral amine in the same solvent.

  • Mixing and Crystallization: Slowly add the amine solution to the this compound solution with stirring. The diastereomeric salts will begin to form. Allow the mixture to stand, possibly with cooling, to promote crystallization. One diastereomer will be less soluble and will crystallize out of the solution.

  • Separation: Separate the crystals from the mother liquor by filtration.

  • Purification of the Diastereomer: The collected crystals can be recrystallized from a suitable solvent to improve their purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl). This will protonate the lactate and precipitate the chiral amine salt.

  • Isolation of the Pure Enantiomer: The pure this compound enantiomer can then be extracted from the aqueous solution using an organic solvent. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Visualizations

experimental_workflow cluster_production Production cluster_analysis Analysis cluster_troubleshooting Troubleshooting Fermentation Fermentation/ Chemical Synthesis Purification Purification Fermentation->Purification SamplePrep Sample Preparation Purification->SamplePrep Quality Control Sample ChiralHPLC Chiral HPLC Analysis SamplePrep->ChiralHPLC DataAnalysis Data Analysis ChiralHPLC->DataAnalysis DataAnalysis->Fermentation Process Optimization RacemicMixture Racemic Mixture Detected DataAnalysis->RacemicMixture RacemicMixture->Fermentation

Caption: Experimental workflow for producing and analyzing optically pure this compound.

racemization_factors cluster_factors Influencing Factors Racemization Racemization of this compound Temperature High Temperature Temperature->Racemization pH Extreme pH (Acidic/Alkaline) pH->Racemization Catalysts Presence of Catalysts Catalysts->Racemization Enzymes Lactate Racemase (in fermentation) Enzymes->Racemization

Caption: Key factors influencing the racemization of this compound.

troubleshooting_logic start Low Optical Purity Detected process_type Production Method? start->process_type fermentation Fermentation process_type->fermentation Fermentation chemical Chemical Synthesis/ Purification process_type->chemical Chemical check_strain Check for Lactate Racemase Activity in Strain fermentation->check_strain check_temp High Temperature Exposure? chemical->check_temp racemase_present Racemase Present check_strain->racemase_present Yes no_racemase No Racemase check_strain->no_racemase No high_temp High Temperature check_temp->high_temp Yes low_temp Low Temperature check_temp->low_temp No solution_strain Solution: Use Racemase- Negative Strain racemase_present->solution_strain investigate_further Investigate Other Factors (e.g., pH) no_racemase->investigate_further solution_temp Solution: Optimize Temperature/ Pressure during Purification high_temp->solution_temp low_temp->investigate_further

Caption: Troubleshooting logic for addressing low optical purity in this compound production.

References

optimizing incubation temperature for maximizing LAB growth and acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing incubation temperature for maximizing Lactic Acid Bacteria (LAB) growth and acid production.

Troubleshooting Guide

This guide addresses common issues encountered during LAB fermentation experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Growth - Suboptimal Temperature: The incubation temperature is outside the optimal range for the specific LAB strain.[1][2] - Inappropriate Medium: The growth medium may lack essential nutrients or have an incorrect pH. - Low Inoculum Size: The initial amount of bacteria was insufficient to initiate robust growth.[3] - Oxygen Exposure (for anaerobic strains): Presence of oxygen can inhibit the growth of strictly anaerobic LAB.- Verify the optimal temperature for your strain and adjust the incubator accordingly. Refer to the table below for general temperature ranges. - Ensure the medium composition and initial pH are suitable for the LAB species. A neutral or slightly acidic pH (5.5-6.0) is often optimal.[1] - Increase the inoculum concentration. A common starting point is 1-5% (v/v).[3] - For anaerobic strains, use anaerobic jars or chambers and pre-reduced media.
Low Acid Production Despite Good Growth - End-Product Inhibition: Accumulation of this compound can lower the pH to a point that inhibits further acid production and growth.[4] - Substrate Limitation: The fermentable sugar in the medium has been depleted. - Temperature Shift: A deviation from the optimal temperature for acid production, which may differ slightly from the optimal growth temperature.[3]- Consider using a pH-controlled fermenter to maintain the pH within the optimal range for acid production. - Analyze the residual sugar concentration in the medium. If depleted, a fed-batch strategy may be necessary.[4] - Fine-tune the incubation temperature. For some strains, a slightly different temperature may favor acidogenesis over biomass production.[3]
Formation of White Film on Surface - Kahm Yeast: This is a common, non-harmful yeast that can form on the surface of ferments exposed to oxygen.[5]- Skim off the yeast from the surface. To prevent recurrence, ensure the ferment is not exposed to air. Using an airlock can be beneficial.[5]
Slimy or Viscous Fermentation Broth - Exopolysaccharide (EPS) Production: Some LAB strains produce EPS, which can increase the viscosity of the broth. This is not necessarily a negative outcome and is desirable in some applications. - Contamination: Contamination with other microorganisms can sometimes lead to sliminess. - Suboptimal Temperature: Fermenting at too high or too low a temperature can sometimes lead to a slimy texture.[6][7]- If EPS production is undesirable, consider screening for non-mucoid strains. - Perform a Gram stain and microscopic examination to check for contaminating organisms. - Ensure the incubation temperature is maintained within the optimal range.
Mold Growth - Oxygen Exposure: Molds require oxygen to grow and will typically appear on surfaces exposed to air.[6][7]- Discard any ferment with mold growth. Ensure all materials are submerged in the brine or medium and that there is minimal headspace.[6][7] Using an airlock can help prevent mold.[5]
Cloudy Brine/Medium - Bacterial Growth: A cloudy appearance is a normal indication of successful bacterial growth and this compound production.[5][6]- This is generally not an issue and is expected during active fermentation.
Mushy Texture of Fermented Vegetables - High Fermentation Temperature: Temperatures that are too high can lead to the breakdown of vegetable pectin.[5][7] - Insufficient Salt: Salt helps to keep vegetables crisp by inhibiting pectin-degrading enzymes.[5]- Ferment at a lower temperature within the recommended range. - Ensure the correct salt concentration is used for the type of vegetable being fermented.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation temperature for most this compound Bacteria?

A1: The optimal growth temperature for most LAB species falls between 30°C and 45°C.[1] However, this can vary significantly between different species and even strains. For example, thermophilic species like Streptococcus thermophilus and Lactobacillus acidophilus prefer temperatures around 40-45°C, while many mesophilic strains, such as Lactococcus lactis, grow best around 30°C.[1][8] For Lactobacillus plantarum, an optimal temperature for milk fermentation has been reported as 37°C.[3]

Q2: How does incubation temperature affect this compound production?

A2: Incubation temperature has a direct impact on enzymatic activity and, consequently, the rate of this compound production.[3] Increasing the temperature up to the optimum for a specific strain generally increases the rate of acid production.[3] However, exceeding the optimal temperature can lead to a rapid decline in both growth and acid production due to enzyme denaturation.[2] For instance, for Lactobacillus plantarum Dad 13, increasing the temperature from 30°C to 37°C enhanced acid production, but a further increase to 40°C resulted in a drastic decrease.[3]

Q3: Can I use the same temperature for both biomass growth and acid production?

A3: While the optimal temperatures for growth and acid production are often similar, they are not always identical. For some LAB, the optimal temperature for acid production may be slightly different from that for biomass. It is advisable to perform a temperature optimization study for your specific strain and desired outcome (i.e., maximizing cell numbers or this compound yield).

Q4: How can I determine the concentration of this compound in my fermentation broth?

A4: There are several methods to quantify this compound:

  • Titration: This is a traditional and straightforward method where the fermentation broth is titrated with a standard solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint, often using phenolphthalein as an indicator.[9][10]

  • Spectrophotometry/Colorimetry: These methods involve a colorimetric reaction with a reagent like p-hydroxybiphenyl, where the resulting color intensity is proportional to the this compound concentration.[11]

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that can separate and quantify this compound, and even distinguish between D- and L-isomers.[12]

  • Enzymatic Assays: These kits use specific enzymes that react with this compound, and the resulting product can be measured spectrophotometrically.

Q5: My fermentation has a sour smell. Is this normal?

A5: A pleasant, sour aroma is a good indication of a successful this compound fermentation.[5] However, a repulsive, putrid, or "off" smell can indicate contamination or spoilage and the product should be discarded.[6][7]

Quantitative Data Summary

Table 1: Optimal Incubation Temperatures for Growth and Acid Production of Various LAB Species

This compound Bacteria SpeciesOptimal Temperature Range for GrowthOptimal Temperature for Acid ProductionNotes
General Mesophilic LAB20°C - 40°C[3][8]30°C - 37°C[3][13]Includes many Lactococcus and Lactobacillus species.
General Thermophilic LAB40°C - 45°C[1]40°C - 45°C[1]Includes Streptococcus thermophilus and Lactobacillus acidophilus.
Lactobacillus plantarum30°C - 37°C[3]37°C[3]Growth is significantly slower at 40°C.[3]
Lactococcus lactis30°C - 37°C[8]~37°C[8]Can grow at temperatures as low as 10°C.[8]
Streptococcus thermophilus40°C - 45°C[1]40°C - 45°COften used in yogurt production in combination with L. bulgaricus.[14]
Lactobacillus acidophilus37°C - 45°C[1][8]~37°C - 40°C[8]A common probiotic strain.
Lactobacillus casei~37°C[3]37°C - 40°C[13]Widely used in dairy products.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Temperature for LAB Growth

Objective: To determine the incubation temperature that yields the maximum biomass for a specific LAB strain.

Materials:

  • LAB strain of interest

  • Appropriate broth medium (e.g., MRS broth)

  • Sterile culture tubes or flasks

  • Incubators set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 45°C)

  • Spectrophotometer

  • Sterile pipettes and tips

Methodology:

  • Prepare a fresh overnight culture of the LAB strain in the chosen broth medium.

  • Inoculate a series of fresh broth tubes/flasks with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Place the inoculated tubes/flasks in incubators set at different temperatures.

  • At regular intervals (e.g., every 2 hours for 24-48 hours), remove a sample from each tube/flask and measure the OD600 using a spectrophotometer.

  • Plot the OD600 values against time for each temperature to generate growth curves.

  • The temperature that results in the highest final OD600 and/or the fastest growth rate is the optimal temperature for growth.

Protocol 2: Quantification of this compound by Titration

Objective: To determine the concentration of this compound in a fermentation broth.

Materials:

  • Fermentation broth sample

  • 0.1 N Sodium Hydroxide (NaOH) solution, standardized

  • Phenolphthalein indicator solution (1% in ethanol)

  • Burette, stand, and clamp

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

  • Deionized water

Methodology:

  • Clarify the fermentation broth by centrifuging a sample (e.g., 10 mL) to pellet the bacterial cells.

  • Transfer a known volume of the supernatant (e.g., 10 mL) to a beaker or flask.

  • Add an equal volume of deionized water to the sample.[9]

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Fill the burette with the 0.1 N NaOH solution and record the initial volume.

  • Slowly titrate the sample with NaOH while constantly stirring, until a faint but stable pink color persists for at least 30 seconds. This is the endpoint.

  • Record the final volume of NaOH used.

  • Calculate the percentage of this compound using the following formula: this compound (%) = (Volume of NaOH (mL) x Normality of NaOH x 9) / Volume of sample (mL)

Visualizations

Experimental_Workflow_Temperature_Optimization cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_culture Prepare Overnight LAB Culture prep_media Prepare and Inoculate Media Series prep_culture->prep_media incubator1 Incubate at T1 (e.g., 25°C) prep_media->incubator1 Distribute Samples incubator2 Incubate at T2 (e.g., 30°C) prep_media->incubator2 Distribute Samples incubator3 Incubate at T3 (e.g., 37°C) prep_media->incubator3 Distribute Samples incubator4 Incubate at T4 (e.g., 42°C) prep_media->incubator4 Distribute Samples sampling Periodic Sampling incubator1->sampling incubator2->sampling incubator3->sampling incubator4->sampling od_measurement Measure OD600 sampling->od_measurement acid_titration Titrable Acidity sampling->acid_titration growth_curves Generate Growth Curves od_measurement->growth_curves acid_profiles Create Acid Production Profiles acid_titration->acid_profiles optimum_temp Determine Optimal Temperature growth_curves->optimum_temp acid_profiles->optimum_temp

Caption: Workflow for optimizing LAB incubation temperature.

LAB_Metabolism_Pathways cluster_homo Homofermentative Pathway cluster_hetero Heterofermentative Pathway glucose Glucose glycolysis Glycolysis (EMP Pathway) glucose->glycolysis pk_pathway Phosphoketolase (PK) Pathway glucose->pk_pathway pyruvate_homo 2 Pyruvate glycolysis->pyruvate_homo lactate 2 this compound pyruvate_homo->lactate Lactate Dehydrogenase pyruvate_hetero 1 Pyruvate pk_pathway->pyruvate_hetero acetyl_p 1 Acetyl-Phosphate pk_pathway->acetyl_p co2 CO2 pk_pathway->co2 lactate_hetero 1 this compound pyruvate_hetero->lactate_hetero ethanol Ethanol acetyl_p->ethanol

Caption: Simplified metabolic pathways of LAB.

References

assessing and ensuring the stability of lactic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing and ensuring the stability of lactic acid stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound solutions should be stored in tightly sealed original containers in a cool, dry place. The recommended storage temperature is between 5°C and 30°C.[1] It is also crucial to protect the solution from direct sunlight.[1] For diluted solutions, using distilled or deionized water for preparation and storing the solution at cool temperatures is recommended to maintain stability.

Q2: What is the typical shelf life of a this compound solution?

A2: Commercial this compound solutions, when stored under recommended conditions in their original, unopened packaging, generally have a shelf life of up to 3 years.[1] However, physical properties may change over prolonged storage, so a re-evaluation of the solution's concentration is advisable after the shelf life period has passed.[1] The stability of user-prepared diluted solutions will depend on the preparation method and storage conditions.

Q3: Can this compound solutions degrade over time? What are the primary degradation pathways?

A3: Yes, this compound solutions can degrade, although they are generally stable. The primary degradation pathways include:

  • Polymerization: Especially at concentrations above 50% or at elevated temperatures, this compound molecules can undergo self-esterification to form dimers (lactoyl this compound), trimers, and other oligomers.[2] This process is reversible upon dilution and heating in water.

  • Hydrolysis: The ester bonds in polythis compound (and its oligomers) can be broken down through hydrolysis, which is catalyzed by both acids and bases.[3]

  • Photodegradation: Exposure to UV light can induce decarboxylation, leading to the formation of CO2 and other byproducts.[4][5]

Q4: Is it normal for my this compound solution to have a slight yellow tint?

A4: Pure this compound solutions are typically colorless.[6] A colorless to yellow syrupy liquid is a common appearance for this compound.[7] However, a yellow or darkened color can develop, particularly at elevated temperatures, due to impurities or degradation.[8] If your solution has significantly changed color, it is advisable to check its purity and concentration.

Troubleshooting Guide

Issue 1: My this compound stock solution has turned yellow/dark.

  • Possible Cause: Exposure to high temperatures or light, or the presence of impurities.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution has been stored away from direct sunlight and within the recommended temperature range (5-30°C).[1]

    • Check for Contamination: Accidental introduction of other chemicals could cause a color change.

    • Assess Concentration: Perform a titration or HPLC analysis to determine if the concentration has been affected.

    • Consider Purification: If the concentration is acceptable but the color is a concern for your application, purification methods like using activated carbon may be an option.

    • Action: If the color change is significant or the concentration has changed, it is best to discard the solution and prepare a fresh one.

Issue 2: I observe a precipitate in my this compound solution.

  • Possible Cause: Precipitation is uncommon in simple aqueous this compound solutions but can occur if the solution is neutralized or contains certain salts. Calcium lactate, for instance, has limited solubility and can precipitate, especially in fermentation broths.

  • Troubleshooting Steps:

    • Identify the Precipitate: If possible, analyze the precipitate to understand its composition. In many biological applications, this could be a salt of this compound.

    • Check the pH: An increase in pH can lead to the formation of less soluble lactate salts.

    • Review Solution Composition: If other components are present in your solution, consider potential interactions that could lead to precipitation.

    • Action: The solution may need to be filtered, and the cause of the precipitation addressed (e.g., by adjusting pH or reformulating the solution).

Issue 3: The pH of my working solution prepared from the this compound stock is incorrect.

  • Possible Cause: This could be due to an error in the stock solution's concentration, degradation of the this compound, or issues with the buffer system in the working solution.

  • Troubleshooting Steps:

    • Verify Stock Concentration: Use a standardized method like titration to confirm the molarity of your this compound stock.

    • Calibrate pH Meter: Ensure your pH meter is properly calibrated with fresh, uncontaminated buffer solutions.

    • Examine Buffer Capacity: If the working solution is buffered, ensure the buffer has sufficient capacity to handle the addition of the acidic stock.

    • Decision Tree for pH Troubleshooting:

      G A Incorrect pH in Working Solution B Verify Stock Concentration (Titration/HPLC) A->B C Is concentration correct? B->C E Prepare fresh stock solution C->E No F Calibrate pH Meter C->F Yes D Recalculate and remake working solution E->D G Is pH meter working correctly? F->G H Re-measure pH of working solution G->H Yes I Service or replace pH meter G->I No J Check Buffer Capacity of Working Solution H->J K Is buffer adequate? J->K L Adjust buffer or reformulate K->L No M Investigate other components for reactivity K->M Yes

      Caption: Troubleshooting logic for incorrect pH.

Quantitative Stability Data

The stability of this compound is influenced by temperature, pH, and storage time. The following table summarizes quantitative data from various studies. Note that the experimental conditions in these studies may not directly reflect all laboratory stock solutions.

Parameter AssessedConditionDurationObservationSource Context
Lactate Concentration Stored at Room Temperature2 daysSignificant decline in lactate levelsPreserved blood microsamples
Lactate Concentration Stored at 4°C2 daysNo significant changePreserved blood microsamples
Lactate Concentration Stored at 4°C7 days~5.3% change from initial measurementPreserved blood microsamples
Lactate Concentration Stored at -20°C7 days~3.6% change from initial measurementPreserved blood microsamples
Hydrolysis Rate pH 2, 40°C-Activation energy of 73 kJ/mol for end-chain hydrolysisPLA oligomers in solution
Hydrolysis Rate pH 2, 120°C-Rate constants increase significantly with temperaturePLA oligomers in solution

Note: Data from blood samples reflects enzymatic activity in addition to chemical stability. Data from PLA oligomers indicates the stability of the ester bonds that can form in concentrated this compound.

Experimental Protocols

Protocol 1: Determining this compound Concentration by Titration

This protocol describes a standard acid-base back-titration to determine the total acidity, which is useful for concentrated solutions that may contain oligomers.

Materials:

  • This compound sample

  • 1N Sodium Hydroxide (NaOH) solution, standardized

  • 1N Sulfuric Acid (H₂SO₄) solution, standardized

  • Phenolphthalein indicator solution

  • Deionized water

  • 250 mL Erlenmeyer flask, 50 mL burette, pipette

Procedure:

  • Accurately weigh a quantity of the this compound sample equivalent to approximately 3 grams of pure this compound into a 250 mL flask.[1]

  • Add 50.0 mL of 1N NaOH using a calibrated pipette.[1]

  • Add a few drops of phenolphthalein indicator.

  • Heat the mixture and boil for 20 minutes. This step hydrolyzes any oligomers back into this compound monomers.[1]

  • Titrate the hot solution with 1N H₂SO₄ until the pink color disappears.[1]

  • Record the volume of H₂SO₄ used.

  • Perform a blank titration using 50.0 mL of 1N NaOH and boiling for 20 minutes, titrating with 1N H₂SO₄.

  • Calculate the concentration of this compound. Each mL of 1N NaOH is equivalent to 90.08 mg of this compound.[1]

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and appropriate buffer salts (e.g., potassium dihydrogen phosphate)

  • HPLC system with UV detector

  • C18 or other suitable column (e.g., Newcrom BH)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, 10 mM potassium dihydrogen phosphate buffer with pH adjusted to 3.0, mixed with acetonitrile (95:5 v/v). Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 2 to 100 µg/mL.

  • Sample Preparation: Dilute the this compound stock solution to be tested to fall within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10-20 µL

  • Analysis: Inject the blank (mobile phase), standards, and samples. Record the retention time and peak area for this compound.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to determine the concentration of this compound in the test samples.

Visualizations

This compound Metabolic Pathway

G Glucose Glucose (C6H12O6) Glycolysis Glycolysis (in Cytoplasm) Glucose->Glycolysis Pyruvate 2x Pyruvate Glycolysis->Pyruvate NAD_NADH 2 NAD+ -> 2 NADH Glycolysis->NAD_NADH Anaerobic Anaerobic Conditions (e.g., intense exercise) Pyruvate->Anaerobic LDH Lactate Dehydrogenase Pyruvate->LDH Lactate 2x Lactate (this compound) LDH->Lactate NADH_NAD 2 NADH -> 2 NAD+ LDH->NADH_NAD

Caption: Conversion of glucose to this compound via glycolysis.

This compound Degradation Pathway (Hydrolysis)

G cluster_0 Polymerization (in concentrated solution) cluster_1 Degradation L1 This compound Monomer Dimer Lactoyl this compound (Dimer) + H2O L1->Dimer L2 This compound Monomer L2->Dimer Dimer_hydrolysis Lactoyl this compound (Dimer) + H2O Monomers 2x this compound Monomers Dimer_hydrolysis->Monomers Hydrolysis (catalyzed by acid/base)

Caption: Reversible polymerization and hydrolytic degradation.

Experimental Workflow for Stability Assessment

G A Prepare this compound Stock Solution B Store aliquots under different conditions (e.g., 4°C, 25°C, 40°C, light, dark) A->B C Time Point 0: Determine initial concentration (HPLC or Titration) A->C D Time Point X (e.g., 1 week, 1 month) B->D E Analyze aliquots for concentration D->E F Compare results to Time Point 0 E->F G Calculate % degradation F->G H Determine shelf life under tested conditions G->H

Caption: Workflow for assessing solution stability.

References

minimizing the formation of acetic acid and other by-products in LAB fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of acetic acid and other by-products during Lactic Acid Bacteria (LAB) fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during LAB fermentation in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: High Acetic Acid Concentration in Final Product

Question: My LAB fermentation is producing an unexpectedly high concentration of acetic acid. What are the potential causes and how can I reduce it?

Answer: High acetic acid levels are a common issue, particularly with heterofermentative LAB strains. The primary causes can be traced to the fermentation conditions and the choice of bacterial strain.

  • Potential Causes & Solutions:

    • Use of Heterofermentative LAB Strains: Heterofermentative LAB naturally produce acetic acid, ethanol, and CO2 in addition to this compound from glucose.[1][2][3] Consider using a homofermentative strain if your primary goal is this compound production with minimal by-products.

    • Presence of Oxygen: Even in facultative anaerobes, the presence of oxygen can shift metabolism towards acetic acid production.[4][5][6][7] Ensure anaerobic conditions by using sealed fermentation vessels with airlocks or by sparging the medium with nitrogen gas.

    • Sub-optimal Temperature: Temperature significantly influences enzymatic activity and metabolic pathways.[8] Fermentation at temperatures above the optimal range for your specific LAB strain can lead to increased acetic acid production.[9][10] It is crucial to maintain precise temperature control throughout the fermentation process.[11][12]

    • Inappropriate pH: The initial pH and its control during fermentation are critical. A sub-optimal pH can stress the bacteria, leading to altered metabolic outputs.[13][14][15]

    • Carbon Source: The type and concentration of the carbon source can influence the metabolic pathway utilized by LAB.[7][16][17] Experimenting with different carbon sources or their concentrations may reduce acetic acid formation.[18][19]

Issue 2: Inconsistent Batch-to-Batch Fermentation Profiles

Question: I am observing significant variability in the by-product profile between different fermentation batches, even when using the same strain and medium. What could be causing this inconsistency?

Answer: Batch-to-batch variability is often due to subtle, uncontrolled variations in experimental conditions.

  • Potential Causes & Solutions:

    • Inoculum Quality: The age, viability, and metabolic state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, ensuring consistent cell density and growth phase.

    • Minor Fluctuations in Environmental Parameters: Small variations in temperature, pH, or aeration can lead to different metabolic responses.[11][12][] Implement rigorous monitoring and control systems for these parameters.[12]

    • Media Composition Variability: Ensure precise and consistent preparation of the fermentation medium. Minor differences in component concentrations can affect microbial growth and metabolism.[21]

    • Oxygen Exposure: Inconsistent oxygen exposure during inoculation or sampling can lead to variations in by-product formation.[7] Standardize these procedures to minimize oxygen ingress.

Issue 3: Low Yield of this compound

Question: My fermentation is resulting in a low yield of this compound and a higher proportion of other by-products. How can I improve the this compound yield?

Answer: A low this compound yield suggests that the metabolic pathway is being diverted towards the production of other compounds.

  • Potential Causes & Solutions:

    • Substrate Limitation: Ensure that the carbon source is not depleted prematurely. A fed-batch or continuous culture strategy might be beneficial.[11]

    • Nutrient Deficiency: Besides the carbon source, LAB require specific amino acids, vitamins, and minerals for optimal growth and metabolism.[22] Supplementing the medium with these nutrients can enhance this compound production.

    • Product Inhibition: High concentrations of this compound can inhibit the growth and metabolic activity of LAB.[23] Consider in-situ product removal techniques or pH control to mitigate this effect.

    • Incorrect Strain Selection: Ensure you are using a homofermentative LAB strain, as they are specialized for this compound production.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between homofermentative and heterofermentative LAB in terms of by-product formation?

A1: Homofermentative LAB primarily produce this compound as the sole end product of glucose metabolism via the glycolytic pathway.[2] Heterofermentative LAB, on the other hand, utilize the pentose phosphate pathway, resulting in the production of this compound, acetic acid, ethanol, and carbon dioxide.[1][2][3]

Q2: How does oxygen influence the formation of acetic acid?

A2: While LAB are facultative anaerobes, the presence of oxygen can significantly alter their metabolism. Oxygen can lead to a metabolic shift, favoring the production of acetic acid over this compound in some strains.[4][6][7] This is because oxygen can act as an alternative electron acceptor, leading to the regeneration of NAD+ and the production of acetate. For minimizing acetic acid, maintaining strict anaerobic conditions is crucial.

Q3: What is the optimal pH for minimizing by-product formation?

A3: The optimal pH is strain-dependent, but generally, maintaining a pH between 5.5 and 6.5 is favorable for the growth of many Lactobacillus species and can help in directing the metabolism towards this compound production.[23][24] A lower pH can induce stress responses in the bacteria, potentially leading to an altered metabolic profile and increased by-product formation.[13][14][25]

Q4: Can the choice of carbon source affect the by-product profile?

A4: Yes, the carbon source can significantly impact the metabolic pathways and, consequently, the by-product profile.[7][16][17] For instance, some LAB may produce different ratios of organic acids when grown on glucose versus fructose or other sugars.[16] It is advisable to screen different carbon sources to find the one that minimizes the desired by-products for your specific strain.[18][19]

Q5: What analytical methods are recommended for monitoring by-product formation?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying organic acids such as this compound and acetic acid in fermentation broths.[26][27][28][29] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile by-products like ethanol and other flavor compounds.[30][31][32][33]

Data Presentation

Table 1: Effect of Temperature on Acetic Acid Production by Lactobacillus sp.

Temperature (°C)Acetic Acid (g/L)This compound (g/L)Reference
301.518.2Fictional Data for Illustration
372.815.5Fictional Data for Illustration
424.112.3Fictional Data for Illustration

Note: This table is a generalized representation. Actual values are highly dependent on the specific LAB strain and other fermentation conditions.

Table 2: Influence of pH on Organic Acid Profile in Lactobacillus plantarum Fermentation

Initial pHFinal Acetic Acid (g/L)Final this compound (g/L)Reference
5.03.214.8Fictional Data for Illustration
6.02.119.5Fictional Data for Illustration
7.02.517.9Fictional Data for Illustration

Note: This table is a generalized representation. The optimal pH can vary significantly between different LAB species and strains.

Experimental Protocols

Protocol 1: Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound and acetic acid in a fermentation broth.

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[34]

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A suitable reversed-phase C18 column or an ion-exchange column designed for organic acid analysis.[27]

    • Mobile Phase: Typically an acidic aqueous solution, such as 0.005 N H₂SO₄ or a phosphate buffer at a low pH (e.g., pH 2.5).[27]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 60 °C.[28]

    • Detector: UV detector at 210 nm or a Refractive Index (RI) detector.[26][28]

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare standard solutions of this compound and acetic acid of known concentrations.

    • Generate a standard curve by injecting the standards and plotting peak area against concentration.

    • Quantify the organic acids in the samples by comparing their peak areas to the standard curve.

Protocol 2: Analysis of Volatile By-products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile compounds such as ethanol.

  • Sample Preparation (Headspace Analysis):

    • Place a known volume of the fermentation broth supernatant into a headspace vial.

    • Seal the vial tightly with a septum cap.

    • Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time to allow volatile compounds to partition into the headspace.

  • GC-MS Conditions:

    • Injection: Use a gas-tight syringe to manually inject a sample of the headspace or use an automated headspace sampler.

    • Column: A capillary column with a suitable stationary phase for separating volatile organic compounds (e.g., a wax-type column).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200-250°C) to elute all compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-350.

  • Identification and Quantification:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Confirm identification by comparing retention times with those of pure standards.

    • Quantify compounds using an internal or external standard method.

Visualizations

metabolic_pathways cluster_homo Homofermentative Pathway cluster_hetero Heterofermentative Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI FBP FBP F6P->FBP PFK GAP GAP FBP->GAP Glycolysis Pyruvate Pyruvate GAP->Pyruvate Glycolysis Lactic_Acid Lactic_Acid Pyruvate->Lactic_Acid LDH Glucose_h Glucose G6P_h G6P_h Glucose_h->G6P_h Hexokinase Phosphogluconate Phosphogluconate G6P_h->Phosphogluconate G6PD Ru5P Ru5P Phosphogluconate->Ru5P 6PGD Xu5P Xu5P Ru5P->Xu5P Epimerase Acetyl_P_GAP Acetyl_P_GAP Xu5P->Acetyl_P_GAP Phosphoketolase Pyruvate_h Pyruvate_h Acetyl_P_GAP->Pyruvate_h Glycolysis Acetyl_CoA Acetyl_CoA Acetyl_P_GAP->Acetyl_CoA PTA Lactic_Acid_h This compound Pyruvate_h->Lactic_Acid_h LDH Acetaldehyde Acetaldehyde Acetyl_CoA->Acetaldehyde Acetic_Acid Acetic_Acid Acetyl_CoA->Acetic_Acid Ethanol Ethanol Acetaldehyde->Ethanol

Caption: Metabolic pathways of homofermentative and heterofermentative LAB.

experimental_workflow cluster_fermentation Fermentation Optimization cluster_analysis By-product Analysis Strain_Selection Strain_Selection Media_Optimization Media_Optimization Strain_Selection->Media_Optimization Parameter_Control Parameter Control (Temp, pH, O2) Media_Optimization->Parameter_Control Sampling Sampling Parameter_Control->Sampling Sample_Prep Sample_Prep Sampling->Sample_Prep Centrifugation & Filtration HPLC HPLC Sample_Prep->HPLC Organic Acids GCMS GCMS Sample_Prep->GCMS Volatiles Data_Analysis Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis Feedback Feedback Data_Analysis->Feedback Feedback->Strain_Selection Feedback->Media_Optimization Feedback->Parameter_Control

Caption: Experimental workflow for minimizing by-products in LAB fermentation.

References

mitigating matrix effects in the analysis of lactic acid in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the analysis of lactic acid in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of an analytical signal by the various components present in a sample matrix, excluding the analyte itself (in this case, this compound).[1][2] In complex biological samples such as plasma, serum, urine, fermentation broth, and tissue homogenates, these effects can lead to either suppression or enhancement of the lactate signal, resulting in inaccurate quantification.[1][2] Common interfering substances include proteins, phospholipids, salts, and carbohydrates.[1] This phenomenon can negatively impact the accuracy, reproducibility, and sensitivity of the analytical method.[3][4]

Q2: Why is my LC-MS/MS analysis of this compound susceptible to matrix effects?

A2: LC-MS/MS is a powerful technique, but it is prone to matrix effects, especially with electrospray ionization (ESI), which is commonly used for analyzing polar molecules like this compound.[5] Matrix components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal.[3] This is a significant challenge in bioanalysis because endogenous compounds in biological samples can directly impact the analyte's ionization efficiency.[5][6]

Q3: What are the main strategies to counteract matrix effects?

A3: There are two primary approaches to mitigate matrix effects:

  • Reduce or Remove Interferences: This involves optimizing sample preparation and cleanup procedures to remove matrix components that interfere with the analysis.[2][3][7] Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][8][9]

  • Compensate for the Effect: This involves using advanced calibration strategies where the calibration standards are affected in the same way as the sample.[7] Common methods include using a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration, or the standard addition method.[1][3]

Troubleshooting Guide

Q4: My lactate readings are unexpectedly low. What could be the cause?

A4: Unexpectedly low lactate readings can stem from several factors, most notably ion suppression in LC-MS analysis.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, reducing its signal.[1][3]

  • Inefficient Extraction: The chosen sample preparation method may not be efficiently recovering this compound from the matrix.

  • Sample Dilution: In some cases, sample dilution can lead to concentrations falling below the assay's lower limit of quantification (LLOQ), especially in samples with low endogenous lactate levels.[1]

  • Analyte Degradation: Improper sample handling or storage could lead to the degradation of this compound.

Q5: My lactate readings are unexpectedly high and variable. What is a likely cause?

A5: High and variable readings often point to ion enhancement or sample contamination issues.

  • Ion Enhancement: Certain matrix components can increase the ionization efficiency of this compound, leading to a falsely elevated signal.[1]

  • Sample Hemolysis: For blood-based samples, the rupture of red blood cells (hemolysis) releases intracellular components, including lactate dehydrogenase (LDH), which can interfere with enzymatic assays and lead to falsely high results.[1] Visually inspecting samples for a reddish color can indicate hemolysis.[1]

  • Contamination: this compound is ubiquitous in laboratory environments, which can pose a significant challenge for accurate detection at low concentrations.[10]

Q6: I'm observing poor peak shape or retention time shifts in my LC analysis. What should I check?

A6: Issues with chromatography can exacerbate matrix effects. Consider the following:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Washing the column with a strong solvent or replacing it may be necessary.[8]

  • Incompatible Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[8]

  • Mobile Phase pH: The pH of the mobile phase should be optimized to ensure this compound is in a single ionic form, which improves peak shape.[8]

  • Column Overloading: Injecting too much sample can lead to broad or split peaks. Try reducing the injection volume or diluting the sample.[8]

Logical Workflow for Troubleshooting Inaccurate this compound Results

G Start Problem: Inaccurate this compound Results CheckType Are results consistently low or high? Start->CheckType LowResults Consistently Low CheckType->LowResults Low HighResults Consistently High / Variable CheckType->HighResults High / Variable IonSuppression Potential Cause: Ion Suppression LowResults->IonSuppression PoorRecovery Potential Cause: Poor Sample Recovery LowResults->PoorRecovery IonEnhancement Potential Cause: Ion Enhancement HighResults->IonEnhancement Contamination Potential Cause: Contamination / Hemolysis HighResults->Contamination Solution1 Solution: Improve Sample Cleanup (SPE, LLE) IonSuppression->Solution1 Solution2 Solution: Use SIL-IS or Standard Addition IonSuppression->Solution2 Solution3 Solution: Optimize Chromatography (Separate from interferences) IonSuppression->Solution3 PoorRecovery->Solution1 IonEnhancement->Solution1 IonEnhancement->Solution2 Solution4 Solution: Review Sample Handling Protocol (Check for hemolysis, use clean vials) Contamination->Solution4

Caption: A troubleshooting decision tree for inaccurate this compound results.

Comparison of Matrix Effect Mitigation Strategies

The choice of strategy depends on the complexity of the matrix, the required sensitivity, and available resources.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Sample Dilution Reduces the concentration of all matrix components.[8]Simple, fast, and inexpensive.[3]Reduces analyte concentration, potentially falling below LLOQ; only feasible for high-sensitivity assays.[1][3]High-concentration samples with significant matrix effects.
Improved Sample Cleanup (SPE/LLE) Physically removes interfering components from the sample before analysis.[2][8]Effectively reduces matrix effects; can increase analyte concentration.[9]Can be time-consuming, costly, and may lead to analyte loss if not optimized.[3]Complex matrices like plasma, urine, and tissue homogenates.[6][9]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix that is identical to the sample matrix.Can compensate for some matrix effects.[1]Difficult to obtain a truly representative blank matrix; matrix can vary between samples.[1][3]Batches of samples with a very consistent and well-characterized matrix.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte (e.g., ¹³C₃-lactate) is added to all samples and standards.[8]Highly effective; co-elutes with the analyte and experiences the same matrix effects, correcting for variability in sample prep and instrument response.[1][3][11]Can be expensive; a specific SIL-IS may not be commercially available for all analytes.[1][3]Gold standard for quantitative LC-MS/MS bioanalysis of complex samples.[11]
Standard Addition Known amounts of the analyte are "spiked" directly into aliquots of the sample.[12][13]Compensates for matrix effects by calibrating within the sample's own matrix; does not require a blank matrix.[12][13]More time-consuming and requires more sample volume than other methods.[14] Cannot correct for translational matrix effects (background interference).[15]Analyzing complex samples where a blank matrix is unavailable or highly variable.[12]

Experimental Protocols

Protocol 1: Assessing Matrix Effects with the Post-Extraction Spike Method

This method quantitatively assesses the extent of ion suppression or enhancement.[3][4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) at a known concentration into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma without the analyte) through the entire sample preparation procedure. Spike the analyte into the final, processed extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte into a blank matrix sample before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

  • Calculate Recovery (%RE):

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

A common and straightforward method for deproteinizing biological samples like plasma or serum.[9]

  • Sample Aliquot: Take 100 µL of the sample (e.g., plasma).

  • Add Precipitation Solvent: Add 400 µL of ice-cold acetonitrile containing the internal standard (if used).[8] The ratio of solvent to sample should be optimized and consistent.[8]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[8]

  • Incubate: Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.[8]

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[8]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or vial for LC-MS analysis. Avoid disturbing the protein pellet.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Broth) Add_IS Add Internal Standard (e.g., SIL-Lactate) Sample->Add_IS Method_Choice Choose Cleanup Method Add_IS->Method_Choice PPT Protein Precipitation (PPT) Method_Choice->PPT Simple LLE Liquid-Liquid Extraction (LLE) Method_Choice->LLE Moderate SPE Solid-Phase Extraction (SPE) Method_Choice->SPE Complex Extract Clean Extract PPT->Extract LLE->Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Result Final Concentration Quant->Result

Caption: General workflow from sample preparation to final analysis.

Protocol 3: The Standard Addition Method

This protocol is used to quantify this compound in a complex sample where matrix effects are significant and a suitable blank matrix is not available.[12][13][16]

  • Prepare a Standard Stock Solution: Create a concentrated stock solution of this compound in a clean solvent.

  • Aliquot the Sample: Pipette equal volumes of the unknown sample into a series of at least four vials.[17] For example, 1.0 mL of the sample into vials 1, 2, 3, and 4.

  • Spike the Aliquots:

    • Vial 1: Add only solvent (zero addition).

    • Vial 2: Add a small, known volume of the standard stock solution (e.g., 1x concentration).

    • Vial 3: Add a larger known volume of the standard stock solution (e.g., 2x concentration).

    • Vial 4: Add an even larger known volume (e.g., 3x concentration).

    • Note: The volume of the added standard should be small relative to the sample volume to avoid significantly changing the matrix composition.[16]

  • Dilute to Final Volume: Dilute all vials to the same final volume with the solvent.

  • Analyze: Analyze each prepared solution using the analytical instrument (e.g., LC-MS).

  • Plot and Extrapolate:

    • Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[16]

Diagram of Calibration Strategy Selection

G Start Start: Choose Calibration Strategy SIL_Avail Is a Stable Isotope Labeled Internal Standard (SIL-IS) available? Start->SIL_Avail MatrixAvail Is a representative blank matrix available? MatrixConsistent Is the matrix consistent across all samples? MatrixAvail->MatrixConsistent Yes UseStdAdd Use Standard Addition MatrixAvail->UseStdAdd No SIL_Avail->MatrixAvail No UseSIL Use SIL-IS Calibration (Gold Standard) SIL_Avail->UseSIL Yes UseMatrixMatched Use Matrix-Matched Calibration MatrixConsistent->UseMatrixMatched Yes UseExternal Use External Calibration (High Risk of Inaccuracy) MatrixConsistent->UseExternal No

Caption: A logic diagram to guide the selection of an appropriate calibration strategy.

References

Validation & Comparative

A Comparative Guide to Validation Parameters for HPLC-Based Lactic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on High-Performance Liquid Chromatography (HPLC) for the precise quantification of lactic acid, the validation of the analytical method is a critical step to ensure data integrity and regulatory compliance.[1][2] This guide provides a comprehensive comparison of key validation parameters, supported by experimental data and detailed protocols, to aid in the development and assessment of robust HPLC methods for this compound analysis.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3] For HPLC methods, this involves evaluating several performance characteristics to ensure the results are reliable, reproducible, and accurate.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is widely adopted in the pharmaceutical industry.[4][5][6]

Comparison of Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for HPLC-based quantification of this compound, compiled from various studies.

Validation ParameterTypical Acceptance CriteriaExample Data for this compound Analysis
Specificity The method should be able to unequivocally assess the analyte in the presence of other components.[4][7]No interference from excipients or degradation products at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995.[8]r² = 0.9999 over a concentration range of 0.001 – 0.005 gm/ml.[9] Another study showed r² > 0.996 for a range of 5.0–25.0 mmol/L.[10]
Accuracy Percent recovery within 98.0% to 102.0% for drug substance assays.[1] For impurities, a wider range of 80% to 120% is acceptable.[1]Mean recovery of 97.20 ± 2.84%. Another study reported 97.6–99.6% accuracy.[11]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.[4][5]RSD for six replicate injections of 50.0 μg/ml this compound was within ±2.0%.
Precision (Intermediate) RSD ≤ 2%.[4][5]Varies based on day-to-day and analyst-to-analyst variability but should meet the acceptance criteria.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[5]0.50 µg/ml. Another study reported 0.5 mmol/L.[10]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[5]2.00 µg/ml. Another study reported 1.0 mmol/L.[10]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.[1][7]Consistent results with minor changes in flow rate (e.g., ±0.1 ml/min) and mobile phase composition (e.g., ±2%).

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Reporting A Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Detector) B System Suitability Testing (Check for system readiness) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Compile Validation Data H->I J Prepare Validation Report I->J

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

The following are detailed protocols for the key validation experiments for an HPLC-based this compound quantification method.

1. Specificity

  • Objective: To demonstrate that the analytical method can accurately measure this compound without interference from other components such as impurities, degradation products, or matrix components.[1]

  • Protocol:

    • Prepare a solution of the sample matrix (placebo) without this compound.

    • Prepare a standard solution of this compound.

    • Prepare a sample solution containing this compound and the sample matrix.

    • Inject all three solutions into the HPLC system.

    • Compare the chromatograms. The chromatogram of the placebo should not show any peak at the retention time of this compound. The peak for this compound in the sample solution should be pure and spectrally homogenous, which can be confirmed using a photodiode array (PDA) detector.

2. Linearity

  • Objective: To verify that the method produces results that are directly proportional to the concentration of this compound within a given range.[1]

  • Protocol:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform serial dilutions to prepare at least five calibration standards of different concentrations, typically covering 50% to 150% of the expected working concentration.[12]

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[1]

  • Protocol:

    • Prepare a placebo solution (sample matrix without this compound).

    • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples using the HPLC method.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] Precision is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of the same lot at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[1]

  • Protocol (based on Signal-to-Noise Ratio):

    • Prepare a series of dilute solutions of this compound.

    • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]

  • Protocol (based on the Standard Deviation of the Response and the Slope):

    • Calculate the standard deviation of the response (SD) from the analysis of blank samples or the y-intercept of the linearity curve.

    • Calculate the slope (S) of the calibration curve from the linearity study.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD / S) and LOQ = 10 * (SD / S).

6. Robustness

  • Objective: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions one at a time. Examples of parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Alternative Methods for this compound Quantification

While HPLC is a widely used and robust method, other techniques are available for the quantification of this compound. These include:

  • Enzymatic Assays: These methods are based on the specific reaction of lactate dehydrogenase with this compound. They are often used in clinical and food analysis due to their high specificity.

  • Gas Chromatography (GC): GC can be used for this compound analysis, often requiring derivatization to increase the volatility of the analyte.[13]

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be an alternative to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the quantification of this compound, particularly in complex mixtures, without the need for chromatographic separation.

  • Biosensors: Electrochemical biosensors based on immobilized lactate oxidase or lactate dehydrogenase provide a rapid and sensitive method for this compound determination.

The choice of method depends on factors such as the sample matrix, the required sensitivity and selectivity, available instrumentation, and the intended application. For routine quality control in pharmaceutical manufacturing, a validated HPLC method remains the gold standard due to its accuracy, precision, and robustness.

References

A Comparative Guide to Lactate Measurement: Enzymatic Assays vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate, a key metabolite in cellular bioenergetics, has emerged as a critical biomarker in various fields, from cancer metabolism and immunology to exercise physiology and drug development. Accurate and reliable quantification of lactate is paramount for advancing research and making informed decisions. This guide provides an objective comparison of two widely used methods for lactate measurement: enzymatic assays and high-performance liquid chromatography (HPLC). We will delve into the principles of each technique, present a quantitative comparison of their performance, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Differences

FeatureEnzymatic AssaysChromatography (HPLC)
Principle Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric). Highly specific for L-lactate.Physical separation of lactate from other sample components followed by detection (e.g., UV, electrochemical, mass spectrometry).
Speed Rapid, often with results in under an hour.[1][2]Slower, with longer run times per sample.[3]
Throughput High-throughput, easily adaptable to 96-well plate format.[2]Lower throughput, samples are processed sequentially.
Sensitivity Good sensitivity, with detection limits in the low micromolar range.[4][5]High sensitivity, especially when coupled with mass spectrometry, reaching sub-micromolar levels.[3][6]
Specificity Highly specific for the L-lactate enantiomer due to enzyme specificity.[7]Can be configured to separate and quantify both D- and L-lactate enantiomers with a chiral column.[6]
Equipment Requires a standard microplate reader or spectrophotometer.Requires a dedicated HPLC system with a pump, column, and detector.
Cost per Sample Generally lower cost per sample.[2]Higher cost per sample due to instrument maintenance, solvents, and columns.[8]
Sample Preparation Often minimal, though deproteinization may be required for certain sample types.[9]More extensive sample preparation, including deproteinization and sometimes derivatization, is often necessary.[10]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of enzymatic assays and chromatography for lactate measurement based on available data.

Performance MetricEnzymatic AssaysChromatography (HPLC)
Linearity Range Up to 150 mg/dL (16.7 mM)[11]0.5 - 100 µmol/L for D-lactate; 2 - 400 µmol/L for L-lactate[6]
Limit of Detection (LOD) 0.4 mg/dL (44 µM)[11], 1.5 µM[4], 2.0 µM[5]0.125 µmol/L for D-lactate[6], 0.04 nmol (with electrochemical detection)[12]
Limit of Quantification (LOQ) 10 µmol/L (for a similar enzymatic assay for pyruvate)[13]0.5 µmol/L for D-lactate[6]
Precision (CV%) Intra-day: 6.82%; Inter-day: 6.44%[8]Intra-day: 4.76%; Inter-day: 5.67%[8]
Recovery ~90.4% (for a similar enzymatic assay for pyruvate)[13]~99% (for a similar HPLC assay for pyruvate)[13]

Experimental Protocols

Enzymatic Lactate Assay (L-Lactate Dehydrogenase Method)

This protocol is adapted for a 96-well plate format and is based on the principle of L-lactate oxidation by L-lactate dehydrogenase (L-LDH), leading to the formation of NADH, which is measured at 340 nm.[7][11]

Materials:

  • Glycine-Hydrazine Buffer (0.2 M Glycine, 0.17 M Hydrazine, pH 9.2)

  • NAD+ solution (e.g., 50 mg/mL in water)

  • L-Lactate Dehydrogenase (L-LDH) from rabbit muscle (e.g., 5 mg/mL)

  • Lactate Standard (e.g., 100 mM)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Samples (e.g., cell culture supernatant, deproteinized plasma)

Procedure:

  • Standard Curve Preparation: Prepare a series of lactate standards (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 mM) by diluting the 100 mM lactate standard in the appropriate sample matrix (e.g., culture medium).

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:

    • 180 µL Glycine-Hydrazine Buffer

    • 5 µL NAD+ solution

  • Sample and Standard Addition: Add 10 µL of each standard or sample to individual wells of the 96-well plate.

  • Initiate Reaction: Add 5 µL of L-LDH solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[9]

  • Measurement: Measure the absorbance at 340 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (0 mM lactate) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the lactate concentration in the samples from the standard curve.

Chromatography (HPLC) for Lactate Measurement

This protocol describes a reversed-phase HPLC method for lactate quantification with UV detection. This method may require derivatization for enhanced sensitivity and retention.

Materials:

  • HPLC system with a UV detector, pump, and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.001 M Sulfuric Acid solution[13]

  • Lactate Standard (e.g., 1 mg/mL)

  • Samples (deproteinized and filtered)

  • Acetonitrile (for sample precipitation)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

  • Standard Curve Preparation: Prepare a series of lactate standards (e.g., 10, 50, 100, 250, 500 µM) by diluting the stock standard in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to 210 nm.[14]

    • Inject 10 µL of each standard and sample into the HPLC system.

  • Data Analysis:

    • Identify the lactate peak based on the retention time of the lactate standard.

    • Integrate the peak area for each standard and sample.

    • Plot the peak area of the standards versus their concentration to generate a standard curve.

    • Determine the lactate concentration in the samples from the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both enzymatic assays and chromatography.

EnzymaticAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis StandardPrep Prepare Lactate Standards PlateLoading Pipette Standards & Samples into 96-well Plate StandardPrep->PlateLoading SamplePrep Prepare Samples SamplePrep->PlateLoading ReagentPrep Prepare Reaction Mix (Buffer, NAD+, Enzyme) ReactionStart Add Reaction Mix to Initiate Reaction ReagentPrep->ReactionStart PlateLoading->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement DataAnalysis Calculate Lactate Concentration Measurement->DataAnalysis

Enzymatic Assay Workflow

ChromatographyWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Deproteinization Deproteinize Sample (e.g., Acetonitrile) Centrifugation Centrifuge to Pellet Precipitate Deproteinization->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject Sample/Standard into HPLC System Filtration->Injection StandardPrep Prepare Lactate Standards StandardPrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Integrate Peak Area and Calculate Concentration Chromatogram->Quantification

Chromatography (HPLC) Workflow

Conclusion: Choosing the Right Method

The choice between an enzymatic assay and chromatography for lactate measurement depends on the specific requirements of the research.

Enzymatic assays are an excellent choice for high-throughput screening, routine analysis of a large number of samples, and when rapid results are needed. Their high specificity for L-lactate is advantageous for most biological applications.

Chromatography , particularly HPLC coupled with mass spectrometry, offers superior sensitivity and the unique ability to separate and quantify lactate enantiomers. This makes it the preferred method for applications requiring the highest level of accuracy and for studies where the distinction between L- and D-lactate is important.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to obtain accurate and reliable lactate measurements, thereby advancing their scientific investigations.

References

cross-validation of novel lactic acid biosensors against gold-standard techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lactic acid is crucial for applications ranging from monitoring cell culture health to clinical diagnostics and sports medicine. While traditional methods have long been the benchmark, novel biosensors offer the promise of real-time, portable, and cost-effective analysis. This guide provides a comprehensive cross-validation of these emerging technologies against established gold-standard techniques, supported by experimental data and detailed protocols.

Performance Comparison: Novel Biosensors vs. Gold-Standard Methods

The selection of a this compound measurement method hinges on a trade-off between performance characteristics such as sensitivity, speed, and operational simplicity. The following table summarizes the quantitative performance of various novel biosensors alongside gold-standard techniques, providing a clear comparison for informed decision-making.

Method TypeSpecific TechnologyPrincipleLinear RangeLimit of Detection (LOD)Response TimeKey AdvantagesGold-Standard Comparison
Novel Biosensor Enzymatic (Lactate Oxidase) Amperometric1 µM - 25 mM[1][2]0.035 µM[2]< 10 seconds - 1 minute[3][4]High specificity, fast responseGood correlation with YSI Analyzer & HPLC[5][6]
Colorimetric0.1 - 1.0 mM[7]0.013 mM[1]Minutes[7]Simple, low-cost, smartphone integration[7]Correlated with spectrophotometric kits[8]
Non-Enzymatic Electrochemical (e.g., metal oxides)0.01 - 27.6 mM[1]27 µM[1]< 15 seconds[9]High stability, no enzyme cost[9]Good agreement with standard lab methods
Gold-Standard YSI 2300 STAT Plus Analyzer Enzymatic (Lactate Oxidase)0 - 30 mmol/L~0.05 mmol/L~60 secondsHigh accuracy and precision, established benchmarkN/A (Is the benchmark)
Spectrophotometry/Colorimetry Enzymatic (LDH or LOx)0.02 - 1.0 mM[10]~0.05 mM[11]30 minutes[10]High throughput (microplate format)N/A (Is a benchmark)
HPLC/Ion Chromatography Chromatographic SeparationWide, dependent on setupLow µM range10 - 30 minutesHigh specificity and accuracy, can measure other analytesN/A (Is a benchmark)

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is key to understanding and implementing these techniques. The following diagrams, created using Graphviz, illustrate the signaling pathways of common novel biosensors and a typical cross-validation workflow.

enzymatic_biosensor cluster_electrode Electrode Surface Lactate Lactate LOx_ox Lactate Oxidase (LOx) (Oxidized) Lactate->LOx_ox Binds Pyruvate Pyruvate LOx_red Lactate Oxidase (LOx) (Reduced) LOx_ox->LOx_red Reduces LOx_red->Pyruvate Releases H2O2 H₂O₂ LOx_red->H2O2 Produces O2 O₂ O2->LOx_red Oxidizes Mediator_ox Mediator (Ox) H2O2->Mediator_ox Oxidizes Mediator_red Mediator (Red) Mediator_ox->Mediator_red Reduces Electrode Electrode Mediator_red->Electrode Electron Transfer Current Current (Signal) Electrode->Current

Enzymatic biosensor signaling pathway.

non_enzymatic_biosensor cluster_electrode Electrode Surface Lactate Lactate MetalOxide Metal Oxide Nanomaterial (e.g., NiO, CuO) Lactate->MetalOxide Adsorbs & Oxidizes Pyruvate Pyruvate MetalOxide->Pyruvate Produces Electrons e⁻ MetalOxide->Electrons Releases Electrode Electrode Electrons->Electrode Electron Transfer Current Current (Signal) Electrode->Current

Non-enzymatic biosensor signaling pathway.

cross_validation_workflow SampleCollection 1. Sample Collection (e.g., cell culture media, blood) SamplePreparation 2. Sample Preparation (e.g., dilution, deproteinization) SampleCollection->SamplePreparation SampleSplitting 3. Sample Splitting SamplePreparation->SampleSplitting NovelBiosensor 4a. Analysis with Novel Biosensor SampleSplitting->NovelBiosensor GoldStandard 4b. Analysis with Gold-Standard Method SampleSplitting->GoldStandard DataAcquisition_NB 5a. Data Acquisition (e.g., current, color intensity) NovelBiosensor->DataAcquisition_NB DataAcquisition_GS 5b. Data Acquisition (e.g., absorbance, peak area) GoldStandard->DataAcquisition_GS DataAnalysis 6. Comparative Data Analysis (e.g., correlation, Bland-Altman plot) DataAcquisition_NB->DataAnalysis DataAcquisition_GS->DataAnalysis ValidationReport 7. Validation Report DataAnalysis->ValidationReport

References

comparative genomics of different lactic acid bacteria strains for production traits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different Lactic Acid Bacteria (LAB) strains, focusing on key production traits relevant to the food and pharmaceutical industries. By leveraging genomic data, we explore the genetic underpinnings of traits such as bacteriocin production, exopolysaccharide (EPS) synthesis, and stress tolerance. This document summarizes quantitative data, details experimental protocols, and visualizes complex biological processes to aid in the selection and engineering of superior LAB strains.

Genomic Features of Key this compound Bacteria Genera

The genomic landscape of LAB is diverse, reflecting their adaptation to various niches.[1][2] Genome size, GC content, and the number of coding sequences (CDS) are fundamental characteristics that vary among species and even strains, influencing their metabolic capabilities and production traits.[3][4][5] Below is a summary of these features for several commercially important LAB species.

SpeciesGenome Size (Mb)GC Content (%)Number of Coding Sequences (CDS)Reference
Lactiplantibacillus plantarum2.8 - 3.3~45~3,043[3][6]
Lactococcus lactis~2.4~35~2,300[7]
Streptococcus thermophilus1.8 - 1.9~391,847 - 2,237[8][9]
Lactobacillus acidophilus1.95 - 2.09~34.66~1,780[5]
Levilactobacillus brevis~2.20--[3]
Pediococcus pentosaceus--~1,935[3]

Production Trait: Bacteriocin Synthesis

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria, offering a natural alternative to chemical preservatives in food.[3] The genetic determinants for bacteriocin production are often organized in gene clusters, which can be identified through comparative genomic analysis.

The ability to produce bacteriocins and the spectrum of their activity vary significantly among LAB strains. Nisin, produced by Lactococcus lactis, is one of the most well-characterized and commercially used bacteriocins. However, genomic studies have revealed a wide array of novel bacteriocin gene clusters in other LAB species.[10][11]

StrainBacteriocin(s)Target OrganismsReference
Lactococcus lactis subsp. lactis ATCC 11454NisinWide range of Gram-positive bacteria[12][13]
Lactococcus lactis BMG 6.25Lactococcin IAF 25Closely related bacteria and other genera[14]
Lactobacillus acidophilus JCM 1132Acidocin J1132Narrow inhibitory spectrum[5]
Pediococcus pentosaceusMultiple unique bacteriocins-[3]

This method is widely used to assess the antimicrobial activity of bacteriocins.[15][16][17]

  • Indicator Strain Preparation: Prepare a lawn of the indicator (target) strain on an appropriate agar medium (e.g., BHI soft agar for E. coli).[15]

  • Well Creation: Create wells of a defined diameter (e.g., 10 mm) in the agar plate.[17]

  • Sample Application: Add a specific volume (e.g., 100 µL) of the cell-free supernatant or purified bacteriocin from the producer strain into each well.[17]

  • Incubation: Incubate the plates under conditions suitable for the indicator strain (e.g., 37°C for 18-48 hours).[15][17]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well, which indicates the inhibition of the indicator strain's growth.

  • Quantification (Arbitrary Units): The activity is often expressed in Arbitrary Units per milliliter (AU/mL), calculated based on the highest dilution that still shows a clear zone of inhibition.[15]

Bacteriocin_Pathway cluster_BGC Bacteriocin Gene Cluster (BGC) gene gene protein protein process process extracellular extracellular Structural_Gene Structural Gene(s) (e.g., nisA) Modification_Gene Modification Gene(s) (e.g., nisB, nisC) Pre-bacteriocin Pre-bacteriocin Modification_Gene->Pre-bacteriocin Post-translational Modification Transport_Gene Transport Gene(s) (e.g., nisT) ABC_Transporter ABC Transporter Transport_Gene->ABC_Transporter Immunity_Gene Immunity Gene(s) (e.g., nisI) Immunity_Protein Immunity Protein Immunity_Gene->Immunity_Protein Expression Ribosome Ribosome Ribosome->Pre-bacteriocin Modified_Pre-bacteriocin Modified Pre-bacteriocin Pre-bacteriocin->Modified_Pre-bacteriocin Modified_Pre-bacteriocin->ABC_Transporter Mature_Bacteriocin_Extra Mature Bacteriocin (extracellular) ABC_Transporter->Mature_Bacteriocin_Extra Secretion & Cleavage Mature_Bacteriocin_Intra Mature Bacteriocin (intracellular) Target_Cell Target Cell Mature_Bacteriocin_Extra->Target_Cell Antimicrobial Action Immunity_Protein->Mature_Bacteriocin_Extra Self-protection

Caption: Generalized pathway for bacteriocin biosynthesis and secretion in LAB.

Production Trait: Exopolysaccharide (EPS) Synthesis

Exopolysaccharides are long-chain polymers of sugars that are secreted by some LAB strains. They play a crucial role in the texture and viscosity of fermented dairy products and are also investigated for their potential health benefits.[18][19]

The yield and composition of EPS can vary significantly depending on the bacterial strain and the fermentation conditions.[20] Comparative genomics helps in identifying the eps gene clusters responsible for EPS biosynthesis.[8][21]

StrainCarbon SourceEPS Yield (mg/L)Reference
Streptococcus thermophilus IMAU20561M17 (Soy Protein)480.7[21]
Streptococcus thermophilus IMAU20561M17 (Tryptone)175[21]
Streptococcus thermophilus IMAU20561M17 (Casein Peptone)28.1[21]
Lactiplantibacillus plantarum C9O4Milk Fermentation115.55[18]
Lactiplantibacillus plantarum LT100Milk Fermentation587.77[18]

This colorimetric method is a standard procedure for quantifying total carbohydrates.[18][22]

  • Sample Preparation: Isolate EPS from the cell-free supernatant, often by ethanol precipitation, followed by dialysis to remove low-molecular-weight sugars.[18][19][23]

  • Reaction Mixture: To a known volume of the EPS sample (e.g., 1 mL), add a phenol solution (e.g., 50% v/v, 1 mL).[18]

  • Acid Addition: Rapidly add concentrated sulfuric acid (e.g., 5 mL) to the mixture. This reaction is highly exothermic.

  • Incubation: Allow the mixture to stand for a specific time (e.g., 10-20 minutes) for color development.

  • Spectrophotometry: Measure the absorbance of the orange-red colored product at a specific wavelength (e.g., 490 nm).

  • Standard Curve: Prepare a standard curve using a known concentration of a standard sugar (e.g., glucose) to determine the concentration of EPS in the sample.[18]

Comparative_Genomics_Workflow input input process process output output analysis analysis DNA_Extraction Genomic DNA Extraction WGS Whole Genome Sequencing (e.g., Illumina, PacBio) DNA_Extraction->WGS Genome_Assembly Genome Assembly WGS->Genome_Assembly Genome_Annotation Genome Annotation Genome_Assembly->Genome_Annotation Comparative_Analysis Comparative Genomic Analysis Genome_Annotation->Comparative_Analysis Pan_Genome Pan/Core Genome Analysis Comparative_Analysis->Pan_Genome Phylogenetic_Analysis Phylogenetic Analysis Comparative_Analysis->Phylogenetic_Analysis Gene_Function Functional Gene Prediction (e.g., Bacteriocins, EPS, Stress) Comparative_Analysis->Gene_Function Correlation Genotype-Phenotype Correlation Gene_Function->Correlation Phenotypic_Assays Phenotypic Characterization Phenotypic_Assays->Correlation Strain_Isolation Strain_Isolation Strain_Isolation->Phenotypic_Assays

Caption: A streamlined workflow for comparative genomics of LAB strains.

Production Trait: Stress Tolerance

The ability of LAB to withstand various stresses encountered during industrial processing (e.g., acid, bile, osmotic, and thermal stress) is critical for their viability and functionality as starter cultures or probiotics.[6] Comparative genomics can identify genes and pathways contributing to these stress-response mechanisms.[1][24]

  • Acid Tolerance: Genes involved in the glutamate decarboxylase (GAD) system and the agmatine deiminase (AGDI) pathway have been linked to acid tolerance in Lactococcus lactis.[7]

  • Bile Salt Resistance: All L. casei and L. rhamnosus strains analyzed in one study were found to be resistant to 0.5% (wt/vol) bile salts, indicating the presence of functional bile resistance mechanisms, an essential trait for intestinal survival.[25]

  • Ethanol Tolerance: A strain of Lactiplantibacillus pentosus isolated from Chinese Baijiu was found to have multiple genes potentially related to alcohol metabolism, contributing to its high ethanol tolerance.[24]

Genotype_Phenotype cluster_genotype Genotype cluster_phenotype Phenotype genotype genotype phenotype phenotype environment environment Gene_Cluster Presence/Absence of Specific Gene Clusters (e.g., eps, BGCs) Gene_Expression Differential Gene Expression Levels Production_Trait Enhanced/Reduced Production Trait (e.g., EPS Yield, Bacteriocin Activity) Gene_Expression->Production_Trait Stress_Tolerance Increased/Decreased Stress Tolerance Gene_Expression->Stress_Tolerance Genetic_Variation SNPs & Indels in Key Genes Genetic_Variation->Stress_Tolerance Environmental_Conditions Environmental Conditions (e.g., pH, Temperature, Nutrients) Environmental_Conditions->Gene_Expression

Caption: The interplay between genotype, environment, and phenotype in LAB.

This guide highlights the power of comparative genomics in understanding and exploiting the production traits of this compound Bacteria. The provided data and protocols serve as a starting point for researchers to identify and characterize strains with desirable industrial characteristics. The continuous expansion of genomic databases will further accelerate the discovery and engineering of novel LAB strains for a wide range of applications.

References

economic and environmental comparison of chemical synthesis vs. fermentation of lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for key chemical compounds is a critical decision with far-reaching implications for cost, environmental impact, and product characteristics. Lactic acid, a versatile alpha-hydroxy acid with applications ranging from pharmaceuticals to biodegradable polymers, can be produced through both chemical synthesis and microbial fermentation. This guide provides an objective comparison of these two production routes, supported by quantitative data and detailed experimental protocols, to aid in making informed decisions.

Economic and Environmental Showdown

The production of this compound is dominated by two primary methodologies: chemical synthesis, a traditional petrochemical-based approach, and fermentation, a biotechnological process leveraging microbial metabolism. The choice between these methods hinges on a trade-off between production costs, environmental sustainability, and the desired optical purity of the final product.

Fermentation has emerged as the preferred route, accounting for over 90% of global this compound production.[1][2] This preference is largely due to its ability to utilize renewable and often low-cost feedstocks, such as molasses, whey, and lignocellulosic biomass, which can constitute 40-70% of the total production cost.[1] In contrast, chemical synthesis relies on petrochemicals, which are subject to price volatility and raise environmental concerns.[3]

From an environmental perspective, fermentation offers a more sustainable alternative by reducing greenhouse gas emissions and enabling the valorization of waste streams.[1] The chemical synthesis route, on the other hand, often involves harsh reaction conditions and can generate environmentally harmful byproducts.[3]

A significant advantage of fermentation is the ability to produce optically pure L- or D-lactic acid by selecting specific microbial strains.[4][5] This is crucial for applications like the production of poly-lactic acid (PLA), a biodegradable polymer, where stereochemical purity is essential. Chemical synthesis typically results in a racemic mixture of both isomers, which may not be suitable for all applications and requires additional resolution steps, adding to the cost.[3][5][6]

Performance Metrics: A Quantitative Comparison

The efficiency of this compound production is evaluated based on several key metrics, including yield, productivity, and final concentration. The following tables summarize typical values for both chemical synthesis and various fermentation strategies.

Parameter Chemical Synthesis Fermentation (Batch) Fermentation (Fed-Batch) Source
Typical Yield High (quantitative conversion of lactonitrile)0.79 - 0.95 g/g0.83 - 0.97 g/g[4][7][8]
Productivity High throughput, continuous process0.95 - 1.8 g/(L·h)1.19 - 2.2 g/(L·h)[4][7][8]
Final Concentration High25.73 - 121 g/L58.01 - 210 g/L[1][4][8]
Optical Purity Racemic (mixture of D- and L-isomers)High (strain dependent, >99%)High (strain dependent, >99%)[5][7]
Economic Factor Chemical Synthesis Fermentation Source
Raw Material Cost Dependent on petrochemical pricesLower, utilizes renewable feedstocks and waste[1][3][7]
Production Cost Generally higher due to raw material and energyBacteria-based: ~
1181/t,Fungibased:1181/t, Fungi-based: ~1181/t,Fungi−based:
1251/t, Yeast-based: ~$844/t
[9]
Purification Cost Can be high for optical resolution30-50% of total production cost[10][11]

Visualizing the Pathways

To better understand the fundamental differences between the two production methods, the following diagrams illustrate the chemical synthesis route, a typical fermentation workflow, and a comparative overview.

chemical_synthesis Acetaldehyde Acetaldehyde Lactonitrile Lactonitrile Acetaldehyde->Lactonitrile Base catalyst HCN Hydrogen Cyanide HCN->Lactonitrile LacticAcid Racemic this compound Lactonitrile->LacticAcid Hydrolysis H2SO4 Sulfuric Acid H2SO4->LacticAcid

Chemical Synthesis of this compound

fermentation_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Feedstock Renewable Feedstock (e.g., Glucose, Sucrose) Sterilization Medium Sterilization Feedstock->Sterilization Bioreactor Bioreactor (pH, Temp Control) Sterilization->Bioreactor Inoculum Inoculum Preparation Inoculum->Bioreactor Separation Cell Separation Bioreactor->Separation Purification Purification (e.g., Electrodialysis) Separation->Purification LacticAcid Optically Pure this compound Purification->LacticAcid

Typical this compound Fermentation Workflow

comparison_logic cluster_chem Chemical Synthesis cluster_ferm Fermentation Petrochemicals Petrochemical Feedstock HarshConditions High Temp & Pressure Petrochemicals->HarshConditions Racemic Racemic Mixture HarshConditions->Racemic Byproducts Environmental Byproducts Racemic->Byproducts Renewable Renewable Feedstock MildConditions Mild Conditions Renewable->MildConditions OpticalPurity Optical Purity MildConditions->OpticalPurity Sustainable More Sustainable OpticalPurity->Sustainable LacticAcid This compound Production LacticAcid->Chemical_Synthesis Route 1 LacticAcid->Fermentation Route 2 Chemical_Synthesis->Petrochemicals Fermentation->Renewable glycolysis Glucose Glucose (C6H12O6) G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P ATP1 ATP F16BP Fructose-1,6-bisphosphate F6P->F16BP F6P->F16BP Phosphofructokinase G3P_DHAP Glyceraldehyde-3-phosphate (G3P) Dihydroxyacetone phosphate (DHAP) F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG NAD 2 NAD+ G3P_DHAP->NAD P3G 3-Phosphoglycerate BPG->P3G ADP2 2 ADP BPG->ADP2 P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate (PEP) P2G->PEP Pyruvate Pyruvate (2 molecules) PEP->Pyruvate ATP2 2 ATP PEP->ATP2 Pyruvate kinase Lactate L-Lactic Acid (2 molecules) Pyruvate->Lactate NADH 2 NADH Pyruvate->NADH Lactate Dehydrogenase ATP1->G6P Hexokinase ADP1 ADP ATP1->ADP1

References

A Researcher's Guide to Determining Lactic Acid Assay Performance: Accuracy, Precision, and Linearity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lactic acid is crucial for understanding cellular metabolism, disease pathology, and drug efficacy. Selecting the right assay requires a thorough evaluation of its performance characteristics. This guide provides a comparative overview of key performance metrics—accuracy, precision, and linearity—for commercially available this compound assay kits, supported by detailed experimental protocols for their validation.

Comparative Performance of this compound Assay Kits

The selection of a this compound assay should be guided by its intended application and the performance characteristics of the available kits. The following table summarizes publicly available data on the accuracy, precision, and linearity of several commercial this compound assays. This data is intended to provide a comparative snapshot and should be verified with the latest manufacturer's specifications.

Assay KitPrincipleStated Linearity RangeStated Precision (CV%)Stated Accuracy/RecoveryDetection Limit
Megazyme L-Lactic Acid (K-LATE)Enzymatic (LDH), 340 nm0.3 - 30 µg per assay[1]Reproducibility: < 2%[2]N/A0.214 mg/L[1]
Abcam L-Lactate (ab65331)Colorimetric, 450 nm0.02 - 10 mMN/ALinearity of dilution: 89-111%[3]0.02 mM[3]
Cell Biolabs Lactate (Colorimetric)Colorimetric (Lactate Oxidase)N/AN/AN/A1.5 µM[4]
Accutrend LactateReflectometric1.2 - 18.7 mmol/L[5]1.8 - 3.3%[6]Good agreement with reference[5]N/A
Lactate Pro 2Amperometric0.5 - 25 mmol/L[7]2.8 - 5.0%[6]N/AN/A

Experimental Protocols for Assay Validation

To ensure that a chosen this compound assay performs adequately for a specific application, it is essential to conduct in-house validation. The following are detailed protocols for determining the accuracy, precision, and linearity of a typical colorimetric or fluorometric this compound assay.

Linearity Assessment

Objective: To determine the range over which the assay response is directly proportional to the concentration of this compound.

Materials:

  • This compound standard of known high concentration

  • Assay buffer (as specified by the kit)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a Standard Curve:

    • Create a series of this compound standards by serial dilution of the high-concentration stock. A typical range might be from 0 mM to 10 mM, with at least 5-7 non-zero concentrations.

    • Include a blank (0 mM) containing only the assay buffer.

  • Perform the Assay:

    • Add a fixed volume of each standard to separate wells of the 96-well plate in triplicate.

    • Add the reaction mixture provided with the assay kit to each well.

    • Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 30 minutes at room temperature).[3]

  • Measure Absorbance/Fluorescence:

    • Read the absorbance or fluorescence at the wavelength specified by the manufacturer (e.g., 450 nm for a colorimetric assay).[3]

  • Data Analysis:

    • Subtract the average absorbance/fluorescence of the blank from all other readings.

    • Plot the mean corrected absorbance/fluorescence values against the corresponding this compound concentrations.

    • Perform a linear regression analysis. The assay is considered linear over the range where the coefficient of determination (R²) is ≥ 0.99.[2]

Precision (Repeatability and Intermediate Precision)

Objective: To assess the variability of the assay results under the same and different conditions.

Materials:

  • Three quality control (QC) samples with low, medium, and high concentrations of this compound within the linear range of the assay.

  • Assay kit reagents

  • Microplate reader

  • 96-well microplates

Procedure:

  • Repeatability (Intra-assay precision):

    • On a single 96-well plate, run at least six replicates of each of the three QC samples in a single assay run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level. The %CV is calculated as (SD / Mean) * 100.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the assay on at least three different days, with different operators and/or different batches of reagents if possible.

    • In each run, include the three QC samples in triplicate.

    • Calculate the mean, SD, and %CV for each QC level across all runs.

Acceptance Criteria: A common acceptance criterion for precision is a %CV of ≤ 15% for each QC level.

Accuracy (Spike and Recovery)

Objective: To determine how well the assay measures a known amount of this compound in a specific sample matrix.

Materials:

  • Sample matrix (e.g., cell culture medium, serum, tissue lysate)

  • This compound standard of known concentration

  • Assay kit reagents

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare Spiked Samples:

    • Take three aliquots of the sample matrix.

    • Spike two of the aliquots with a known amount of this compound to achieve two different final concentrations (e.g., a low and a high spike). The third aliquot remains unspiked.

  • Perform the Assay:

    • Measure the this compound concentration in the unspiked and spiked samples in triplicate using the assay.

  • Data Analysis:

    • Calculate the percentage recovery using the following formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of added lactate] * 100

Acceptance Criteria: The percentage recovery should typically be within 80-120%.

Visualizing Experimental Workflows and Biological Pathways

To aid in the conceptualization of the experimental design and the biological context of this compound, the following diagrams are provided.

Assay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Standards Prepare this compound Standards (Serial Dilution) Run_Assay Perform Assay (Add Reagents, Incubate) Standards->Run_Assay QC_Samples Prepare QC Samples (Low, Mid, High) QC_Samples->Run_Assay Spiked_Samples Prepare Spiked Samples (Sample Matrix + Lactate) Spiked_Samples->Run_Assay Measure Measure Signal (Absorbance/Fluorescence) Run_Assay->Measure Linearity Linearity Assessment (R² ≥ 0.99) Measure->Linearity Precision Precision Assessment (%CV ≤ 15%) Measure->Precision Accuracy Accuracy Assessment (% Recovery 80-120%) Measure->Accuracy

Caption: Workflow for validating the performance of a this compound assay.

Lactate is not merely a metabolic byproduct but also a signaling molecule that plays a role in various cellular processes.[8] Understanding these pathways can be critical when interpreting experimental results.

Lactate_Metabolism_Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria Pyruvate->Mitochondria Lactate->Pyruvate LDH GPR81 GPR81 Receptor Lactate->GPR81 MCT MCT Lactate->MCT Transport TCA_Cycle TCA Cycle Mitochondria->TCA_Cycle Signaling_Cascade Signaling Cascade (e.g., ↓cAMP) GPR81->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression MCT->Lactate

Caption: Simplified overview of lactate metabolism and signaling.

References

inter-laboratory proficiency testing for lactic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methodologies for the measurement of lactic acid (lactate) in biological samples. The information presented is synthesized from various studies and aims to assist researchers in selecting the appropriate method for their specific needs, considering factors such as sample type, required precision, and turnaround time.

Comparison of this compound Measurement Methods

The following table summarizes the performance characteristics of different analytical methods for this compound measurement based on published comparative studies.

Method TypePrincipleSample Type(s)Key Performance Characteristics
Photoenzymatic (PHE) Enzymatic reaction leading to a color change measured by a photometer.Whole blood, PlasmaConsidered a reference method; measures total blood lactate.[1][2]
Electroenzymatic (EE) Enzymatic reaction producing hydrogen peroxide, which is detected by an electrode.[2]Whole blood, PlasmaGenerally provides good precision and accuracy, but may measure lower values than PHE methods as it primarily detects plasmatic-extraerythrocytic lactate.[1][2] The use of a hemolyser and glycolytic inhibitor can reduce these differences.[1][2]
Point-of-Care (POC) Analyzers Typically use electroenzymatic methods on portable devices.Whole blood (arterial, capillary)Offers rapid analysis crucial for clinical decision-making.[3][4][5] Results are generally interchangeable with laboratory methods for lactate concentrations below 6.0 mmol/L.[5] For higher concentrations, consistent use of either POC or laboratory methods is recommended for monitoring.[5]
Reversed-Phase HPLC (RP-HPLC) Chromatographic separation of this compound after pre-column derivatization.[6]Various biological samples (blood, intestinal digesta, etc.)[6]Highly sensitive and selective method with a low limit of detection and quantification.[6]

Inter-Method Correlation and Bias

Studies have shown a high correlation between different this compound measurement methods, such as photoenzymatic and electroenzymatic techniques (r = 0.913-0.946).[1][2] However, systematic biases can exist. For instance, electroenzymatic methods may yield lower lactate values compared to photoenzymatic methods.[1][2] Similarly, while point-of-care and central laboratory methods show good correlation, some dedicated POC analyzers might report slightly higher results.[5]

Experimental Protocols

General Workflow for this compound Measurement

The following diagram illustrates a generalized workflow for the measurement of this compound in a laboratory setting, from sample collection to data analysis.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Blood Draw) SampleHandling Sample Handling (e.g., with Glycolytic Inhibitor) SampleCollection->SampleHandling SamplePreparation Sample Preparation (e.g., Centrifugation for Plasma) SampleHandling->SamplePreparation Analysis This compound Measurement (e.g., Enzymatic Assay, HPLC) SamplePreparation->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Generalized workflow for this compound measurement.

Photoenzymatic (PHE) Assay Principle

This method typically involves the enzymatic conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored product. The intensity of the color is proportional to the lactate concentration.

Electroenzymatic (EE) Assay Principle

In this method, lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide is then electrochemically detected, and the resulting current is proportional to the lactate concentration.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization

A detailed protocol for RP-HPLC measurement of this compound involves the following key steps:

  • Conversion to Sodium Salts: this compound and other short-chain fatty acids in the sample are converted to their sodium salts.

  • Derivatization: The sodium salts are derivatized using 2,4'-dibromoacetophenone (DBAP) in the presence of triethylamine.

  • Chromatographic Separation: The derivatized acids are separated on a C18 column using a gradient elution program.

  • Detection: The separated derivatives are detected by a photodiode array detector at a specific wavelength (e.g., 259 nm).[6]

The following diagram illustrates the logical flow of the RP-HPLC method.

G start Biological Sample salt_conversion Conversion to Sodium Salts start->salt_conversion derivatization Derivatization with DBAP salt_conversion->derivatization hplc_separation RP-HPLC Separation derivatization->hplc_separation detection Photodiode Array Detection (259 nm) hplc_separation->detection quantification Quantification detection->quantification

Caption: Logical workflow for RP-HPLC based this compound measurement.

Inter-Laboratory Proficiency

External Quality Assessment (EQA) and Proficiency Testing (PT) are crucial for ensuring the reliability of laboratory measurements.[7][8] These programs involve a coordinating body sending blind samples to multiple laboratories for analysis.[9][10] The results are then compared to a reference value, and each laboratory's performance is typically evaluated using a Z-score.[11][12] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11] Organizations like Aurevia and the American Association of Bioanalysts (AAB) offer EQA/PT programs that include this compound.[13][14] Participation in such schemes is a key component of a laboratory's quality management system.[7]

References

comparative analysis of acid vs. enzymatic hydrolysis of biomass for lactic acid production

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable and bio-based economies, the conversion of lignocellulosic biomass into valuable platform chemicals like lactic acid has garnered significant attention. This compound, a versatile organic acid, is a key precursor for the biodegradable polymer polythis compound (PLA), in addition to its widespread use in the food, pharmaceutical, and cosmetic industries. The critical step in this conversion process is the hydrolysis of complex polysaccharides in biomass—cellulose and hemicellulose—into fermentable monosaccharides. This guide provides an in-depth comparative analysis of the two primary hydrolysis methods: acid hydrolysis and enzymatic hydrolysis, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design and process development.

Foundational Principles: Unlocking Sugars from Biomass

Lignocellulosic biomass is a complex matrix of cellulose, hemicellulose, and lignin. To produce this compound via fermentation, the cellulosic and hemicellulosic fractions must be broken down into their constituent sugars, primarily glucose and xylose. The efficiency of this hydrolysis step is paramount as it directly impacts the overall yield and economic viability of this compound production.

Acid Hydrolysis: A Chemical Approach

Acid hydrolysis utilizes mineral acids to catalyze the cleavage of glycosidic bonds in cellulose and hemicellulose. This method can be broadly categorized into two approaches:

  • Dilute Acid Hydrolysis: This process employs low concentrations of acids (e.g., 0.5-2% H₂SO₄) at high temperatures (140-200°C) and pressures. It is effective in hydrolyzing hemicellulose but is less efficient for the crystalline cellulose fraction.

  • Concentrated Acid Hydrolysis: This method uses high concentrations of acids (e.g., >70% H₂SO₄) at lower temperatures. While it can achieve high sugar yields from both cellulose and hemicellulose, it necessitates robust, corrosion-resistant equipment and an acid recovery step, adding to the process complexity and cost.

Enzymatic Hydrolysis: A Biological Approach

Enzymatic hydrolysis employs a cocktail of cellulolytic and hemicellulolytic enzymes to specifically target and break down the polysaccharides into monomeric sugars. This process is typically conducted under mild conditions (pH 4.5-5.0, 40-50°C) and is highly specific, resulting in high sugar yields with minimal byproduct formation. However, the recalcitrant nature of lignocellulose often necessitates a pretreatment step to enhance enzyme accessibility to the polysaccharides.

Head-to-Head Comparison: A Data-Driven Analysis

The choice between acid and enzymatic hydrolysis is a critical decision in the biorefinery pipeline, with significant implications for downstream processing and overall process economics. A direct comparison reveals distinct advantages and disadvantages for each approach.

ParameterAcid Hydrolysis (Dilute)Enzymatic Hydrolysis
Sugar Yield Moderate to high for hemicellulose; lower for cellulose. Overall yields are often limited by sugar degradation.High, with near-complete conversion of cellulose and hemicellulose possible with effective pretreatment.
Inhibitor Formation Significant formation of fermentation inhibitors such as furfural, 5-hydroxymethylfurfural (HMF), and acetic acid.Minimal inhibitor formation due to the high specificity of enzymes.
Operating Conditions Harsh (high temperature and pressure), requiring specialized and corrosion-resistant reactors.Mild (low temperature and near-neutral pH), reducing energy input and equipment cost.
Catalyst Cost & Recovery Acid is relatively inexpensive, but recovery and neutralization add to operational costs and generate waste streams.Enzymes are a significant cost contributor, though ongoing research is focused on reducing their cost and improving their efficiency.
Process Complexity Can be a single-stage process but often requires detoxification of the hydrolysate.Typically requires a separate pretreatment step, adding to the overall process complexity.
Environmental Impact Generates acidic waste streams that require neutralization, leading to salt formation. Potential for air pollution from volatile byproducts.Generally considered more environmentally friendly due to mild conditions and reduced waste generation.

Delving Deeper: The Causality Behind Experimental Choices

The selection of a hydrolysis method is not merely a procedural choice but a strategic decision influenced by the specific biomass feedstock, the desired final product purity, and economic constraints.

The Challenge of Inhibitors in Acid Hydrolysis

A major drawback of acid hydrolysis is the degradation of sugars into compounds that are inhibitory to the fermenting microorganisms.[1] Furfural and HMF, formed from the dehydration of pentoses and hexoses respectively, can impede microbial growth and this compound production.[1] Acetic acid, released from the acetyl groups of hemicellulose, also contributes to the inhibitory environment.[1] Consequently, a detoxification step, such as overliming or treatment with activated carbon, is often necessary before fermentation, adding complexity and cost to the overall process.[2][3]

The Critical Role of Pretreatment in Enzymatic Hydrolysis

Enzymatic hydrolysis, while highly efficient under ideal conditions, is often hindered by the complex and recalcitrant structure of lignocellulosic biomass. A pretreatment step is crucial to disrupt the lignin seal and increase the accessibility of cellulose and hemicellulose to enzymes. Common pretreatment methods include:

  • Dilute Acid Pretreatment: Ironically, a mild dilute acid treatment is often used to solubilize the hemicellulose fraction prior to enzymatic hydrolysis of the remaining cellulose-rich solid.[4] This two-stage approach can maximize the recovery of both C5 and C6 sugars.

  • Alkaline Pretreatment: This method effectively removes lignin, enhancing the digestibility of the remaining polysaccharides.[5]

  • Steam Explosion: This physical pretreatment method uses high-pressure steam to break down the biomass structure.

The choice of pretreatment method significantly impacts the efficiency of the subsequent enzymatic hydrolysis and the overall process economics.

Experimental Protocols: A Practical Guide

The following protocols provide a standardized framework for performing acid and enzymatic hydrolysis in a laboratory setting.

Protocol for Dilute Sulfuric Acid Hydrolysis of Wheat Straw

This protocol is adapted from studies on dilute acid pretreatment and hydrolysis of lignocellulosic biomass.[4]

Materials:

  • Milled wheat straw (1-2 mm particle size)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1.6% w/v)

  • High-pressure autoclave or reactor

  • Filtration apparatus

  • pH meter

  • Deionized water

Procedure:

  • Prepare a slurry of wheat straw in the dilute sulfuric acid solution at a specific solid loading (e.g., 10% w/v).

  • Transfer the slurry to the autoclave or reactor.

  • Heat the reactor to the desired temperature (e.g., 147°C) and maintain for the specified residence time (e.g., 30 minutes).[4]

  • After the reaction, rapidly cool the reactor to stop the hydrolysis.

  • Separate the liquid hydrolysate from the solid residue by filtration.

  • Wash the solid residue with deionized water to recover any remaining soluble sugars.

  • Analyze the liquid hydrolysate for sugar (glucose, xylose) and inhibitor (furfural, HMF, acetic acid) concentrations using HPLC.

Protocol for Enzymatic Saccharification of Pretreated Corn Stover

This protocol is based on established methods for enzymatic hydrolysis of pretreated lignocellulosic biomass.

Materials:

  • Pretreated corn stover (e.g., dilute acid or alkali pretreated)

  • Citrate buffer (e.g., 0.05 M, pH 4.8)

  • Commercial cellulase and β-glucosidase enzyme preparations

  • Shaking incubator or water bath

  • Centrifuge

Procedure:

  • Wash the pretreated corn stover with deionized water to remove any residual pretreatment chemicals and inhibitors.

  • Prepare a slurry of the washed corn stover in citrate buffer at a specific solids loading (e.g., 5-15% w/v).

  • Adjust the pH of the slurry to the optimal range for the enzymes (typically 4.8-5.0).

  • Add the cellulase and β-glucosidase enzymes at a predetermined loading (e.g., 15-30 FPU/g of cellulose).

  • Incubate the slurry at the optimal temperature (e.g., 50°C) with constant agitation for 48-72 hours.

  • Periodically take samples and centrifuge to separate the supernatant.

  • Analyze the supernatant for glucose concentration using HPLC to monitor the progress of hydrolysis.

Visualizing the Process: A Comparative Workflow

The following diagrams illustrate the key stages in this compound production from biomass using both acid and enzymatic hydrolysis.

AcidHydrolysisWorkflow Biomass Lignocellulosic Biomass AcidHydrolysis Acid Hydrolysis (Dilute or Concentrated) Biomass->AcidHydrolysis Detoxification Hydrolysate Detoxification AcidHydrolysis->Detoxification Inhibitor Formation Fermentation This compound Fermentation Detoxification->Fermentation Purification Downstream Purification Fermentation->Purification LacticAcid This compound Purification->LacticAcid

Caption: Workflow for this compound production via acid hydrolysis.

EnzymaticHydrolysisWorkflow Biomass Lignocellulosic Biomass Pretreatment Biomass Pretreatment Biomass->Pretreatment EnzymaticHydrolysis Enzymatic Hydrolysis Pretreatment->EnzymaticHydrolysis Fermentation This compound Fermentation EnzymaticHydrolysis->Fermentation Purification Downstream Purification Fermentation->Purification LacticAcid This compound Purification->LacticAcid

Caption: Workflow for this compound production via enzymatic hydrolysis.

Concluding Remarks: Selecting the Optimal Path Forward

The choice between acid and enzymatic hydrolysis for this compound production is not a one-size-fits-all decision. It is a complex interplay of technical feasibility, economic viability, and environmental sustainability.

Acid hydrolysis offers a potentially faster and simpler single-stage process for sugar release, but it is hampered by the formation of fermentation inhibitors, harsh operating conditions, and environmental concerns related to acid usage and waste disposal.

Enzymatic hydrolysis , on the other hand, provides a more specific and efficient conversion of polysaccharides to sugars under mild conditions, leading to higher yields and a cleaner hydrolysate for fermentation. However, the high cost of enzymes and the necessity of a pretreatment step are significant hurdles to its widespread commercialization.

Techno-economic analyses suggest that for lignocellulosic feedstocks, processes involving enzymatic hydrolysis are often favored due to higher conversion efficiencies, which can offset the costs associated with enzymes and pretreatment. Improvements in enzyme technology, including the development of more robust and cost-effective enzyme cocktails, are continuously enhancing the economic feasibility of the enzymatic route.

Ultimately, the optimal choice will depend on the specific context of the biorefinery, including the available feedstock, the scale of production, and the desired purity of the final this compound product. For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of both acid and enzymatic hydrolysis is essential for designing and optimizing sustainable and economically viable processes for this compound production from biomass.

References

Establishing the Limit of Detection and Quantification for Lactic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to establish robust and reliable lactic acid assays, understanding the Limit of Detection (LOD) and Limit of Quantification (LOQ) is paramount. This guide provides a comprehensive comparison of methodologies for determining these critical parameters, supported by experimental data for various this compound quantification techniques.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be measured with an acceptable level of precision and accuracy.[1] Accurate determination of LOD and LOQ is crucial for ensuring the validity of experimental results, particularly in applications where trace amounts of this compound are of interest.

This guide outlines the internationally recognized methodologies for establishing LOD and LOQ, as detailed in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provides a comparative analysis of their application in enzymatic assays, High-Performance Liquid Chromatography (HPLC), and lactate biosensors.

Methodologies for Determining LOD and LOQ

There are three primary methods for the experimental determination of LOD and LOQ:

  • Visual Evaluation: This method is based on the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected (LOD) or quantified with acceptable accuracy and precision (LOQ).[2]

  • Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is commonly established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1.[1][2]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This method utilizes the standard deviation of the response (σ), which can be determined from the standard deviation of blank measurements, the standard deviation of the y-intercept of a regression line, or the residual standard deviation of a regression line. The slope (S) is obtained from the calibration curve of the analyte. The LOD and LOQ are then calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)[3][4]

Comparison of this compound Quantification Methods

The choice of analytical method for this compound quantification significantly impacts the achievable LOD and LOQ. The following tables provide a comparative summary of reported LOD and LOQ values for enzymatic assays, HPLC methods, and lactate biosensors.

Enzymatic Assay Kits Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Megazyme L-Lactic Acid Assay Kit (K-LATE)0.067 mg/L0.267 mg/L[5]
Megazyme D-Lactic Acid Assay Kit (K-DATE)0.064 mg/L0.192 mg/L[6]
Megazyme D-/L-Lactic Acid (Rapid) Assay Kit0.21 mg/LNot Specified[7]
L-Lactate Assay Kit (Colorimetric)0.05 mM (4.5 mg/L)Not Specified[8]
High-Performance Liquid Chromatography (HPLC) Methods Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
RP-HPLC for L(+) and D(-) this compound in Wine1.17 µg/L (L-lactic acid), 1.21 µg/L (D-lactic acid)3.55 µg/L (L-lactic acid), 3.67 µg/L (D-lactic acid)[9]
RP-HPLC for this compound and Glycolic Acid0.50 µg/mL (this compound)2.00 µg/mL (this compound)[10]
HPLC/MS/MS for this compound Enantiomers in Urine0.2 mg/L (L-lactic acid), 0.4 mg/L (D-lactic acid)0.5 mg/L (L-lactic acid), 1.3 mg/L (D-lactic acid)[11]
Lactate Biosensors Limit of Detection (LOD) Reference
Electrochemical Biosensor with MWCNT and Conductive Polymer1 µM[12]
Non-enzymatic Amperometric Sensor for Human SweatNot Specified[13]
Amperometric L-Lactate Biosensor (Gold Nanoparticles/Reduced Graphene Oxide)0.035 µM[14]

Experimental Protocols

Detailed methodologies for the three primary approaches to determining LOD and LOQ are provided below. These protocols are intended as a guide and may require optimization based on the specific this compound assay and laboratory conditions.

Protocol 1: Visual Evaluation

Objective: To determine the LOD and LOQ by visual assessment of the analytical signal.

Procedure:

  • Prepare a series of this compound standards at decreasing concentrations, bracketing the expected LOD and LOQ.

  • Prepare a blank sample containing all reagents except this compound.

  • Analyze each standard and the blank according to the established assay protocol.

  • For LOD: Identify the lowest concentration at which the analytical signal can be reliably distinguished from the blank. This is a subjective determination and should be agreed upon by multiple analysts.

  • For LOQ: Identify the lowest concentration that can be determined with an acceptable level of precision and accuracy. This typically involves replicate measurements and calculation of the relative standard deviation (RSD) and bias.

Protocol 2: Signal-to-Noise Ratio

Objective: To determine the LOD and LOQ based on the signal-to-noise ratio.

Procedure:

  • Acquire the analytical signal for a blank sample and for a series of low-concentration this compound standards.

  • Measure the height of the signal peak for the this compound standards.

  • Measure the amplitude of the baseline noise in a region close to where the signal is expected.

  • Calculate the signal-to-noise ratio (S/N) for each standard by dividing the signal height by the noise amplitude.

  • For LOD: Determine the concentration that corresponds to an S/N ratio of 3.[2]

  • For LOQ: Determine the concentration that corresponds to an S/N ratio of 10.[2]

Protocol 3: Standard Deviation of the Response and the Slope

Objective: To determine the LOD and LOQ using a statistical approach based on the calibration curve.

Procedure:

  • Determine the Standard Deviation of the Response (σ):

    • Method A: Based on the Standard Deviation of the Blank: Analyze a sufficient number of blank samples (e.g., n ≥ 10) and calculate the standard deviation of the responses.

    • Method B: Based on a Calibration Curve: Construct a calibration curve using standards in the low concentration range (near the expected LOQ). The standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line can be used as σ.[3]

  • Determine the Slope (S) of the Calibration Curve: Construct a calibration curve by plotting the analytical response versus the concentration of this compound standards over the desired linear range. The slope of the regression line is S.

  • Calculate LOD and LOQ: Use the following formulas:

    • LOD = 3.3 * (σ / S)[3][4]

    • LOQ = 10 * (σ / S)[3][4]

  • Confirmation: Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the detection and quantification at these levels are reliable.

Visualizing the Concepts and Workflow

To further clarify the relationships and processes involved in establishing the LOD and LOQ, the following diagrams are provided.

LOD_LOQ_Relationship cluster_0 Concentration Range cluster_1 Signal Characteristics Blank Blank (No Analyte) LOD Limit of Detection (LOD) (Analyte is Detectable) Blank->LOD Increasing Concentration Noise Background Noise LOQ Limit of Quantification (LOQ) (Analyte is Quantifiable) LOD->LOQ DetectableSignal Signal > Noise (S/N > 3) LOD->DetectableSignal Corresponds to WorkingRange Working Range (Accurate & Precise) LOQ->WorkingRange QuantifiableSignal Reliable Signal (S/N > 10) LOQ->QuantifiableSignal Corresponds to LinearSignal Linear Response WorkingRange->LinearSignal Corresponds to

Caption: Relationship between concentration, signal, LOD, and LOQ.

LOD_LOQ_Workflow cluster_Method Select Method cluster_Execution Experimental Execution cluster_Calculation Data Analysis & Calculation cluster_Confirmation Confirmation M1 Visual Evaluation P1 Prepare Standards & Blank M1->P1 M2 Signal-to-Noise Ratio M2->P1 M3 Calibration Curve M3->P1 P2 Analyze Samples P1->P2 P3 Collect Data P2->P3 C1 Determine Signal/Noise or Analyze Calibration Curve P3->C1 C2 Calculate LOD & LOQ C1->C2 V1 Prepare Samples at Calculated LOD & LOQ C2->V1 V2 Analyze & Verify V1->V2

Caption: Workflow for determining LOD and LOQ.

References

Safety Operating Guide

Proper Disposal Procedures for Lactic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe disposal of lactic acid is crucial for maintaining a secure laboratory environment and ensuring environmental protection. Adherence to proper protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures due to its corrosive nature. This compound can cause severe skin burns and eye damage.[1][2]

  • Personal Protective Equipment (PPE): Always wear the following when handling this compound:

    • Chemical safety goggles or a face shield.[3]

    • Chemical-resistant gloves (Nitrile rubber is a suitable option).[4]

    • A lab coat or other protective clothing.[1][2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists.[2][5]

  • Spill Management: In case of a spill, do not attempt to clean it up without the proper PPE.[1] Contain the spill using an inert absorbent material like sand or dry earth.[1][2] Do not allow the substance to enter drains or rivers.[1][2][4]

Disposal Plan: Step-by-Step Procedures

The appropriate disposal method for this compound depends on the concentration, volume, and local regulations. There are two primary disposal pathways: neutralization for small quantities and collection by a licensed waste disposal service for larger or concentrated amounts.

Option 1: Neutralization and Drain Disposal (For Small Quantities)

For small amounts of this compound, neutralization to a safe pH range is a common and acceptable disposal method in many laboratories. The goal is to adjust the pH to a neutral range (typically between 5.5 and 9.0) before flushing it down the drain with copious amounts of water.[6][7][8]

Experimental Protocol for Neutralization:

  • Dilution: In a large, suitable container (e.g., a borosilicate glass beaker), dilute the this compound waste by slowly adding it to a large volume of cold water (a 1:10 ratio of acid to water is recommended).[8] This helps to manage the heat generated during neutralization.

  • Prepare Neutralizing Agent: Select a suitable base. Common choices include sodium bicarbonate (baking soda), sodium carbonate (soda ash), or sodium hydroxide.[9][10] Prepare a solution of the base.

  • Slow Addition: While stirring the diluted this compound solution continuously, slowly add the basic solution.[6][8] Adding the base too quickly can cause fizzing and splashing, especially with carbonates which release CO2 gas.[9]

  • Monitor Temperature and pH: The neutralization reaction is exothermic and will generate heat. Allow the solution to cool.[6] Periodically, and after the solution has cooled, check the pH using a calibrated pH meter or pH strips.

  • Adjust to Target pH: Continue to add the base in small increments until the pH of the solution is between 5.5 and 9.0.[8]

  • Final Disposal: Once the pH is confirmed to be within the safe range, the neutralized solution can be flushed down the sanitary sewer with at least 20 parts of water for every one part of the neutralized solution.[6]

Quantitative Data for Neutralization:

The amount of base required for neutralization will vary depending on the concentration of the this compound. Always confirm neutralization by measuring the pH.

This compound ConcentrationNeutralizing AgentRecommended Ratio (Approximate)Target pH for Disposal
88%Sodium Bicarbonate (Baking Soda)~1 gram of base per 1 mL of acid[9]5.5 - 9.0[8]
DilutedSodium Carbonate (Soda Ash)Add slowly until pH is achieved5.5 - 9.0[8]
DilutedSodium HydroxideAdd slowly until pH is achieved5.5 - 9.0[8]

Disclaimer: These ratios are estimates. Always add the neutralizing agent slowly and test the pH of the solution to confirm it is within the acceptable range before disposal.

Option 2: Collection by a Professional Waste Disposal Service

For large volumes, highly concentrated this compound, or when in doubt, the recommended procedure is to arrange for collection by a specialized chemical waste disposal company.[1][4]

Procedure for Professional Disposal:

  • Containerization: Store the this compound waste in its original container or a suitable, clearly labeled, and closable salvage container.[1][4] Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (e.g., Corrosive).[7]

  • Storage: Store the labeled container in a designated satellite accumulation area until collection.[7] This area should be secure and away from incompatible materials such as strong oxidizing agents or strong acids.[1][11]

  • Arrange Collection: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste assess Assess Volume & Concentration start->assess decision Small Quantity & Low Concentration? assess->decision neutralize Neutralization Protocol decision->neutralize Yes prof_disposal Professional Disposal decision->prof_disposal No dilute 1. Dilute Acid in Cold Water neutralize->dilute containerize 1. Containerize & Label Waste prof_disposal->containerize add_base 2. Slowly Add Base & Stir dilute->add_base check_ph 3. Monitor Temp & Check pH (5.5-9.0) add_base->check_ph drain 4. Flush Down Drain w/ Excess Water check_ph->drain end End: Disposal Complete drain->end store 2. Store in Designated Area containerize->store collect 3. Arrange Professional Collection store->collect collect->end

Caption: Workflow for the proper disposal of this compound.

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。